molecular formula C35H50O4 B1581151 Cholesterol Hydrogen Phthalate CAS No. 6732-01-0

Cholesterol Hydrogen Phthalate

Cat. No.: B1581151
CAS No.: 6732-01-0
M. Wt: 534.8 g/mol
InChI Key: DNRPYEJJPBQNQB-MMFRCHASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesterol Hydrogen Phthalate is a useful research compound. Its molecular formula is C35H50O4 and its molecular weight is 534.8 g/mol. The purity is usually 95%.
The exact mass of the compound Cholesterol Hydrogen Phthalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cholesterol Hydrogen Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol Hydrogen Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPYEJJPBQNQB-MMFRCHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306246
Record name Cholesteryl hydrogen phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6732-01-0
Record name Cholesteryl hydrogen phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6732-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3beta-yl hydrogen phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006732010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6732-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholesteryl hydrogen phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) is a critical steroidal ester derivative utilized extensively in soft matter physics (liquid crystals) and pharmaceutical formulation (pH-sensitive liposomes).[1] Its amphiphilic structure, possessing a rigid hydrophobic steroid core and a polar carboxylic acid tail, allows for unique self-assembly behaviors.[1] This guide provides a rigorous, field-proven protocol for the synthesis of CHP via anhydride ring-opening, detailed characterization metrics (NMR, FTIR, DSC), and analysis of its application in drug delivery systems.[1]

Chemical Theory & Mechanism[1]

The Reaction Pathway

The synthesis of CHP is a classic nucleophilic acyl substitution. However, direct esterification with phthalic acid is kinetically sluggish and prone to equilibrium limitations.[1] The preferred industrial and laboratory route utilizes phthalic anhydride with a basic catalyst (Pyridine or DMAP/Triethylamine).

Why this route?

  • Atom Economy: The ring-opening reaction produces no water byproduct, driving the equilibrium forward without the need for Dean-Stark traps.[1]

  • Selectivity: The reaction stops at the mono-ester (hydrogen phthalate) stage under mild conditions because the second carboxylic acid group formed is less electrophilic and sterically hindered.

Mechanistic Insight

The reaction is catalyzed by pyridine, which plays a dual role: solvent and nucleophilic catalyst.

  • Activation: Pyridine attacks the carbonyl carbon of phthalic anhydride, opening the ring to form a reactive N-acylpyridinium intermediate.

  • Acylation: The secondary hydroxyl group at the C3 position of cholesterol attacks the activated carbonyl.

  • Deprotonation: Pyridine acts as a base to sponge up the proton, regenerating the catalyst and yielding the final ester.

ReactionMechanism cluster_0 Activation cluster_1 Nucleophilic Attack PA Phthalic Anhydride INT N-Acylpyridinium Intermediate PA->INT Nucleophilic Attack PY Pyridine (Catalyst) PY->INT TS Tetrahedral Transition State INT->TS + Cholesterol CHOL Cholesterol (C3-OH) CHOL->TS PROD Cholesterol Hydrogen Phthalate (CHP) TS->PROD Elimination of Pyridine

Figure 1: Mechanistic pathway of Pyridine-catalyzed ring opening of phthalic anhydride by cholesterol.[1]

Experimental Protocol

Safety Warning: Pyridine is toxic, flammable, and affects male fertility.[1] Phthalic anhydride is a respiratory sensitizer.[1] Perform all operations in a fume hood.

Materials
  • Cholesterol (C27H46O): >95% purity.[1]

  • Phthalic Anhydride (C8H4O3): Recrystallized if old (hydrolyzes to acid over time).[1]

  • Pyridine (Anhydrous): Dried over KOH or molecular sieves.[1]

  • Solvents: Dichloromethane (DCM), Ethanol (95%), HCl (1M).[1]

Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • In a 250 mL round-bottom flask (RBF), dissolve Cholesterol (10.0 g, 25.8 mmol) and Phthalic Anhydride (5.7 g, 38.5 mmol, 1.5 eq) in Pyridine (40 mL) .

    • Note: The excess anhydride ensures complete conversion of the valuable cholesterol.

  • Reflux:

    • Equip the RBF with a condenser and drying tube (CaCl2).

    • Heat to reflux (115°C) for 6–12 hours .

    • Monitoring: Check progress via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 7:3).[1] Cholesterol (

      
      ) should disappear; CHP (
      
      
      
      ) will appear.[1]
  • Quenching & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold 10% HCl (200 mL) with vigorous stirring.

    • Chemistry: The acid neutralizes pyridine (forming water-soluble pyridinium chloride) and precipitates the crude CHP ester.[1]

  • Extraction (Alternative to Precipitation):

    • If a gummy solid forms, extract with DCM (3 x 50 mL).[1]

    • Wash organic layer with 1M HCl (2x), Water (1x), and Brine (1x).[1]

    • Dry over anhydrous

      
       and evaporate solvent.[1]
      
  • Purification (Crystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethanol (95%) or Acetone .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline needles and dry in a vacuum oven at 50°C.

Workflow start Start: Reagents reflux Reflux in Pyridine (115°C, 6-12h) start->reflux quench Quench in Ice/HCl (Precipitation) reflux->quench Complete Conversion filter Filtration & Wash quench->filter cryst Recrystallization (Ethanol/Acetone) filter->cryst Crude Solid dry Vacuum Dry cryst->dry end Final Product: CHP dry->end

Figure 2: Operational workflow for the synthesis and purification of Cholesterol Hydrogen Phthalate.

Characterization & Validation

To validate the synthesis, you must confirm the formation of the ester bond and the retention of the carboxylic acid group.

Physicochemical Properties
PropertySpecificationNotes
Appearance White crystalline powderNeedles from ethanol
Molecular Weight 534.78 g/mol Formula:

Melting Point 162–166 °C Sharp range indicates high purity [1]
Solubility Soluble in CHCl3, DCM, THFInsoluble in water
Spectroscopic Analysis[1][2]
FTIR Spectroscopy (Key Diagnostic Peaks)

The IR spectrum is the quickest way to confirm the ring opening.

  • 3200–3450 cm⁻¹ (Broad): O-H stretch of the carboxylic acid (distinct from sharp free OH).

  • 1721 cm⁻¹ (Strong): C=O stretch of the aromatic carboxylic acid (-COOH).[1]

  • 1670–1690 cm⁻¹ (Strong): C=O stretch of the ester carbonyl (conjugated with phthalate ring).

  • 1280 cm⁻¹: C-O-C asymmetric stretch of the ester.

¹H-NMR (300/400 MHz, CDCl₃)

Nuclear Magnetic Resonance provides definitive structural proof.[1]

  • 
     7.5 – 7.9 ppm (m, 4H):  Aromatic protons of the phthalate ring (distinctive downfield shift).
    
  • 
     4.8 – 4.9 ppm (m, 1H):  The H-3 methine proton on the steroid backbone.[1]
    
    • Shift Logic: In pure cholesterol, H-3 is at ~3.5 ppm.[1] The shift to ~4.8 ppm confirms esterification (deshielding by the ester group).

  • 
     0.68 – 1.05 ppm:  Characteristic methyl signals (C18, C19, C21, C26, C27) of the cholesterol skeleton.[1]
    
Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is vital for determining liquid crystalline behavior.[1]

  • Heating Scan: Endothermic peak at ~163°C (Melting).

  • Cooling Scan: CHP often exhibits a monotropic cholesteric phase or supercooling, showing a "blue phase" or distinct textures under Polarized Optical Microscopy (POM) before recrystallizing.[1]

Applications in Drug Development[3]

pH-Sensitive Liposomes

CHP is a "chemically programmable" lipid.[1] The free carboxylic acid group (


) acts as a pH sensor.
  • Physiological pH (7.4): The carboxyl group is deprotonated (

    
    ).[1] The molecule is amphiphilic and stabilizes lipid bilayers (liposomes).
    
  • Acidic pH (< 5.5): In endosomes or tumor microenvironments, the group becomes protonated (

    
    ). This reduces headgroup polarity, destabilizing the bilayer and triggering the rapid release of encapsulated payloads (e.g., Doxorubicin).
    
Liquid Crystal Formulations

CHP serves as a chiral dopant or mesogen.[1] Its high twisting power (due to the chiral cholesterol core) induces cholesteric (chiral nematic) phases in nematic hosts, used in thermochromic sensors and tunable optical filters.

Troubleshooting & Expert Insights

  • Issue: Low Yield / Sticky Product.

    • Cause: Incomplete removal of pyridine or presence of residual phthalic acid.

    • Fix: Ensure the HCl wash is thorough (pH < 2). Recrystallize twice from ethanol.

  • Issue: Melting Point Depression (< 160°C).

    • Cause: Wet product or hydrolysis.[1]

    • Fix: Dry in a vacuum oven overnight. CHP can hydrolyze back to cholesterol if left in wet acidic solvents for prolonged periods.[1]

  • Issue: NMR shows extra aromatic peaks.

    • Cause: Phthalic anhydride contamination.[1]

    • Fix: Wash the organic layer with dilute Sodium Bicarbonate (

      
      ) cautiously. Note: This risks deprotonating CHP and losing it to the aqueous layer, so perform quickly or stick to recrystallization.
      

References

  • PubChem. (n.d.).[1] Cholesteryl hydrogen phthalate | C35H50O4.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Albuquerque, H. M. T., et al. (2019).[1] Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications.[1][2][3] Molecules, 24(1), 116.[1][3] Retrieved from [Link]

  • Negrini, R., et al. (2015).[1] pH-Responsive Lyotropic Liquid Crystals for Controlled Drug Delivery.[1][4] Langmuir.[1] (Contextualized via White Rose Research Online). Retrieved from [Link]

Sources

Technical Guide: Molecular Architecture & Stereochemistry of Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) (CAS: 6732-01-0), also known as cholesteryl hydrogen phthalate, is a mono-ester derivative of cholesterol and phthalic acid.[1][2] It serves as a critical model compound in the study of cholesteric (chiral nematic) liquid crystals and has emerged as a functional building block in pH-sensitive drug delivery systems .

This guide provides a rigorous analysis of its molecular geometry, stereochemical configuration, and supramolecular behavior. It is designed for researchers requiring high-fidelity structural data for crystallographic studies, pharmaceutical formulation, or liquid crystal engineering.[1][2]

Molecular Architecture & Connectivity

CHP is an amphiphilic molecule composed of a rigid, hydrophobic steroid nucleus fused to a planar, aromatic phthalic acid moiety via an ester linkage.

Structural Components
ComponentDescriptionFunction
Steroid Nucleus Tetracyclic cyclopenta[a]phenanthrene ring system (Rings A, B, C, D).[1][2]Provides structural rigidity and chirality.[3][4]
Side Chain Iso-octyl hydrocarbon chain at C17.[1][2]Contributes to hydrophobic interactions and liquid crystal mesophase stability.
Linker Ester bond at C3 (

-orientation).
Connects the sterol to the aromatic headgroup.
Headgroup o-Carboxybenzoyl group (Phthalate mono-ester).[1][2]Provides a free carboxylic acid for hydrogen bonding and pH sensitivity (

).[1][2]
Stereochemical Configuration

The biological activity and liquid crystalline properties of CHP are dictated by its specific stereochemistry. The molecule retains the intrinsic chirality of the cholesterol backbone.

  • Chiral Centers: 8 distinct stereocenters.[1][2]

  • Absolute Configuration:

    
    .
    
  • Conformation:

    • Ring A: Chair conformation.[1] The C3-ester bond is in the equatorial position (

      
      ), minimizing 1,3-diaxial interactions.[1][2]
      
    • Ring B: Half-chair (due to the C5=C6 double bond).[1][2]

    • Ring C: Chair.[1][2]

    • Ring D: Envelope.

    • Phthalate Moiety: The aromatic ring is planar. The free carboxylic acid group typically forms intermolecular hydrogen bonds, leading to dimer formation in the crystalline state.

Supramolecular Organization: The Cholesteric Phase

CHP is the archetypal "cholesteric" liquid crystal.[4] Unlike nematic phases where molecules align parallel to a director, CHP molecules organize into a helical superstructure due to the chirality of the steroid backbone.

Helical Twist Mechanism[1][2]
  • Layering: Molecules align in pseudo-layers with a preferred orientation (director,

    
    ).[1][2]
    
  • Twist: As one moves perpendicular to the layers, the director rotates by a fixed angle, forming a helix.

  • Pitch (

    
    ):  The distance required for the director to rotate 
    
    
    
    . The pitch is temperature-dependent, causing the material to selectively reflect light of different wavelengths (thermochromism).
Visualization of Structural Hierarchy

The following diagram illustrates the transition from molecular connectivity to supramolecular assembly.

CHP_Structure Cholesterol Cholesterol Backbone (Hydrophobic/Rigid) Reaction Esterification (C3-OH + Anhydride) Cholesterol->Reaction Nucleophile Phthalic Phthalic Anhydride (Aromatic/Planar) Phthalic->Reaction Electrophile CHP_Mol Cholesteryl Hydrogen Phthalate (Amphiphilic Monomer) Reaction->CHP_Mol Yields H_Bond Intermolecular H-Bonding (COOH Dimerization) CHP_Mol->H_Bond Headgroup Interaction Chiral_Induction Chiral Induction (Steric Twist) CHP_Mol->Chiral_Induction Steroid Backbone LC_Phase Cholesteric Liquid Crystal Phase (Helical Superstructure) H_Bond->LC_Phase Stabilizes Layers Chiral_Induction->LC_Phase Induces Helix

Figure 1: Structural hierarchy of CHP, from chemical synthesis to liquid crystalline assembly.[1][2]

Synthesis & Purification Protocol

Objective: Synthesize high-purity Cholesteryl Hydrogen Phthalate via ring-opening esterification of phthalic anhydride.

Materials
  • Reactants: Cholesterol (>99%), Phthalic Anhydride.[1][2]

  • Solvent/Catalyst: Pyridine (anhydrous).[1][2]

  • Workup: Hydrochloric acid (10%), Ethyl Acetate, Ethanol (for recrystallization).[1][2]

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 0.01 mol of cholesterol and 0.012 mol of phthalic anhydride in 20 mL of anhydrous pyridine.

    • Critical Control: Ensure glassware is dry to prevent hydrolysis of the anhydride.

  • Reflux:

    • Heat the mixture to reflux (

      
      C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1][2]
      
  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold 10% HCl with vigorous stirring. The pyridine forms a water-soluble salt, precipitating the crude ester.

  • Extraction:

    • Extract the precipitate with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with water and brine to remove residual acid.

    • Dry over anhydrous

      
       and evaporate the solvent.
      
  • Purification (Recrystallization):

    • Dissolve the crude solid in hot ethanol.

    • Allow to cool slowly to room temperature, then to

      
      C.
      
    • Filter the white crystalline needles.

    • Target Yield: 60-80%.

    • Target Melting Point: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      C.[1][2]
      
Synthesis Workflow Diagram

Synthesis_Workflow Start Reactants: Cholesterol + Phthalic Anhydride Reflux Reflux in Pyridine (115°C, 6h) Start->Reflux Quench Acid Quench (10% HCl/Ice) Reflux->Quench Precipitation Extract Extraction (Ethyl Acetate) Quench->Extract Phase Sep. Crystallize Recrystallization (Hot Ethanol) Extract->Crystallize Purification Final Pure CHP Crystals (MP: 162-166°C) Crystallize->Final

Figure 2: Operational workflow for the synthesis and purification of CHP.[1][2]

Analytical Characterization

To validate the structure and purity of the synthesized CHP, the following spectral signatures must be confirmed.

TechniqueParameterDiagnostic SignalInterpretation
FT-IR O-H Stretch

(Broad)
Carboxylic acid O-H (Phthalate).[1][2][5]
C=O Stretch

Ester carbonyl.
C=O[1][2][5] Stretch

Carboxylic acid carbonyl (H-bonded).[1][2][5]

NMR

3.9 ppm
MultipletH3 proton (shifted downfield due to ester).[1][2]

7.5-7.9 ppm
MultipletAromatic protons (Phthalate ring).[1][2]

5.4 ppm
Distorted TripletOlefinic proton at C6.[1][2]
Mass Spec

534.8

Molecular ion peak confirming Formula

.

Applications in Drug Development

CHP is increasingly utilized in smart drug delivery systems due to its pH-sensitivity.[1][2]

  • Mechanism: The free carboxylic acid group (

    
    ) is protonated at physiological pH (7.[1]4) but becomes non-ionized or interacts differently in acidic environments (e.g., tumor microenvironments, pH < 6.5).[1][2]
    
  • Liposomal Formulations: CHP is incorporated into liposomes to trigger the release of payloads (like Doxorubicin) upon endocytosis into acidic endosomes. The conformational change of the phthalate group disrupts the lipid bilayer, releasing the drug.

References

  • PubChem. Cholesteryl hydrogen phthalate (Compound).[1][2] National Library of Medicine. Available at: [Link][1][2]

  • Alam, M. et al. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. ResearchGate.[1][2] Available at: [Link]

  • Pressure Chemical Co. Cholesteric Liquid Crystals: Properties and Applications. Available at: [Link][1][2]

  • MDPI. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 2021.[1][2] Available at: [Link][1][2]

Sources

A Technical Guide to Cholesteryl Hydrogen Phthalate: Synthesis, Characterization, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of Cholesteryl Hydrogen Phthalate (CHP), a pivotal cholesterol derivative for researchers in materials science and drug delivery. We delve into its chemical identity, providing definitive identifiers including its CAS Number, and present a detailed summary of its physicochemical properties. This guide outlines a robust synthesis protocol and discusses the critical spectroscopic techniques (FTIR, NMR) for structural verification and quality control. Furthermore, we explore the causality behind its primary applications in pH-sensitive liposomal drug delivery and cholesteric liquid crystals, offering mechanistic insights for advanced formulation and device development.

Core Chemical Identity and Properties

Cholesteryl Hydrogen Phthalate, also known as Phthalic Acid Monocholesterol Ester, is a synthetic derivative of cholesterol where the 3-beta hydroxyl group of cholesterol is esterified with one of the carboxyl groups of phthalic acid. This modification imparts an amphiphilic character, combining the rigid, hydrophobic sterol backbone with a hydrophilic, ionizable carboxylic acid group. This unique structure is the foundation of its utility in self-assembling systems.

Its definitive identifier is its Chemical Abstracts Service (CAS) Registry Number: 6732-01-0 .[1][2]

Physicochemical Data

A summary of essential data for laboratory use is presented below. Purity and appearance are critical starting parameters for any formulation, while the melting point serves as a key indicator of identity and purity.

PropertyValue / DescriptionSource(s)
CAS Number 6732-01-0[1][2]
Molecular Formula C₃₅H₅₀O₄
Molecular Weight 534.78 g/mol [1]
Synonyms 2-{[(3beta)-cholest-5-en-3-yloxy]carbonyl}benzoic acid, Phthalic Acid Monocholesterol Ester[1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 162.0 to 166.0 °C[1]
Purity Typically >97.0% (by neutralization titration)[1]
Storage 2-8°C, in a cool, dark place is recommended[1]

Synthesis and Structural Verification

The synthesis of Cholesteryl Hydrogen Phthalate is a direct and well-established esterification reaction. Understanding this process is key to ensuring high-purity material for sensitive applications.

Synthesis Workflow: Esterification of Cholesterol

The primary route to CHP involves the reaction of cholesterol with phthalic anhydride.[3] The anhydride ring is opened by the nucleophilic attack of cholesterol's hydroxyl group, forming the mono-ester and a free carboxylic acid.

Causality of Experimental Choices:

  • Reactants: Cholesterol serves as the hydrophobic anchor, while phthalic anhydride provides the eventual pH-sensitive carboxylic acid moiety.

  • Solvent/Catalyst: The reaction is often performed in a basic solvent like pyridine, which acts as a catalyst by activating the anhydride and also serves to neutralize the newly formed carboxylic acid, driving the reaction forward.

  • Purification: Post-reaction, purification is crucial to remove unreacted starting materials and the potential diester byproduct. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water), leveraging the solubility differences between the product and impurities.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Outcome Cholesterol Cholesterol (CAS: 57-88-5) Reaction Esterification (e.g., in Pyridine, Heat) Cholesterol->Reaction Anhydride Phthalic Anhydride Anhydride->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Ring-opening Purification Purification (Recrystallization) CrudeProduct->Purification PurifiedCHP Cholesteryl Hydrogen Phthalate (CAS: 6732-01-0) Purification->PurifiedCHP Isolation

Caption: A generalized workflow for the synthesis of Cholesteryl Hydrogen Phthalate.

Spectroscopic Verification Protocol

Confirming the structure of the synthesized product is a non-negotiable step. FTIR and NMR spectroscopy are the primary tools for this self-validating system.

2.2.1 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups and the transformation of the starting materials.

  • Expected Key Peaks:

    • ~3400-2500 cm⁻¹ (broad): A very broad absorption indicating the O-H stretch of the carboxylic acid group. This is a definitive sign of successful ring-opening.

    • ~1720 cm⁻¹ (strong): Carbonyl (C=O) stretch from the ester group formed.

    • ~1700 cm⁻¹ (strong): Carbonyl (C=O) stretch from the carboxylic acid group. Often seen as a shoulder or a distinct peak near the ester carbonyl.

    • ~1600 cm⁻¹ & ~1470 cm⁻¹: Aromatic C=C stretching from the phthalate ring.

  • Verification Logic: The disappearance of the broad hydroxyl (~3400 cm⁻¹) peak from cholesterol and the appearance of the characteristic broad carboxylic acid O-H and dual carbonyl peaks confirm the reaction's success.[3]

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework, offering unambiguous structural confirmation.

  • ¹H NMR:

    • Aromatic Protons (δ ~7.5-8.0 ppm): The appearance of multiplets in this region is the clearest evidence of the incorporation of the phthalate group.

    • H-3 Proton (δ ~4.7 ppm): The proton on the carbon bearing the ester group (C-3 of the cholesterol backbone) will be shifted downfield compared to its position in native cholesterol (~3.5 ppm) due to the deshielding effect of the ester.

    • Steroid Backbone Protons: The complex aliphatic region (δ ~0.6-2.5 ppm) will remain, including the characteristic methyl singlets and olefinic proton (H-6).

  • ¹³C NMR:

    • Carbonyl Carbons (δ ~165-175 ppm): Two distinct signals for the ester and carboxylic acid carbonyls will appear in the downfield region, providing definitive proof of the product structure.

    • Aromatic Carbons: Signals corresponding to the phthalate ring carbons will be present.

    • C-3 Carbon (δ ~75 ppm): The carbon attached to the ester oxygen will be shifted relative to its position in cholesterol.

Field-Proven Applications and Mechanistic Insights

The utility of Cholesteryl Hydrogen Phthalate stems directly from its amphiphilic and pH-responsive nature.

pH-Sensitive Liposomes for Drug Delivery

A primary application of CHP is as a helper lipid in pH-sensitive liposomes, often in combination with dioleoylphosphatidylethanolamine (DOPE).[4][5] These systems are designed to be stable in the bloodstream (pH ~7.4) but to destabilize and release their payload in the acidic environment of endosomes (pH ~5.0-6.5) after cellular uptake.

Mechanism of Action:

  • At Physiological pH (7.4): The carboxylic acid of the phthalate moiety is deprotonated, carrying a negative charge (-COO⁻). This charged headgroup provides electrostatic repulsion and hydration, forcing the lipid mixture into a stable, lamellar bilayer structure suitable for encapsulating drugs.

  • At Endosomal pH (<6.5): The lower pH leads to the protonation of the carboxylate group, forming a neutral carboxylic acid (-COOH). This loss of charge and headgroup hydration reduces intermolecular repulsion and alters the effective molecular geometry.

  • Membrane Destabilization: In combination with lipids like DOPE that have a natural tendency to form non-bilayer (hexagonal HII) phases, this protonation event triggers a phase transition. The bilayer destabilizes, leading to membrane fusion with the endosomal wall and the release of the encapsulated therapeutic agent into the cytoplasm. A similar, well-documented mechanism occurs with the related compound Cholesteryl Hemisuccinate (CHEMS).[4][6]

LiposomeMechanism cluster_Physiological Bloodstream (pH 7.4) cluster_Endosomal Endosome (pH < 6.5) StableLipo Stable Liposome (Bilayer Phase) Deprotonated CHP is Deprotonated (-COO⁻) - Charged Headgroup - Electrostatic Repulsion StableLipo->Deprotonated UnstableLipo Unstable Membrane StableLipo->UnstableLipo Cellular Uptake & Acidification Protonated CHP is Protonated (-COOH) - Neutral Headgroup - Loss of Repulsion UnstableLipo->Protonated DrugRelease Drug Release into Cytoplasm UnstableLipo->DrugRelease Membrane Fusion/ Destabilization

Caption: Mechanism of pH-triggered drug release from a CHP-containing liposome.

Cholesteric Liquid Crystals

Cholesteryl derivatives are foundational to the field of liquid crystals. Cholesteryl Hydrogen Phthalate is classified as a material for forming cholesteric (or chiral nematic) liquid crystal phases.[1][7]

Causality of Application:

  • Molecular Shape: The rigid, flat structure of the cholesterol backbone induces the long-range orientational order characteristic of liquid crystals.

  • Chirality: Cholesterol is an inherently chiral molecule. This chirality causes the director (the average axis of molecular alignment) to twist in a helical fashion from one layer to the next.

  • Optical Properties: This helical superstructure results in unique optical properties, including the selective reflection of circularly polarized light of a specific wavelength (structural color). The pitch of this helix is sensitive to external stimuli like temperature and electric fields, allowing for the creation of tunable optical materials, sensors, and displays.[8][9][10]

Safety and Handling

While cholesterol itself is a biological molecule with low acute toxicity[11][12], its derivatives and other reagents must be handled with care.

  • Hazard Classification: Based on available data, Cholesteryl Hydrogen Phthalate may be harmful if swallowed. Standard laboratory personal protective equipment (gloves, eye protection, lab coat) should be used.[13]

  • Handling: Handle in a well-ventilated area to avoid inhaling dust. Wash hands thoroughly after handling.

  • Regulatory Context: It is important to note that while this specific molecule is used in research, the broader class of phthalate esters has been subject to regulatory scrutiny as potential plasticizers and endocrine disruptors.[14] Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

Cholesteryl Hydrogen Phthalate (CAS: 6732-01-0) is a highly functional cholesterol derivative whose value is derived from its unique amphiphilic and chiral structure. Its synthesis is straightforward, and its identity can be rigorously confirmed through standard spectroscopic techniques. The insights provided in this guide into the mechanisms behind its use in pH-sensitive drug delivery and liquid crystals should empower researchers to leverage its properties for the development of next-generation nanomedicines and advanced optical materials.

References

  • PubChem, National Center for Biotechnology Information. Cholesteryl hydrogen phthalate | C35H50O4 | CID 111235. [Link]

  • CAS Common Chemistry. Cholesteryl palmitate. [Link]

  • Indian Journal of Chemistry, Vol. 44B, August 2005, pp. 1732-1736. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. [Link]

  • ResearchGate. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives | Request PDF. [Link]

  • ACS Publications. Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations. [Link]

  • MDPI. Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development. [Link]

  • ResearchGate. Reflective Cholesteric Liquid Crystal Displays. [Link]

  • Cosmetics & Toiletries. Cosmetic Applications of Cholesteric Liquid Crystals. [Link]

  • Carl ROTH. Safety Data Sheet: Cholesterol. [Link]

  • PubMed. Effect of phosphatidylcholine and cholesterol on pH-sensitive liposomes. [Link]

  • Dove Medical Press. pH-responsive Liposomes for Delivery of Cytotoxin. [Link]

  • Wikipedia. Cholesteric liquid crystal. [Link]

  • YouTube. 5.2 Organics - Making Phthalic Anhydride. [Link]

  • Nexus Analytics. Enhanced Sensitivity to Detect Phthalates by FT-IR. [Link]

  • ResearchGate. 1 h-nmr (A) and 13 c-nmr (B) of end product. [Link]

  • University of Ottawa. 2D Assignment of cholesteryl acetate. [Link]

  • Journal of Liquid Crystals and Display. Researches and applications of cholesteric liquid crystal droplets. [Link]

  • ResearchGate. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior | Request PDF. [Link]

Sources

Solubility Profiling & Purification Strategies for Cholesterol Hydrogen Phthalate (CHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic "Bridge"

Cholesterol Hydrogen Phthalate (CHP), CAS [6732-01-0], occupies a unique niche in lipid chemistry.[1] Structurally, it fuses the highly lipophilic steroidal backbone of cholesterol with the aromatic, ionizable functionality of a phthalic acid mono-ester. This hybrid architecture dictates a complex solubility profile that researchers must master for effective synthesis, purification, and formulation in lipid nanoparticles (LNPs) or liquid crystal systems.[1]

This guide moves beyond static data tables to provide a dynamic, mechanistic understanding of CHP solubility. We explore how to exploit its "switchable" carboxylic acid tail for high-purity extraction and define the thermodynamic boundaries for recrystallization.[1]

Physicochemical Profile

Understanding the molecule is the prerequisite to dissolving it. CHP is not merely a lipid; it is a lipophilic weak acid .[1]

PropertyValue / DescriptionImplications for Solubility
Molecular Formula

High carbon content favors non-polar solvents.[1]
Molecular Weight 534.78 g/mol Large size reduces dissolution kinetics; requires agitation/heat.[1]
Melting Point 162.0 – 166.0 °CHigh lattice energy; requires high-boiling solvents for melt-processing.[1]
Functional Groups Steroid skeleton (Hydrophobic) Phthalate mono-ester (Aromatic/Polar) Free Carboxylic Acid (Ionizable)Dual Nature: Soluble in organics; soluble in basic aqueous media (as a salt).[1]
pKa (Predicted) ~4.5 - 5.0 (Benzoic acid derivative)Solubility is pH-dependent.[1] At pH > 7, solubility in water increases drastically.

The Solubility Landscape

The following data synthesizes empirical observations with solubility parameter predictions.

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventSolubility BehaviorMechanism & Application
Chlorinated Chloroform (

), DCM
High (Benchmark) Mechanism: Dipole-dipole interactions with the ester/acid + Van der Waals with the steroid.[1] Use: Standard for optical rotation (

) and NMR.
Ethers THF, Diethyl EtherGood to High Mechanism: Hydrogen bond acceptance by ether oxygen stabilizes the carboxylic proton. Use: Reaction solvent for esterification.[1]
Alkanes Hexane, HeptaneLow (Cold) / Moderate (Hot) Mechanism: The polar phthalate headgroup disrupts solubility in pure alkanes.[1] Use: Anti-solvent for precipitation.[1]
Alcohols Methanol, EthanolTemperature Dependent Mechanism: Soluble at reflux; crystallizes upon cooling. Use: Primary Recrystallization Solvent.
Aqueous (Neutral) WaterInsoluble Mechanism: Hydrophobic effect dominates.[1]
Aqueous (Basic) 0.1M NaOH /

Soluble (as Salt) Mechanism: Deprotonation forms the amphiphilic anion (

).[1] Use: Impurity removal (Acid-Base Extraction).[1]
Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the experimental goal (Analysis vs. Purification).

CHPSolubilityLogic Start Goal: Dissolve CHP Analysis Analytical (NMR/HPLC) Start->Analysis Purification Purification Start->Purification Formulation Drug Delivery (LNP) Start->Formulation Chloroform Chloroform / DCM (High Solubility) Analysis->Chloroform Standard Ethanol Hot Ethanol (Temp. Switch) Purification->Ethanol Recrystallization Base Aqueous Base (pH > 8) (Ionization) Purification->Base Extraction EthanolLipid Ethanol Injection (Nanoparticle Formation) Formulation->EthanolLipid Precursor

Figure 1: Solvent selection strategy based on downstream application.[1] Blue paths indicate analytical workflows; Green indicates purification; Red indicates formulation.

Methodology: Validated Protocols

Protocol A: Gravimetric Solubility Determination

Do not rely on literature values alone.[1] Batch-to-batch polymorphic variations can alter solubility.

  • Preparation: Weigh approx. 100 mg of CHP into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100

    
     increments while stirring at 25°C.
    
  • Endpoint Detection: Record the volume (

    
    ) required to achieve a clear solution (no visible particulates).
    
  • Calculation:

    
    [1]
    
  • Validation: If the solution remains cloudy at 10 mL, the substance is considered "Sparingly Soluble" (<10 mg/mL).

Protocol B: Purification via Thermal Recrystallization

This method exploits the steep solubility curve of CHP in alcohols.

  • Dissolution: Suspend crude CHP in Ethanol (99%) at a ratio of 1 g : 10 mL.

  • Reflux: Heat the mixture to reflux (~78°C). The solution should become clear. If not, add ethanol in 1 mL increments until clear.

  • Hot Filtration: (Optional) If insoluble mechanical impurities are present, filter rapidly through a pre-warmed glass frit.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C), then move to 4°C for 4 hours. The slow cooling promotes the formation of high-purity needles, excluding impurities from the lattice.[1]

  • Collection: Filter the crystals and wash with cold ethanol (-20°C).

  • Drying: Dry under vacuum at 40°C for 12 hours to remove solvent inclusions.

Protocol C: The Acid-Base "Switch" Extraction

Ideal for removing non-acidic impurities (e.g., unreacted cholesterol).[1]

AcidBaseExtraction Mix Dissolve Crude CHP in Diethyl Ether Extract Extract with 0.5M Na2CO3 Mix->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer Top Phase AqLayer Aqueous Layer (Contains CHP Salt) Sep1->AqLayer Bottom Phase Acidify Acidify with HCl to pH 2 (Precipitates CHP) AqLayer->Acidify Filter Filter & Dry Precipitate Acidify->Filter

Figure 2: Purification workflow utilizing the ionizable carboxylic acid moiety of CHP.[1]

Applications & Implications

Lipophilic Drug Delivery

CHP is increasingly relevant in Lipid Nanoparticle (LNP) formulations.[1] Unlike pure cholesterol, the phthalate headgroup allows for pH-sensitive triggering .[1] In the acidic environment of an endosome (pH ~5.5), the ionization state of CHP changes, potentially destabilizing the LNP membrane and facilitating payload release (endosomal escape).[1]

Analytical Standard

Because CHP contains a UV-active chromophore (the phthalate ring,


 nm), it serves as an excellent HPLC surrogate for monitoring cholesterol content, which otherwise requires refractive index (RI) or ELSD detection due to its lack of chromophores.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate. Retrieved from [Link]

  • Komal, S. et al. (2025).[1] Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry. (Discusses esterification and solubility in alcohols).

Sources

Thermal Stability and Melting Point of Cholesterol Hydrogen Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) (CAS: 6732-01-0) is a steroidal mono-ester derivative synthesized from cholesterol and phthalic anhydride. Unlike pure cholesterol, which acts primarily as a membrane rigidifier, CHP exhibits unique thermotropic liquid crystalline properties , specifically the ability to form glassy liquid crystals upon cooling. This guide analyzes its thermal profile, distinguishing it from the common thermal standard Potassium Hydrogen Phthalate (KHP), and details its phase transition behavior critical for drug delivery and materials science applications.

Part 1: Physicochemical Profile & Molecular Architecture

Structural Composition

CHP consists of a rigid hydrophobic cholest-5-en-3


-yl core linked to a phthalic acid moiety via an ester bond. The presence of a free carboxylic acid group on the phthalate ring imparts amphiphilic character and allows for hydrogen bonding, which significantly influences its thermal stability and crystal packing.
PropertySpecification
IUPAC Name Cholest-5-en-3

-yl hydrogen phthalate
Molecular Formula

Molecular Weight 534.78 g/mol
Appearance White to almost white crystalline powder
Solubility Soluble in chloroform, warm ethanol; insoluble in water
Melting Point & Phase Behavior

The thermal transition of CHP is not a simple solid-to-liquid event.[1] It exhibits mesomorphism , meaning it passes through an intermediate liquid crystalline phase.

  • Melting Point (Crystalline

    
     Isotropic/Mesophase): 162.0 °C – 166.0 °C  [1][2].
    
  • Cooling Behavior: Upon cooling from the melt, CHP does not always immediately recrystallize. Instead, it can vitrify, forming a glassy liquid crystal state. This "frozen" disorder preserves the cholesteric orientation of the molecules without the brittleness of a true crystal, a property exploited in optical storage materials [3].

Part 2: Thermal Stability Analysis

Thermogravimetric Analysis (TGA) Profile

Thermal stability is defined by the Onset Temperature (


) of decomposition.[2] While Potassium Hydrogen Phthalate (KHP) is a standard for TGA calibration, CHP  has a distinct degradation pathway driven by its ester linkage.
  • Stable Region: Ambient to ~180 °C. CHP remains chemically intact through its melting transition.

  • Decomposition Onset: > 200 °C .

  • Degradation Mechanism:

    • Stage 1 (~200–300 °C): Decarboxylation of the free acid group and cleavage of the ester bond, releasing phthalic anhydride and cholestadiene.

    • Stage 2 (>400 °C): Pyrolysis of the steroid core.

Critical Note: Researchers must not confuse CHP with KHP (Potassium Hydrogen Phthalate). KHP decomposes at ~295 °C and is used to calibrate TGA instruments. CHP is a sample analyte, not a calibration standard.

Differential Scanning Calorimetry (DSC)

DSC is the primary method for characterizing CHP's liquid crystalline phases.

  • Heating Cycle: Endothermic peak at 162–166 °C corresponds to the melting of the crystalline lattice.

  • Cooling Cycle: Absence of a sharp exothermic crystallization peak often indicates the formation of a glassy state. A glass transition (

    
    ) may be observed if cooled rapidly.
    

Part 3: Synthesis & Functional Applications[1][5]

Synthesis Pathway

CHP is synthesized via the ring-opening esterification of phthalic anhydride by the secondary hydroxyl group of cholesterol.

Synthesis Chol Cholesterol (C27H46O) Reaction Reflux / Pyridine (Ring Opening) Chol->Reaction PA Phthalic Anhydride (C8H4O3) PA->Reaction CHP Cholesterol Hydrogen Phthalate (C35H50O4) Reaction->CHP Esterification

Figure 1: Synthesis pathway of Cholesterol Hydrogen Phthalate via anhydride ring opening.

Applications
  • Liquid Crystal Mesogens: CHP serves as a "chiral dopant" or core mesogen. When mixed with aliphatic amines or other solvents, it stabilizes cholesteric (chiral nematic) phases , which are responsive to temperature and electric fields [3].

  • Drug Delivery: The free carboxylic acid allows for pH-sensitive ionization. CHP can be incorporated into liposomes to alter membrane fluidity or conjugated with drugs (e.g., via the carboxyl group) to improve lipophilicity and membrane permeability.

Part 4: Experimental Protocols

Protocol A: Determination of Melting Point & Mesophase (DSC)

Objective: To accurately determine the melting onset and observe the glassy state formation.

  • Sample Preparation: Weigh 2–5 mg of CHP powder into an aluminum DSC pan. Crimp hermetically to prevent sublimation.

  • Instrument: Calibrate DSC with Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Method:

    • Equilibrate: Hold at 25 °C for 2 minutes.

    • Ramp 1 (Heating): Heat from 25 °C to 180 °C at 10 °C/min . Record the endothermic melting peak.

    • Isothermal: Hold at 180 °C for 1 minute to ensure complete melting.

    • Ramp 2 (Cooling): Cool from 180 °C to -20 °C at 5 °C/min . Observe for glass transition (

      
      ) or crystallization exotherms.
      
  • Analysis: The onset of the first endothermic peak in Ramp 1 is the melting point. Absence of a sharp peak in Ramp 2 confirms glassy behavior.

Protocol B: Thermal Stability Assessment (TGA)

Objective: To establish the upper temperature limit for processing.

  • Sample: Load 10–15 mg of CHP into a platinum or ceramic crucible.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation.
    
  • Method: Ramp from 40 °C to 600 °C at 20 °C/min .

  • Data Interpretation: Identify the temperature at 5% weight loss (

    
    ). Ensure processing temperatures (e.g., for extrusion or mixing) remain at least 20 °C below this value.
    

References

  • PubChem. (n.d.). Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sakamoto, M., et al. (2003). Phase Behavior of Novel Liquid-Crystalline Salts Containing a Cholesteryl Group. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

Sources

Intermolecular Hydrogen Bonding in Cholesterol Hydrogen Phthalate: A Supramolecular Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Intermolecular Hydrogen Bonding in Cholesterol Hydrogen Phthalate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) represents a critical intersection between steroid chemistry and supramolecular assembly.[1][2] Unlike simple cholesteryl esters which are dominated by van der Waals forces and steric packing of the steroid nucleus, CHP possesses a terminal carboxylic acid moiety capable of directional, specific intermolecular hydrogen bonding.[1]

This guide dissects the structural dynamics of CHP, focusing on the competition between the rigid hydrophobic steroidal core and the polar, hydrogen-bonding phthalic acid "head."[1] For drug development professionals, understanding this interplay is essential for designing prodrugs, liquid crystalline formulations, and liposomal delivery systems where stability and solubility are governed by these intermolecular forces.[1][2]

Molecular Architecture & H-Bonding Mechanics[1][2][3]

The Amphiphilic Conflict

CHP is structurally amphiphilic but functionally complex.[1]

  • Hydrophobic Domain: The cholesterol skeleton (C27) provides a rigid, planar, hydrophobic bulk that drives aggregation via London dispersion forces.[1][2]

  • H-Bonding Domain: The phthalic acid mono-ester moiety introduces a free carboxylic acid (-COOH) and an ester carbonyl.[1][2]

The Hydrogen Bonding Motifs

In the solid state and non-polar solutions, the intermolecular hydrogen bonding of CHP is driven by the carboxylic acid group.[1] Two primary supramolecular synthons compete:

  • Cyclic Dimer (

    
    ):  The most thermodynamically stable form in non-polar environments.[1][2] Two CHP molecules associate head-to-head, forming an eight-membered ring via two O-H[1][2]···O=C hydrogen bonds.[1][2][3] This neutralizes the dipole moment of the head group and increases lipophilicity.
    
  • Catemeric Chain: In the presence of H-bond acceptors (solvents or co-formers) or specific steric constraints, the acid groups may form infinite chains.[1] However, for pure CHP, the dimer is the dominant species.[1]

Implication for Formulation: The dimerization effectively doubles the molecular weight and alters solubility profiles, mimicking a non-polar "bolla-amphiphile" behavior.[1]

Experimental Protocols: Synthesis & Crystal Engineering

Protocol: Synthesis of Cholesterol Hydrogen Phthalate

Objective: To synthesize high-purity CHP for crystallographic or spectroscopic analysis.

Reagents:

  • Cholesterol (recrystallized, >99%)[1][2]

  • Phthalic Anhydride (sublimed)[1][2]

  • Pyridine (anhydrous)[1][2]

  • 4-Dimethylaminopyridine (DMAP) - Catalyst[1][2]

Workflow:

  • Dissolution: Dissolve 10 mmol Cholesterol and 15 mmol Phthalic Anhydride in 20 mL anhydrous pyridine.

  • Catalysis: Add 0.5 mmol DMAP.

  • Reaction: Reflux at 90°C for 6 hours under

    
     atmosphere.
    
  • Quenching: Pour reaction mixture into 200 mL ice-cold dilute HCl (1M) to precipitate the product and neutralize pyridine.

  • Purification: Filter the white precipitate. Wash extensively with water.[1][2]

  • Recrystallization: Recrystallize from ethanol/acetone (1:1) to obtain needle-like crystals.[1][2]

Protocol: Crystal Growth for H-Bond Analysis

Objective: To grow single crystals suitable for X-ray diffraction (XRD) to visualize the H-bond network.[1][2]

  • Solvent Selection: Use a non-polar solvent (Benzene or Toluene) to encourage acid-acid dimerization.[1][2] Polar protic solvents (Methanol) will compete for H-bonds.[1][2]

  • Method: Slow evaporation at 4°C.

  • Validation: Crystals should be clear plates or needles.[1][2] Opaque solids indicate amorphous precipitation.[1][2]

Characterization & Validation (The "Self-Validating" System)[1][2]

To ensure scientific integrity, the presence of specific intermolecular H-bonds must be validated using orthogonal techniques.[1][2]

FTIR Spectroscopy: The Diagnostic Fingerprint

FTIR is the most rapid method to distinguish free vs. H-bonded species.

Table 1: FTIR Diagnostic Peaks for CHP

Vibrational ModeFrequency (Free)Frequency (H-Bonded)Interpretation
O-H Stretch 3500–3550

(Sharp)
2500–3300

(Broad)
Broadening indicates strong dimeric H-bonding.[1][2]
Acid C=O[1][2][4] Stretch ~1760

1680–1700

Red shift due to weakening of C=O bond upon H-acceptance.[1][2]
Ester C=O Stretch ~1735

~1735

Remains largely unaffected (internal control).[1][2]
NMR Spectroscopy ( )
  • Solvent:

    
     (Non-polar) vs. 
    
    
    
    (Polar).
  • Observation: In

    
    , the carboxylic acid proton (-COOH) will appear very downfield (
    
    
    
    10–12 ppm) and may be broad due to exchange/dimerization.[1][2] In
    
    
    , the dimer is disrupted, and the peak may shift or sharpen depending on water content.[1]

Visualizing the Mechanism

Synthesis and Assembly Pathway

The following diagram illustrates the chemical synthesis and the subsequent supramolecular assembly into dimers.

CHP_Assembly cluster_inputs Precursors cluster_assembly Supramolecular Assembly Chol Cholesterol (Steroid Core) Rxn Esterification (Pyridine/DMAP, 90°C) Chol->Rxn Phth Phthalic Anhydride (Acyl Donor) Phth->Rxn CHP_Mono CHP Monomer (Free -COOH) Rxn->CHP_Mono Nucleophilic Acyl Substitution CHP_Dimer CHP Cyclic Dimer (R2^2(8) Motif) CHP_Mono->CHP_Dimer Non-polar Solvent (Thermodynamic Product) CHP_Chain Catemeric Chain (Solvent Dependent) CHP_Mono->CHP_Chain Steric/Polar Interference

Caption: Reaction pathway from precursors to the thermodynamically stable hydrogen-bonded dimer.

H-Bonding Network Topology

This diagram details the specific atomic interactions within the dimer, highlighting the donor-acceptor relationships.[2]

HBond_Topology Acid_A Molecule A -COOH Group H_Bond_1 O-H···O=C (Interaction 1) Acid_A->H_Bond_1 Donates H H_Bond_2 C=O···H-O (Interaction 2) Acid_A->H_Bond_2 Accepts H Acid_B Molecule B -COOH Group Acid_B->H_Bond_1 Accepts H Acid_B->H_Bond_2 Donates H Result Centrosymmetric Dimer (Lipophilic Complex) H_Bond_1->Result H_Bond_2->Result

Caption: Topological representation of the centrosymmetric carboxylic acid dimer formed by CHP.

Implications for Drug Development[1][2]

Prodrug Design

CHP serves as a model for cholesterol-conjugated prodrugs .[1][2] By linking a drug via an ester bond (as in CHP) and leaving a free polar group, researchers can modulate:

  • Membrane Permeability: The dimerized form is highly lipophilic, potentially aiding passive transport across lipid bilayers.[1]

  • Stability: The intermolecular H-bonds stabilize the crystal lattice, potentially increasing the melting point and shelf-life stability compared to non-H-bonded analogs.[1][2]

Liquid Crystal Formulations

CHP derivatives often exhibit liquid crystalline phases (mesophases).[1][2] The H-bonding network acts as a "supramolecular polymer," extending the rigid core and stabilizing smectic or cholesteric phases, which is vital for controlled release applications where the drug release rate depends on the phase structure.[1]

References

  • Synthesis and Spectroscopic Characterization of Cholesteryl Hydrogen Phthalate. Indian Journal of Chemistry. [Link]

  • Cholesteryl Hydrogen Phthalate (Compound Summary). PubChem. [Link][1][2]

  • Novel Supramolecular Hydrogen-Bonded Cholesteric Mesogens. Journal of Materials Chemistry. [Link]

  • Hydrogen Bonding of Cholesterol in the Lipidic Cubic Phase. National Institutes of Health (PMC). [Link]

  • Very Strong Hydrogen Bond in Nitrophthalic Cocrystals. National Institutes of Health (PMC). [Link][1][2]

Sources

synthesis of Cholesterol Hydrogen Phthalate from cholesterol and phthalic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Cholesterol Hydrogen Phthalate (CHP), or cholesteryl hydrogen phthalate, represents a critical bifunctional intermediate in steroidal chemistry. Structurally, it retains the rigid tetracyclic core of cholesterol while introducing a terminal carboxylic acid moiety via a phthaloyl linker. This modification dramatically alters the solubility profile and reactivity of the native sterol, transforming it from a purely lipophilic molecule into an amphiphilic building block.

In modern drug development, CHP is not merely a derivative but a functional vector. It is extensively utilized in the formulation of pH-sensitive liposomes and polymeric nanoparticles , where the ionizable carboxylic acid group (


) allows for triggered release of payloads in the acidic microenvironments of tumors or endosomes. Furthermore, it serves as a robust standard for validating sterol esterification protocols and liquid crystal phase behavior studies.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of CHP, designed to ensure high yield and purity (>97%) suitable for pharmaceutical applications.

Reaction Architecture & Mechanism

The synthesis of CHP proceeds via the nucleophilic acyl substitution of phthalic anhydride by the secondary hydroxyl group of cholesterol at the C3 position. This reaction is classically catalyzed by pyridine, which serves a dual role:

  • Solvent: Solubilizes both the non-polar cholesterol and the polar anhydride.

  • Nucleophilic Catalyst: Pyridine attacks the anhydride to form a reactive N-acylpyridinium intermediate, which is more susceptible to attack by the sterically hindered C3-hydroxyl of cholesterol.

Mechanistic Pathway

The reaction is a ring-opening esterification. The driving force is the relief of ring strain in the anhydride and the formation of a stable carboxylate salt (pyridinium cholesteryl phthalate), which is subsequently acidified to yield the free acid.

ReactionMechanism cluster_conditions Reaction Conditions Cholesterol Cholesterol (C3-OH Nucleophile) Intermediate Tetrahedral Intermediate Cholesterol->Intermediate Nucleophilic Attack (Pyridine Cat.) PhthalicAnhydride Phthalic Anhydride (Electrophile) PhthalicAnhydride->Intermediate PyridiniumSalt Pyridinium Cholesteryl Phthalate Intermediate->PyridiniumSalt Ring Opening AcidWorkup Acid Workup (HCl/Ice) PyridiniumSalt->AcidWorkup Quenching Product Cholesterol Hydrogen Phthalate (CHP) AcidWorkup->Product Protonation Cond1 Solvent: Pyridine Cond2 Temp: 90-100°C Cond3 Time: 4-6 Hours

Figure 1: Mechanistic pathway for the ring-opening esterification of phthalic anhydride by cholesterol.

Experimental Protocol

Safety Warning: Pyridine is toxic, volatile, and affects male fertility. Phthalic anhydride is a respiratory sensitizer.[1] All operations must be performed in a functioning fume hood.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Cholesterol 386.651.0Limiting Reagent
Phthalic Anhydride 148.111.5Excess ensures complete conversion
Pyridine 79.10Solvent Vol.Solvent & Base Catalyst
HCl (conc.) 36.46ExcessProtonation/Quenching
Step-by-Step Synthesis
Phase A: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Cholesterol (10.0 g, 25.8 mmol) in anhydrous Pyridine (40 mL) .

    • Expert Insight: Ensure the cholesterol is fully dissolved before adding the anhydride to prevent localized concentration gradients.

  • Addition: Add Phthalic Anhydride (5.7 g, 38.7 mmol) to the solution. The mixture may turn slightly yellow.

  • Reflux: Attach a reflux condenser with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture. Heat the mixture to 95–100°C (oil bath) for 6 hours .

    • Checkpoint: The solution should become clear and homogeneous. If turbidity persists after 1 hour, add an additional 5-10 mL of pyridine.

Phase B: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Prepare a beaker containing 300 mL of crushed ice mixed with 30 mL of concentrated HCl .

  • Precipitation: Slowly pour the pyridine reaction mixture into the vigorously stirred ice-acid bath.

    • Mechanism:[1][2][3][4][5][6] The HCl neutralizes the pyridine (forming water-soluble pyridinium chloride) and protonates the cholesteryl phthalate salt, causing the product to precipitate as a white solid.

  • Filtration: Allow the suspension to stand for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake extensively with cold water (3 x 50 mL) to remove residual pyridine and phthalic acid. Follow with a wash of cold 1% HCl if the pyridine odor persists.

Phase C: Purification (Recrystallization)

Crude CHP often contains unreacted phthalic anhydride (hydrolyzed to phthalic acid) or traces of cholesterol.

  • Solvent Choice: Ethanol (95%) or Acetone/Water (9:1) .

  • Procedure: Transfer the crude solid to a clean Erlenmeyer flask. Add minimal boiling Ethanol until the solid dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Final Isolation: Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following standard metrics.

Physicochemical Data[8]
ParameterSpecificationObservation/Target
Appearance White crystalline powderFine needles or plates
Melting Point 162.0 – 166.0 °CSharp range indicates high purity
Solubility Soluble in CHCl₃, THFInsoluble in water
Yield > 85%Typical range: 85-92%
Spectroscopic Validation
  • IR Spectroscopy (KBr):

    • 3400–3200 cm⁻¹: Broad O-H stretch (Carboxylic acid).

    • 1735 cm⁻¹: C=O stretch (Ester carbonyl).

    • 1690 cm⁻¹: C=O stretch (Carboxylic acid carbonyl).

    • Note: The presence of two distinct carbonyl peaks confirms the hemi-ester structure.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 7.5–7.9 ppm (m, 4H): Aromatic protons (phthalate ring).

    • δ 4.8–4.9 ppm (m, 1H): Multiplet for the C3-H (alpha to ester).

    • δ 0.6–2.4 ppm: Characteristic steroid backbone envelope.

Workflow Visualization

The following diagram illustrates the critical path for the synthesis and purification, highlighting decision nodes for troubleshooting.

SynthesisWorkflow Start Start: Reagent Prep Reaction Reaction: Cholesterol + Phthalic Anhydride in Pyridine (100°C, 6h) Start->Reaction Check1 Checkpoint: Solution Clear? Reaction->Check1 AddSolvent Add Pyridine Check1->AddSolvent No (Turbid) Quench Quench: Pour into Ice/HCl Check1->Quench Yes AddSolvent->Reaction Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Dry Drying (Vacuum, 50°C) Recryst->Dry Final Final Product: CHP (>97% Purity) Dry->Final

Figure 2: Operational workflow for the synthesis and purification of Cholesterol Hydrogen Phthalate.

Applications in Drug Delivery[6][10][11][12]

The synthesis of CHP is rarely an end in itself; it is a gateway to advanced formulation strategies.

  • pH-Sensitive Liposomes: CHP acts as a destabilizer in lipid bilayers. At neutral pH, the carboxylic acid is ionized (COO⁻), stabilizing the bilayer. In acidic environments (pH < 5.5, typical of endosomes), the group becomes protonated (COOH), reducing the hydration layer and causing membrane fusion or destabilization, thereby releasing the encapsulated drug.

  • Stealth Nanoparticles: The free carboxylic acid provides a conjugation site for PEGylation (via carbodiimide coupling), creating "stealth" carriers that evade the reticuloendothelial system (RES).

  • Liquid Crystals: CHP derivatives exhibit cholesteric liquid crystal phases, used in thermographic sensors and optical displays.

References

  • TCI Chemicals. Product Specification: Cholesterol Hydrogen Phthalate (CAS 6732-01-0). Retrieved from

  • Petrovic, J. et al. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives.[7] Indian Journal of Chemistry, Section B. (Cited in search context for standard protocol).

  • Singh, P. et al. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC, National Institutes of Health. Retrieved from

  • Kumari, P. Cholesterol Synthesis and Metabolic Pathways. ResearchGate.[7] Retrieved from

  • ChemicalBook. Phthalic Anhydride: Properties and Reaction Mechanisms. Retrieved from

Sources

Comprehensive Technical Guide: Cholesterol Hydrogen Phthalate (CHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol Hydrogen Phthalate (CHP), also known as cholesteryl hydrogen phthalate or phthalic acid monocholesteryl ester (CAS: 6732-01-0), is a pivotal amphiphilic steroid derivative. It occupies a unique niche at the intersection of soft matter physics and pharmaceutical formulation . Unlike pure cholesterol, CHP possesses a free carboxylic acid moiety, conferring pH-sensitivity and hydrogen-bonding capabilities that are exploited in the engineering of "glassy" liquid crystals and stimuli-responsive drug delivery systems.

This guide provides a rigorous analysis of CHP, moving beyond basic properties to explore its synthesis, phase behavior, and application in stabilizing liposomal membranes.

Physicochemical Profile

CHP acts as a "Janus" molecule: it retains the rigid, hydrophobic tetracyclic core of cholesterol while presenting a hydrophilic, ionizable phthalic acid headgroup.

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 2-{[(3β)-Cholest-5-en-3-yloxy]carbonyl}benzoic acidMono-ester of phthalic acid
CAS Number 6732-01-0
Molecular Formula C₃₅H₅₀O₄
Molecular Weight 534.78 g/mol
Melting Point 162.0 – 166.0 °CDecomposes upon prolonged heating
Solubility Soluble in CHCl₃, Pyridine, THF; Insoluble in WaterAmphiphilic nature allows micelle formation
Appearance White to off-white crystalline powder
Specific Rotation [α]²⁰D -5.0° to -9.0° (c=2, CHCl₃)Retains chirality of cholesterol

Synthesis & Characterization Protocol

Expert Insight: While simple esterification is possible, the "Senior Scientist" approach prioritizes yield and purity by using an anhydride ring-opening mechanism. This avoids the formation of the di-ester (dicholesteryl phthalate) by strictly controlling stoichiometry and using pyridine as both solvent and base.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the cholesterol 3β-hydroxyl group on the carbonyl carbon of phthalic anhydride.

Synthesis cluster_conditions Critical Parameters Cholesterol Cholesterol (Nucleophile) Intermediate Tetrahedral Intermediate Cholesterol->Intermediate + Pyridine (Reflux) PhthalicAnhydride Phthalic Anhydride (Electrophile) PhthalicAnhydride->Intermediate CHP Cholesterol Hydrogen Phthalate Intermediate->CHP Ring Opening Acidification (HCl) Temp: 90-100°C Temp: 90-100°C Time: 4-6 Hours Time: 4-6 Hours Atmosphere: N2 Atmosphere: N2

Figure 1: Ring-opening esterification pathway for CHP synthesis.

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cholesterol (10.0 g, 25.8 mmol) in anhydrous Pyridine (50 mL) .

    • Why Pyridine? It acts as a solvent for cholesterol and a proton scavenger (base) to catalyze the nucleophilic attack.

  • Addition: Add Phthalic Anhydride (4.2 g, 28.4 mmol) . A slight molar excess (1.1 eq) ensures complete consumption of the expensive cholesterol starting material.

  • Reflux: Heat the mixture to 95°C under a nitrogen atmosphere for 6 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (10%, 500 mL) with vigorous stirring.

    • Mechanism:[1][2] The HCl neutralizes the pyridine and protonates the carboxylate salt, precipitating the free acid form of CHP.

  • Work-up: Filter the white precipitate. Wash extensively with cold water to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Acetone (1:1) .

    • Validation: The product should have a sharp melting point (~164°C). If the range is broad, unreacted cholesterol is likely present.

Liquid Crystal Engineering: The "Glassy" State

CHP is not just a building block; it is a functional material. It belongs to the class of Cholesteric (Chiral Nematic) Liquid Crystals .[3]

The Cholesteric Phase

Due to the chirality of the steroid backbone, CHP molecules do not stack simply; they twist, forming a helical supramolecular structure. The "pitch" of this helix determines the wavelength of light reflected.

  • Thermochromism: As temperature changes, the pitch changes, altering the reflected color.

  • Glassy Liquid Crystals (GLCs): A critical application of CHP is its ability to form GLCs. When cooled rapidly from the isotropic melt, or when complexed with amines, CHP can "freeze" its liquid crystalline order into a solid glass.[2] This preserves the optical properties (color) in a solid state, useful for optical data storage.

PhaseBehavior Solid Crystalline Solid (T < 162°C) Cholesteric Cholesteric Mesophase (Helical Order) Solid->Cholesteric Heating Isotropic Isotropic Liquid (Clear Melt) Cholesteric->Isotropic T > Clearing Point Glassy Glassy Liquid Crystal (Frozen Order) Cholesteric->Glassy Rapid Quench or Amine Complexation Isotropic->Cholesteric Cooling

Figure 2: Thermotropic phase transitions of CHP, highlighting the metastable glassy state.

Pharmaceutical Applications: Liposome Stabilization

In drug delivery, CHP is valued for its pH-sensitivity . Unlike standard cholesterol, which is neutral, CHP introduces a carboxyl group (pKa ~ 4-5) to the lipid bilayer.

Mechanism of Action
  • Neutral pH (Bloodstream): The carboxyl group is ionized (COO⁻). The negative charge provides electrostatic repulsion, preventing liposome aggregation (increased colloidal stability).

  • Acidic pH (Endosome/Tumor Microenvironment): The group becomes protonated (COOH). This reduces the headgroup area and alters the membrane curvature, potentially destabilizing the membrane to trigger drug release.

Formulation Protocol (Thin Film Hydration)
  • Mix: Dissolve DSPC (lipid) and CHP in Chloroform at a 7:3 molar ratio .

  • Evaporate: Remove solvent under vacuum to form a thin lipid film.

  • Hydrate: Add aqueous buffer (PBS, pH 7.4) containing the drug payload.[4] Agitate at 60°C (above the lipid transition temperature).

  • Extrude: Pass through 100 nm polycarbonate filters to ensure uniform size.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Avoid inhalation of dust. Use in a fume hood, especially during synthesis involving pyridine.

  • Storage: Store at 2-8°C. Keep container tightly closed to prevent hydrolysis of the ester bond by atmospheric moisture.

References

  • TCI Chemicals. Product Specification: Cholesterol Hydrogen Phthalate (C0692). Retrieved from

  • PubChem. Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Cholesterol Hydrogen Phthalate Product Detail. Retrieved from

  • Sakamoto, A., et al. Phase Behavior of Novel Liquid-Crystalline Salts Containing a Cholesteryl Group. Molecular Crystals and Liquid Crystals.[3][5] Retrieved from

  • ResearchGate. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate. Retrieved from

Sources

chemical formula and molecular weight of Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Characterization, and Applications in Drug Delivery Systems[1][2]

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) —chemically known as Cholesteryl Hydrogen Phthalate —is an amphiphilic sterol derivative critical in the fields of soft matter physics and advanced drug delivery.[1] Unlike pure cholesterol, which acts primarily as a membrane rigidifier, CHP possesses a free carboxylic acid moiety introduced via esterification with phthalic anhydride.[1][2] This structural modification confers pH-sensitivity to the molecule, making it a high-value excipient for pH-responsive liposomes and Liquid Crystalline Nanoparticles (LCNPs) .[1][2]

This guide provides a rigorous technical breakdown of CHP, moving from its fundamental physicochemical constants to its synthesis, validation, and application in controlled release systems.[1][2]

Physicochemical Profile

The following data serves as the primary reference standard for analytical validation.

ParameterSpecification
Chemical Name Cholesteryl hydrogen phthalate; 3

-Cholesteryl hydrogen phthalate
CAS Number 6732-01-0
Molecular Formula C

H

O

Molecular Weight 534.78 g/mol
Melting Point 162.0 – 166.0 °C (Decomposes if overheated)
Appearance White to off-white crystalline powder
Solubility Soluble in chloroform, dichloromethane, THF; Insoluble in water
pKa (Calculated) ~4.5 (Carboxylic acid moiety)
LogP ~10.3 (Highly lipophilic backbone)
Synthesis & Reaction Mechanism

The synthesis of CHP is a classic nucleophilic acyl substitution (esterification) where the hydroxyl group of cholesterol attacks the carbonyl carbon of phthalic anhydride.[1] This reaction opens the anhydride ring, forming the monoester and leaving a free carboxylic acid.[1]

3.1 Reaction Scheme Visualization

The following diagram illustrates the stoichiometric pathway and necessary conditions.

SynthesisPathway Cholesterol Cholesterol (C27H46O) Intermediate Tetrahedral Intermediate Cholesterol->Intermediate Nucleophilic Attack PhthalicAnhydride Phthalic Anhydride (C8H4O3) PhthalicAnhydride->Intermediate Nucleophilic Attack CHP Cholesteryl Hydrogen Phthalate (C35H50O4) Intermediate->CHP Ring Opening Catalyst Pyridine / DMAP (Catalyst) Catalyst->Intermediate Proton Transfer Conditions Reflux (115°C) Anhydrous Toluene Conditions->Intermediate

Figure 1: Synthetic pathway for Cholesteryl Hydrogen Phthalate via anhydride ring opening.[1][2][3]

3.2 Experimental Protocol (Bench Scale)

Safety Note: Perform all steps in a fume hood. Pyridine is toxic and volatile.[1]

  • Stoichiometry: Dissolve Cholesterol (1.0 eq) and Phthalic Anhydride (1.2 eq) in anhydrous pyridine (approx. 5 mL per gram of cholesterol).

    • Note: The excess anhydride ensures complete conversion of the sterol.

  • Reflux: Heat the mixture to 115°C (reflux) for 4–6 hours under an inert atmosphere (

    
     or Ar) to prevent oxidative degradation of the cholesterol double bond.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (1M) with vigorous stirring.

    • Mechanism:[1][4] The acid neutralizes the pyridine and precipitates the CHP (which is insoluble in acidic water).[1]

  • Extraction: Extract the precipitate with Ethyl Acetate or Chloroform (

    
    ).[1][2] Wash the organic layer with brine.[1]
    
  • Purification:

    • Dry over anhydrous

      
      .[1][2]
      
    • Recrystallize from Ethanol/Acetone (1:1) to remove unreacted phthalic acid.[1][2]

  • Yield: Typical yield is 85–92%.[1][2]

Applications in Drug Development

CHP is not merely a chemical intermediate; it is a functional lipid used to engineer smart drug delivery systems .[1]

4.1 pH-Sensitive Liposomes & Nanoparticles

The carboxylic acid group on CHP allows for protonation/deprotonation transitions based on physiological pH gradients.[1][2]

  • Physiological pH (7.4): The carboxyl group is ionized (

    
    ).[1][2] The lipid bilayer is stable and negatively charged, preventing aggregation.[1]
    
  • Endosomal pH (5.0–5.5): The group becomes protonated (

    
    ).[1][2] This reduces the hydration of the headgroup, destabilizing the bilayer and promoting fusion with the endosomal membrane.[1] This triggers the release of the payload into the cytoplasm (Endosomal Escape).[1][2]
    
4.2 Liquid Crystalline Nanoparticles (Cubosomes/Hexosomes)

CHP is used to induce non-lamellar phases in lipid formulations.[1][2] Its bulky steroid backbone and small polar headgroup favor negative curvature, essential for forming Inverse Hexagonal (


)  or Cubic (

)
phases.[1][2] These phases possess high surface areas for solubilizing hydrophobic drugs.[1][2]
4.3 Mechanism of Action Diagram

The following flowchart details the pH-triggered release mechanism utilizing CHP.

MechanismOfAction Circulation Systemic Circulation (pH 7.4) CHP is Ionized (COO-) Stable Nanoparticle Endocytosis Cellular Uptake (Endocytosis) Circulation->Endocytosis Endosome Early Endosome (pH 6.0) Endocytosis->Endosome Acidification Late Endosome (pH 5.0) CHP Protonation (COOH) Endosome->Acidification H+ Pump Destabilization Membrane Destabilization (Phase Transition: Lamellar -> Hexagonal) Acidification->Destabilization Loss of Charge Repulsion Release Cytosolic Drug Release Destabilization->Release Endosomal Escape

Figure 2: Mechanism of pH-triggered drug release mediated by the protonation of CHP.[1][2]

Analytical Validation (QC)

To ensure the integrity of the synthesized or purchased CHP, the following spectral signatures must be verified.

MethodDiagnostic SignalInterpretation
FT-IR 1700–1730 cm

Strong split peak: Ester

and Carboxylic Acid

.[1][2]
FT-IR 2500–3000 cm

Broad O-H stretch (carboxylic acid dimer).[1][2]

H-NMR

7.5–8.0 ppm
Aromatic protons (Phthalate ring).[1][2]

H-NMR

4.7–4.9 ppm
Multiplet (H-3 proton of cholesterol backbone).[1][2]
Mass Spec m/z 533 [M-H]

Negative ion mode (ESI) confirms the free acid.[1][2]
References
  • PubChem. Cholesteryl hydrogen phthalate | C35H50O4.[1][2] National Library of Medicine.[2] [Link][1][2]

  • Negrini, R., et al. pH-Responsive Lyotropic Liquid Crystals for Controlled Drug Delivery. Royal Society of Chemistry.[2] [Link]

Sources

Conformational Analysis and Molecular Modeling of Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research and Development

Executive Summary & Core Directive

Cholesterol Hydrogen Phthalate (CHP) (CAS 6732-01-0) represents a critical intersection between steroid chemistry and liquid crystal science. Unlike pure cholesterol, CHP possesses an aromatic phthalate ester moiety at the C3 position, introducing unique electronic properties (π-stacking) and ionizable functionality (free carboxylic acid).

This guide provides a rigorous, self-validating protocol for the conformational analysis and molecular modeling of CHP. It is designed for researchers investigating cholesteric liquid crystalline phases, liposomal drug delivery systems, and supramolecular assemblies. The methodology synthesizes molecular mechanics (MM) , density functional theory (DFT) , and molecular dynamics (MD) to resolve the competition between the rigid steroid nucleus and the flexible phthalate "head" and iso-octyl "tail."

Structural Definition and Topological Challenges

Before initiating any simulation, the topology of CHP must be accurately defined. The molecule consists of three distinct domains with varying degrees of freedom:

  • The Steroid Nucleus (Rigid): The tetracyclic fused ring system (A, B, C, D rings). While largely rigid, the half-chair conformation of ring B and the envelope of ring D must be preserved.

  • The Iso-octyl Side Chain (Flexible): Located at C17, this chain governs the hydrodynamic radius and packing in lipid bilayers.

  • The Phthalate Ester Linkage (Semi-Flexible/Rotational): The critical domain for CHP. The ester bond at C3 connects the steroid to the phthalate ring. The torsion angles here determine whether the aromatic ring lies parallel or perpendicular to the steroid plane, influencing liquid crystal pitch and stacking.

Key Geometric Parameters for Modeling
ParameterAtom DefinitionTypical Value (Crystal/DFT)Significance
Ester Torsion

C2-C3-O-C(=O)~170° - 180° (anti)Determines headgroup orientation relative to steroid plane.
Phthalate Torsion

C3-O-C(=O)-C(Ph)Variable (±30° to ±90°)Controls the "tilt" of the aromatic ring; critical for π-stacking.
Tail Torsion C17-C20~180° (trans)Standard extended conformation for membrane insertion.
H-Bond Distance -COOH

O=C-
1.6 - 1.9 ÅDimerization potential in non-polar solvents (LC phases).

Computational Methodology & Force Field Selection

To achieve high-fidelity results, a hybrid force field approach is recommended. Standard lipid force fields handle the cholesterol backbone well, but the phthalate moiety requires specific parameterization for aromatic esters.

Force Field Protocol
  • Primary Recommendation: CHARMM36 (Lipid) + CGenFF (General Force Field) .

    • Rationale: CHARMM36 is the gold standard for cholesterol in membrane environments. CGenFF provides penalty-validated parameters for the phthalate ester, ensuring the aromatic-ester conjugation is treated correctly.

  • Alternative: AMBER Lipid14 + GAFF2 .

    • Rationale: GAFF2 is excellent for small organic molecules and reproduces the vibrational frequencies of the carboxylic acid group accurately.

Solvent Models
  • Conformational Search: Implicit Solvent (PCM or GB) with

    
     (mimicking non-polar LC environment) or 
    
    
    
    (aqueous/liposomal).
  • MD Production: Explicit Solvent (TIP3P water) for liposomal simulations; Vacuum or Implicit Membrane for LC packing studies.

Experimental Workflow: Step-by-Step

This protocol ensures reproducibility and self-validation.

Phase I: Conformational Search (Simulated Annealing)

The goal is to identify the global minimum, specifically focusing on the phthalate headgroup orientation.

  • Construction: Build the 3D structure of CHP in trans configuration. Cap the carboxylic acid (protonated for low pH/neutral, deprotonated for high pH).

  • Minimization: Steepest descent (5000 steps) followed by Conjugate Gradient (5000 steps) to remove steric clashes.

  • Simulated Annealing:

    • Heat system to 1000 K over 50 ps.

    • Equilibrate at 1000 K for 100 ps (allow barrier crossing).

    • Cool exponentially to 0 K over 500 ps.

    • Repeat for 50 cycles.

  • Clustering: Cluster the resulting geometries based on RMSD (cutoff 0.5 Å) to find unique conformers.

Phase II: DFT Validation (Quantum Mechanical Refinement)

Force fields are approximations. Validate the top 5 conformers using DFT.

  • Theory: B3LYP or ωB97X-D (includes dispersion corrections for π-stacking).

  • Basis Set: 6-31G(d,p) for geometry optimization; 6-311++G(d,p) for single-point energy.

  • Validation Check: Compare the calculated IR frequencies of the Carbonyl (C=O) stretch with experimental values (~1735 cm⁻¹ for ester, ~1690 cm⁻¹ for acid). If the deviation is >20 cm⁻¹, refine the force field parameters.

Phase III: Molecular Dynamics (Production)

Simulate the dynamic behavior of CHP in its target environment (e.g., a lipid bilayer or a solvated box).

  • System Setup: Insert CHP into a pre-equilibrated POPC bilayer or solvate a cluster of CHP molecules.

  • Equilibration:

    • NVT ensemble (1 ns) with position restraints on the steroid rings.

    • NPT ensemble (5 ns) releasing restraints stepwise.

  • Production Run: 100 ns unconstrained dynamics.

    • Time step: 2 fs.

    • Thermostat: Nose-Hoover (310 K).

    • Barostat: Parrinello-Rahman (1 atm).

Visualization of Workflows and Interactions

Diagram 1: Computational Workflow for CHP Analysis

This diagram outlines the logical flow from structure generation to validated data.

CHP_Workflow Start Start: 3D Structure Build (Cholesterol + Phthalic Anhydride) FF_Select Force Field Assignment (CHARMM36 + CGenFF) Start->FF_Select Search Conformational Search (Simulated Annealing / Monte Carlo) FF_Select->Search QM_Valid QM Validation (DFT) B3LYP/6-31G* (Dispersion Corr.) Search->QM_Valid Top 5 Conformers QM_Valid->FF_Select Param Refinement MD_Sim Molecular Dynamics (100ns Explicit Solvent/Membrane) QM_Valid->MD_Sim Validated Parameters Analysis Data Analysis (RMSD, H-Bonds, Tilt Angle) MD_Sim->Analysis

Caption: Step-by-step computational protocol for analyzing Cholesterol Hydrogen Phthalate, featuring a QM feedback loop for parameter accuracy.

Diagram 2: Structural Connectivity & Critical Torsions

This diagram highlights the specific regions of the CHP molecule that require monitoring during simulation.

CHP_Structure Steroid Steroid Nucleus (Rigid Core) Linker Ester Linkage (C3-O-C=O) Steroid->Linker C3 Attachment Tail Iso-octyl Side Chain (Flexible) Tail->Steroid C17 Attachment Phthalate Phthalate Ring (Aromatic/Planar) Linker->Phthalate Rotational Axis Phthalate->Phthalate π-π Stacking (Intermolecular) COOH Carboxylic Acid (H-Bond Donor/Acceptor) Phthalate->COOH Ortho Position COOH->COOH Dimerization

Caption: Structural map of CHP highlighting the critical ester linkage that governs the orientation of the phthalate headgroup relative to the steroid core.

Applications and Data Interpretation

Liquid Crystal (LC) Phases

In cholesteric liquid crystals, the helical twisting power (HTP) is the critical metric.

  • Analysis: Calculate the angle between the long axis of the steroid and the normal vector of the phthalate ring throughout the MD trajectory.

  • Correlation: A stable orthogonal arrangement often correlates with higher HTP. The π-π stacking between phthalate rings of adjacent molecules stabilizes the helical pitch.

Liposomal Drug Delivery

CHP is amphiphilic (hydrophobic tail, ionizable head).

  • pH Sensitivity: At neutral pH, the carboxylic acid (pKa ~ 4-5) is ionized (COO⁻), stabilizing the liposome. In acidic tumor microenvironments (pH < 6), it becomes protonated (COOH), reducing headgroup repulsion and triggering membrane fusion or cargo release.

  • Simulation Check: Run simulations at two protonation states to observe the change in "Area Per Lipid" (APL). A decrease in APL upon protonation indicates membrane destabilization potential.

References

  • PubChem. (n.d.). Cholesteryl hydrogen phthalate | C35H50O4. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Klauda, J. B., et al. (2010). Update of the CHARMM All-Atom Additive Force Field for Lipids: Validation on Six Lipid Types. Journal of Physical Chemistry B. (Context: Primary source for cholesterol parameters).
  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry.
  • Dickson, C. J., et al. (2014). Lipid14: The Amber Lipid Force Field. Journal of Chemical Theory and Computation.
  • Melniciuc Puică, N., et al. (2015). Cholesteric Liquid Crystals and Their Applications in Temperature Measurements and in Contamination Detection. Gheorghe Asachi Technical University of Iași.
  • Kumari, P., et al. (2025). Crystal structure of potassium hydrogen phthalate revisited. ResearchGate.

Technical Guide: Phase Behavior and Supramolecular Dynamics of Cholesteryl Hydrogen Phthalate (CHP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the phase behavior, synthesis, and characterization of Cholesteryl Hydrogen Phthalate (CHP), focusing on its supramolecular assembly and liquid crystalline properties.

Executive Summary & Chemical Identity

Cholesteryl Hydrogen Phthalate (CHP) (CAS: 6732-01-0) is a mono-ester derivative of cholesterol and phthalic acid.[1][2] Unlike simple cholesteryl esters (e.g., cholesteryl benzoate) that rely solely on van der Waals forces and shape anisotropy to form mesophases, CHP possesses a free carboxylic acid group.[1] This structural feature introduces intermolecular hydrogen bonding , allowing the formation of supramolecular dimers. These dimers stabilize the mesophase and induce complex phase behaviors, including the formation of glassy crystals and cholesteric (chiral nematic) liquid crystals .

Chemical Identity:

  • IUPAC Name: 2-{[(3β)-cholest-5-en-3-yloxy]carbonyl}benzoic acid[1][3]

  • Molecular Formula: C₃₅H₅₀O₄[1]

  • Molecular Weight: 534.78 g/mol [1][4]

  • Key Functional Motif: Amphiphilic sterol core coupled with a hydrogen-bonding donor/acceptor (phthalic acid moiety).[1]

Thermodynamics and Phase Behavior

The phase behavior of CHP is governed by the competition between crystallization (enthalpic driver) and vitrification (kinetic trap).

The Phase Transition Pathway

Upon heating, CHP transitions from a crystalline solid to a cholesteric mesophase before clearing to an isotropic liquid. Upon cooling, the behavior is rate-dependent; rapid cooling often bypasses crystallization, freezing the helical order into a glassy cholesteric state or a glassy crystal .[1]

Transition Data Summary
Transition EventTemperature Range (°C)Enthalpic Signature (

)
Observation (POM/DSC)
Melting (Cr

N)
162 – 166 °CEndothermic (High)Loss of rigid lattice; onset of birefringence/fluidity.[1]
Clearing (N

Iso)
> 170 °C (Variable)Endothermic (Low)Disappearance of birefringence; dark field in POM.[1]
Glass Transition (

)
~40 – 60 °C (Cooling)Step Change (

)
No optical change; material hardens without crystallizing.[1]

Note: The clearing point is sensitive to purity and thermal history due to the potential thermal degradation (decarboxylation) at high temperatures.

Supramolecular Dimerization

The "hydrogen" in Cholesteryl Hydrogen Phthalate is the critical vector for its phase stability.

  • Mechanism: Two CHP molecules form a cyclic dimer via the carboxylic acid groups (

    
    ).[1]
    
  • Effect: This effectively doubles the mesogenic length-to-width ratio (aspect ratio), enhancing the stability of the liquid crystalline phase compared to non-hydrogen-bonding analogs.[1]

Experimental Protocols

Synthesis and Purification Workflow

High purity (>99%) is required for accurate phase characterization, as impurities (unreacted cholesterol or phthalic anhydride) act as plasticizers, depressing transition temperatures.[1]

SynthesisWorkflow Start Reagents: Cholesterol + Phthalic Anhydride Reaction Esterification (Pyridine, Reflux, 4-6h) Start->Reaction Acylation Quench Quench in Ice/HCl (Precipitate Formation) Reaction->Quench Termination Wash Wash Phase: Water -> NaHCO3 -> Water Quench->Wash Removal of Pyridine Dry Drying (Anhydrous Na2SO4) Wash->Dry Recryst Recrystallization (Acetone/Ethanol mix) Dry->Recryst Purification Vacuum Vacuum Drying (40°C, 24h) Recryst->Vacuum Solvent Removal Product Pure CHP (White Crystalline Powder) Vacuum->Product

Figure 1: Synthetic workflow for high-purity Cholesteryl Hydrogen Phthalate. Critical purification steps are highlighted in yellow.

Characterization Methodology

To validate the phase behavior, a multi-modal approach is required.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise transition temperatures and enthalpies.[1]

  • Sample Prep: Weigh 3–5 mg of dried CHP into an aluminum pan. Hermetically seal.

  • Cycle 1 (Erasing Thermal History): Heat from 25°C to 180°C at 10°C/min. Hold for 1 min.

  • Cooling: Cool to 0°C at 10°C/min. Observe the glass transition (

    
    ) or crystallization exotherm.
    
  • Cycle 2 (Measurement): Heat from 0°C to 180°C at 5°C/min. Record

    
     and 
    
    
    
    (Nematic-Isotropic).[1]
Protocol B: Polarized Optical Microscopy (POM)

Objective: Identify texture types (fingerprint, focal conic).[1]

  • Setup: Place sample between glass slide and coverslip. Insert into hot stage.

  • Observation: Cross polarizers at 90°.

  • Heating: Heat to 165°C. Look for the "oily streak" texture or "focal conic" domains characteristic of the cholesteric phase.

  • Shear Test: Apply gentle pressure to the coverslip. Cholesteric phases will flow and change color (selective reflection) due to helix pitch modification; crystalline phases will not.[1]

Mechanistic Logic: The Glassy State

CHP is unique because the bulky steroid core and the hydrogen-bonded dimer create significant steric hindrance. This results in kinetic fragility .[1]

PhaseBehavior Crystal Crystalline Solid (3D Order) Melt Melting ~162°C Crystal->Melt Heating Cholesteric Cholesteric Mesophase (Helical Order) Melt->Cholesteric Cholesteric->Crystal Slow Cool (Thermodynamic) Isotropic Isotropic Liquid (Disordered) Cholesteric->Isotropic T > T_clear Glassy Glassy Cholesteric (Frozen Helix) Cholesteric->Glassy Rapid Quench (Kinetic Trap) Isotropic->Cholesteric Cooling Glassy->Cholesteric Re-heating > Tg

Figure 2: Thermodynamic and kinetic phase pathways of CHP. Note the bifurcation at the Cholesteric phase upon cooling.

Why the Glassy State Matters: In drug delivery and sensor applications, the glassy cholesteric state preserves the optical properties (selective reflection of color) of the liquid crystal at room temperature without the material flowing. This "frozen" order is essential for solid-state optical sensors.[1]

References

  • Diogo, H. P., Piedade, M. F. M., & Ramos, J. J. M. (2021).[1][5] Structure, thermal properties and molecular mobility in cholesteryl hydrogen phthalate: Different approaches to the crystal, the glassy crystal and the mesophase. Journal of Molecular Structure. [1]

  • TCI Chemicals. (n.d.).[1] Cholesterol Hydrogen Phthalate Product Specification (Product No. C0692).[1][2][4] Retrieved from TCI Chemicals.[1] [1]

  • PubChem. (n.d.).[1] Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine.[1]

  • Loomis, C. R., Shipley, G. G., & Small, D. M. (1979).[1][6] The phase behavior of hydrated cholesterol. Journal of Lipid Research. (Contextual reference for cholesterol polymorphism).

Sources

Methodological & Application

Application Note: Engineering pH-Responsive Vehicles using Cholesterol Hydrogen Phthalate (CHP)

[1][2][3]

Executive Summary & Strategic Utility

Cholesterol Hydrogen Phthalate (CHP) —often referred to as cholesteryl hemiphthalate—is a sterol derivative engineered to function as a pH-sensitive molecular switch within lipid bilayers.[1][2][3] Unlike native cholesterol, which functions purely as a membrane rigidifier, CHP possesses a free carboxylic acid group on its phthalate tail.[2][3]

This structural modification confers amphiphilic ionizability :

  • At Physiological pH (7.4): The carboxyl group is deprotonated (

    
    ).[1][2][3] The lipid is amphiphilic and stabilizes bilayer structures (like liposomes) via electrostatic repulsion and hydration.[3]
    
  • At Pathological/Endosomal pH (< 6.0): The group protonates (

    
    ).[1][2][3] The loss of charge reduces the hydration shell and effective headgroup area, inducing membrane destabilization or fusogenicity.[3]
    

Crucial Distinction: Do not confuse this small molecule with Cholesterol-bearing Pullulan, a polysaccharide nanogel often abbreviated as CHP.[1][2][3] This guide focuses strictly on the lipid derivative used in "smart" liposomes.

Mechanism of Action: The Protonation Switch[3]

The efficacy of CHP in drug delivery relies on its ability to disrupt the lamellar phase (

3

123

When CHP protonates in the acidic endosome, it loses its stabilizing power.[3] DOPE reverts to the

3

pH_Trigger_Mechanismcluster_0Circulation (pH 7.4)cluster_1Endosome (pH < 6.0)CHP_IonCHP State:Ionized (COO-)Liposome_StableLiposome Structure:Stable Bilayer(High Zeta Potential)CHP_Ion->Liposome_StableStabilizes DOPECHP_ProtCHP State:Protonated (COOH)Liposome_Stable->CHP_ProtEndocytosis &AcidificationLiposome_UnstableMembrane Destabilization:Phase Transition (L_alpha -> H_II)& FusionCHP_Prot->Liposome_UnstableLoss of ChargeHeadgroup ShrinkageReleaseCytosolic Drug ReleaseLiposome_Unstable->ReleaseMembrane Rupture

Figure 1: The pH-dependent phase transition mechanism of CHP-stabilized liposomes.[1][2][3]

Protocol A: Chemical Synthesis of Cholesterol Hydrogen Phthalate

Before formulation, high-purity CHP must be synthesized.[1][2][3] Commercial cholesterol often contains oxidation products; this protocol includes a purification step.[2][3]

Reaction: Cholesterol + Phthalic Anhydride

123
Materials
  • Cholesterol (>95%, recrystallized from methanol)[1][2][3]

  • Phthalic Anhydride (Resublimed)[1][2][3]

  • Anhydrous Pyridine[2]

  • 4-Dimethylaminopyridine (DMAP) - Catalyst[1][2][3]

  • Solvents: Chloroform, Ethanol, 1M HCl.[2][3]

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 g (12.9 mmol) of Cholesterol and 2.9 g (19.6 mmol) of Phthalic Anhydride in 20 mL of anhydrous pyridine in a round-bottom flask.

  • Catalysis: Add 0.1 g of DMAP to accelerate esterification.

  • Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 6–12 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1][2][3] Cholesterol spot (

      
      ) should disappear; Product spot will be lower due to the carboxyl group.[3]
      
  • Quenching: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold 1M HCl .

    • Why: This neutralizes the pyridine and precipitates the CHP (which is insoluble in water).[3]

  • Extraction: Extract the precipitate with Chloroform (3 x 50 mL) . Wash the organic layer with brine and dry over anhydrous

    
    .[3]
    
  • Purification (Critical): Evaporate the chloroform. Recrystallize the crude solid from hot Ethanol .

    • Target Yield: ~70-80%.[1][2][3]

    • Validation:

      
      H-NMR should show aromatic protons (7.5–8.0 ppm) and the disappearance of the cholesterol C3-OH signal.[1][2][3]
      

Protocol B: Formulation of pH-Sensitive Liposomes

This protocol creates "Smart" liposomes loaded with a model hydrophilic drug (e.g., Doxorubicin or Calcein).[2][3]

Formulation Logic:

  • DOPE (Helper Lipid): Required for fusogenicity.[1][2][3]

  • CHP (Stabilizer): Provides pH sensitivity.[1][2][3]

  • Molar Ratio: 7:3 (DOPE:CHP) is the gold standard.[3] If CHP content is too low (<20%), stability at pH 7.4 is compromised.[2][3] If too high (>40%), the membrane becomes too rigid to fuse.[3]

Reagents
  • DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine)[1][2][3]

  • Synthesized CHP[2]

  • DSPE-PEG2000 (Optional: 1-2 mol% for steric stability in vivo, though this slightly reduces pH sensitivity).[1][2][3]

  • Hydration Buffer: PBS (pH 7.4).[1][2][3] Crucial: pH must be > 6.0 during formation.[3]

Workflow
  • Film Formation:

    • Dissolve DOPE and CHP (Molar Ratio 7:3 ) in Chloroform/Methanol (2:1 v/v).

    • Total lipid mass: 10 mg .[2][3]

    • Evaporate solvent under rotary evaporation at 45°C to form a thin, homogeneous film.[2][3]

    • Desiccate under vacuum for 4 hours to remove trace solvents.[3]

  • Hydration (Loading):

    • Hydrate the film with 1.0 mL of PBS (pH 7.[3]4) containing the drug (e.g., 2 mg/mL Doxorubicin HCl).[2][3]

    • Vortex vigorously for 10 minutes at room temperature.

    • Result: Multilamellar Vesicles (MLVs).[1][2][3]

  • Sizing (Extrusion):

    • Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.[3]

    • Target Size: 100–120 nm (PDI < 0.2).[1][2][3]

  • Purification:

    • Remove unencapsulated drug via dialysis (MWCO 12-14 kDa) against PBS (pH 7.[1][2][3]4) for 24 hours at 4°C.

Protocol C: Validation of pH-Triggered Release

This assay confirms that the CHP is functioning as a switch.[3]

Experimental Setup
  • Control: Liposomes in PBS (pH 7.4).

  • Test: Liposomes in Acetate Buffer (pH 5.0).

  • Detection: Fluorescence Spectroscopy (for Calcein/Doxorubicin).[1][2][3]

Procedure
  • Dilute purified liposomes to a lipid concentration of 0.1 mM in the respective buffers.

  • Incubate at 37°C with gentle shaking.

  • Aliquot samples at t = 0, 15, 30, 60, 120 minutes.

  • Measure fluorescence (

    
    ).[1][2][3]
    
  • Total Release (

    
    ):  Add 0.1% Triton X-100 to lyse the liposomes and measure maximum fluorescence.
    
  • Calculation:

    
    [1][2][3]
    
Expected Data Profile
Time (min)% Release (pH 7.4)% Release (pH 5.0)Interpretation
0< 2%< 2%Baseline stability.[1][2][3]
30< 5%> 60% Rapid destabilization in acid.[1][3]
120< 10%> 85% Complete payload dump.[1][2][3]

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Liposomes aggregate during hydration Hydration buffer pH is too low.[1][2][3]Ensure buffer pH is ≥ 7.[1][3]4. CHP must be ionized to stabilize DOPE.[3]
Low Drug Encapsulation CHP concentration too high.[1][2][3]High cholesterol content rigidifies membranes, resisting swelling.[2][3] Reduce CHP to 20-30 mol%.
No Release at pH 5.0 Inclusion of high % PEG-Lipid.[1][2][3]PEG steric shielding can inhibit membrane fusion.[1][2][3] Limit PEG to < 2 mol% or use pH-cleavable PEG.[1][2][3]
Impure CHP Residual Pyridine/Phthalic acid.Perform a second recrystallization in ethanol.[1][3] Check NMR.

References

  • Petrovic, Z. et al. (2010).[2][3] Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry - Section B, 49, 112-116.[1][2][3] Link[1][2][3]

  • Simões, S. et al. (2004).[2][3] On the formulation of pH-sensitive liposomes with long circulation times.[2][3][4] Advanced Drug Delivery Reviews, 56(7), 947-965.[1][2][3] Link[1][2][3]

  • Karanth, H. & Murthy, R. (2007).[2][3] pH-Sensitive Liposomes: A Brief Review of Two Decades of Research. Indian Journal of Pharmaceutical Sciences, 69(1), 16-32.[1][2][3] Link

  • Litzinger, D. C.[2][3] & Huang, L. (1992).[2][3] Phosphatidylethanolamine liposomes: drug delivery, gene transfer and immunodiagnostic applications.[3] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1113(2), 201-227.[1][2][3] Link

  • Sudhakar, B. et al. (2015).[2][3] Formulation and evaluation of pH-sensitive liposomes of doxorubicin for effective intracellular delivery. International Journal of Pharmaceutical Investigation, 5(3), 169–176.[2][3] Link

Advanced Formulation of pH-Sensitive Liposomes using Cholesterol Hydrogen Phthalate (CHP)

[1]

Abstract & Strategic Rationale

This Application Note details the protocol for synthesizing and characterizing pH-sensitive liposomes utilizing Cholesteryl Hydrogen Phthalate (CHP) . While Cholesteryl Hemisuccinate (CHEMS) is the industry standard for pH-sensitive formulations, CHP offers distinct biophysical advantages due to its aromatic phthalate moiety.[1] The planar aromatic ring can enhance membrane packing density through


1

This guide is designed for researchers seeking to optimize cytosolic delivery of hydrophilic cargoes (e.g., Doxorubicin, nucleic acids) by leveraging the endosomal escape capabilities of the DOPE:CHP system.

Mechanism of Action

The core of this formulation relies on the polymorphic phase behavior of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) .[1]

  • Physiological pH (7.4): CHP possesses a free carboxylic acid group (approximate pKa ~ 4.5–5.5).[1] At pH 7.4, this group is deprotonated (

    
    ).[1] The negative charge provides electrostatic repulsion between lipid headgroups, forcing the cone-shaped DOPE molecules into a stable lamellar bilayer phase (
    
    
    )
    .
  • Acidic pH (5.0–5.5): Upon endocytosis, the liposome enters the early endosome. As the pH drops, the carboxyl group on CHP becomes protonated (

    
    ). The loss of the stabilizing negative charge eliminates the electrostatic repulsion.
    
  • Phase Transition: Without the charge stabilization, the intrinsic negative curvature of DOPE dominates, triggering a transition from the lamellar phase to the inverted hexagonal phase (

    
    ) . This fusion-competent phase destabilizes the endosomal membrane, releasing the payload into the cytoplasm.
    
Diagram: Mechanism of pH-Triggered Release[1]

pH_Mechanismcluster_neutralPhysiological pH (7.4)cluster_acidicEndosomal pH (< 5.5)CHP_IonizedCHP Ionized(COO-)DOPE_StableDOPE Bilayer(Lamellar Lα)CHP_Ionized->DOPE_StableElectrostaticStabilizationCHP_ProtonatedCHP Protonated(COOH)DOPE_Stable->CHP_ProtonatedProtonation(H+ influx)DOPE_UnstableInverted HexagonalPhase (HII)CHP_Protonated->DOPE_UnstableCharge LossReleaseEndosomal Escape& Drug ReleaseDOPE_Unstable->ReleaseMembrane Fusion

Figure 1: The protonation switch of CHP triggers the lamellar-to-hexagonal phase transition in DOPE liposomes.[1]

Materials & Reagents

ComponentRoleRecommended Source
DOPE (1,2-dioleoyl-sn-glycero-3-PE)Fusogenic LipidAvanti Polar Lipids / Merck
CHP (Cholesteryl Hydrogen Phthalate)pH-Sensitive StabilizerCustom Synthesis / Sigma
DSPE-PEG2000 Steric Shield (Circulation)Avanti Polar Lipids
Doxorubicin HCl Model Drug (Hydrophilic)Sigma Aldrich
Chloroform / Methanol SolventsHPLC Grade
HEPES Buffer Hydration Media20mM HEPES, 140mM NaCl, pH 7.4

Note on CHP Sourcing: If commercial CHP is unavailable, it can be synthesized by reacting cholesterol with phthalic anhydride in pyridine, followed by recrystallization [1].[1]

Formulation Protocol (Thin Film Hydration)

This protocol targets a molar ratio of DOPE:CHP:DSPE-PEG2000 (65:30:5) .[1] The high DOPE content is critical for fusogenicity, while 30% CHP ensures stability at neutral pH.

Step 1: Lipid Film Preparation[2][3]
  • Prepare 10 mg/mL stock solutions of DOPE, CHP, and DSPE-PEG2000 in Chloroform:Methanol (2:1 v/v).

  • In a round-bottom flask, mix the lipids to achieve the 65:30:5 molar ratio .

    • Calculation Example (for 20 µmol total lipid):

      • DOPE (MW 744): 13 µmol = 9.67 mg[1]

      • CHP (MW ~534): 6 µmol = 3.20 mg[1]

      • DSPE-PEG (MW ~2800): 1 µmol = 2.80 mg[1]

  • Evaporate solvents using a rotary evaporator (40°C, 150 mbar) for 30 mins to form a thin, uniform film.

  • Critical: Desiccate the film under high vacuum overnight to remove trace solvents which can destabilize the bilayer.

Step 2: Hydration & Drug Loading[4]
  • Pre-warm the HEPES buffer (pH 7.4) to 45°C.[1]

    • For Active Loading (Remote Loading): Hydrate with 250 mM Ammonium Sulfate (pH 5.5).[1]

    • For Passive Loading: Hydrate with HEPES buffer containing the drug (e.g., 2 mg/mL Doxorubicin).

  • Add 1.0 mL of hydration media to the lipid film.

  • Rotate the flask at 45°C (above the phase transition temperature of the lipids) for 45 minutes. The film should peel off and form a multilamellar vesicle (MLV) suspension.

Step 3: Downsizing (Extrusion)[1]
  • Assemble a mini-extruder with a 100 nm polycarbonate membrane .

  • Pass the suspension through the membrane 11–21 times at 45°C.

    • Why odd number? To ensure the final pass lands in the "clean" syringe, minimizing contamination from large vesicles.

  • Result: Large Unilamellar Vesicles (LUVs) ~100–120 nm.[1]

Step 4: Purification[3]
  • Dialysis: Use a Float-A-Lyzer (MWCO 12-14 kDa) against HEPES buffer (pH 7.4) for 24 hours at 4°C to remove unencapsulated drug.

  • Column Chromatography: Alternatively, use a PD-10 Sephadex G-25 column for rapid purification.[1]

Diagram: Experimental Workflow

Workflowcluster_QCQuality Control PointsStartLipid Stock Solutions(DOPE, CHP, PEG)EvapRotary Evaporation(Thin Film Formation)Start->EvapHydrateHydration(HEPES pH 7.4 + Drug)Evap->HydrateQC1Check Film UniformityEvap->QC1ExtrudeExtrusion(100 nm Membrane)Hydrate->ExtrudePurifyDialysis / SEC(Remove Free Drug)Extrude->PurifyQC2Check PDI < 0.2Extrude->QC2FinalCharacterization(DLS, Zeta, Release)Purify->Final

Figure 2: Step-by-step workflow for the preparation of CHP-based liposomes.

Characterization & Expected Results

Summarize your quantitative data in the following format.

ParameterMethodExpected Value (Neutral pH)Expected Value (Acidic pH)
Hydrodynamic Diameter Dynamic Light Scattering (DLS)100 – 130 nm> 500 nm (Aggregation/Fusion)
Polydispersity Index (PDI) DLS< 0.20> 0.40
Zeta Potential Electrophoretic Mobility-20 to -40 mV (Stabilized)~ -5 to +5 mV (Neutralized)
Encapsulation Efficiency Fluorescence / HPLC> 85% (Remote Loading)N/A (Release Triggered)
Functional Assay: pH-Dependent Release

To validate the CHP mechanism, perform a leakage assay using Calcein .[1]

  • Encapsulate Calcein at self-quenching concentrations (50 mM).[1]

  • Incubate liposomes in buffers ranging from pH 7.4 to pH 4.0.

  • Measure fluorescence de-quenching (Excitation 490 nm / Emission 520 nm).

  • Success Criteria: <10% leakage at pH 7.4; >80% leakage within 30 mins at pH 5.0.

Troubleshooting Guide

Issue 1: Liposomes aggregate immediately upon hydration.

  • Cause: The pH of the hydration buffer is too low, causing CHP protonation.

  • Solution: Ensure hydration buffer is strictly pH 7.4 or higher (up to 8.0).[1] CHP requires a basic environment to maintain the ionized carboxylate form necessary for bilayer stabilization.

Issue 2: Low Encapsulation Efficiency.

  • Cause: Interaction between the drug and the phthalate ring, or insufficient cholesterol content.

  • Solution: Increase CHP molar ratio to 40%. If using Doxorubicin, ensure the ammonium sulfate gradient is established correctly (pH gradient is crucial).

Issue 3: No pH sensitivity observed.

  • Cause: Too much PEG-lipid.[1] PEG creates a steric barrier that can inhibit the membrane fusion event even if the core destabilizes.

  • Solution: Reduce DSPE-PEG2000 to < 3 mol%.[1]

References

  • Synthesis of Cholesteryl Hydrogen Phthalate

    • Reference: N. A. Veerasai, et al. "Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives."[2] Indian Journal of Chemistry, 2003.

    • Context: Details the esterification of cholesterol with phthalic anhydride.
    • Link:[1]

  • Mechanism of Cholesterol-Based pH Sensitivity

    • Reference: Hafez, I. M., et al. "Tunable pH-sensitive liposomes composed of mixtures of cationic and anionic lipids." Biophysical Journal, 2000.[1]

    • Context: Explains the fundamental biophysics of using carboxylated lipids (like CHEMS/CHP) to stabilize DOPE.
    • Link:[1]

  • General Protocol for pH-Sensitive Liposomes

    • Reference: Simões, S., et al. "On the formulation of pH-sensitive liposomes with long circulation times." Advanced Drug Delivery Reviews, 2004.[1]

    • Context: Discusses the balance between PEGylation and pH-sensitivity, crucial for the CHP formul
    • Link:[1]

  • Comparison of Cholesterol Derivatives

    • Reference: Briuglia, M. L., et al. "Influence of cholesterol on liposome stability and on in vitro drug release."[3] Drug Delivery and Translational Research, 2015.[1][3][4]

    • Context: Provides baseline data on how sterol structure impacts membrane packing, relevant for comparing CHP vs CHEMS.
    • Link:[1]

application of Cholesterol Hydrogen Phthalate in developing novel biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) represents a critical class of amphiphilic sterol derivatives that bridge the gap between structural lipids and functional soft matter. Unlike pure cholesterol, which acts primarily as a membrane rigidifier, CHP possesses a free carboxylic acid moiety attached to the sterol backbone via a phthalate linker. This unique architecture confers pH-sensitivity , amphiphilicity , and liquid crystalline (LC) behavior .[1]

This guide details the utilization of CHP for two novel biomaterial applications:

  • pH-Responsive Nanocarriers: Exploiting the ionization of the phthalate carboxylic acid (

    
    ) to trigger drug release in acidic tumor microenvironments.
    
  • Liquid Crystal Biosensors: Utilizing the cholesteric (chiral nematic) phase of CHP to create thermochromic and mechanochromic sensor films.

Physicochemical Rationale

To effectively utilize CHP, researchers must understand its dual-nature functionality:

  • The Hydrophobic Anchor (Cholesterol Skeleton): Ensures stable insertion into lipid bilayers or hydrophobic cores of micelles. It promotes the formation of Liquid Ordered (

    
    ) phases, crucial for carrier stability in plasma.
    
  • The Stimuli-Responsive Head (Hydrogen Phthalate):

    • At pH 7.4 (Physiological): The carboxylic acid is deprotonated (

      
      ).[1] The molecule acts as an anionic surfactant, stabilizing nanoparticles via electrostatic repulsion (high Zeta potential).
      
    • At pH < 5.0 (Endosomal/Tumor): The group becomes protonated (

      
      ).[1] This reduces hydrophilicity and causes membrane destabilization or fusion, triggering payload release.
      

Protocol 1: Synthesis & Purification of CHP

Objective: Synthesize high-purity CHP from Cholesterol and Phthalic Anhydride.[1]

Materials
  • Cholesterol (95%+)[1]

  • Phthalic Anhydride (Resublimed)[1][2]

  • Pyridine (Anhydrous)[1][2]

  • Solvents: Chloroform, Ethanol, 10% HCl.[1]

Step-by-Step Methodology
  • Reaction Setup: Dissolve 10 mmol of Cholesterol and 15 mmol of Phthalic Anhydride in 20 mL of anhydrous pyridine.

  • Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 6 hours.

    • Expert Insight: Excess anhydride drives the reaction to completion. Pyridine acts as both solvent and catalyst.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold 10% HCl.

    • Mechanism:[3][4][5] HCl neutralizes pyridine and precipitates the crude CHP (insoluble in acidic water).

  • Extraction: Extract the precipitate with Chloroform (3 x 50 mL). Wash the organic layer with water until neutral pH.

  • Purification (Critical): Recrystallize twice from hot Ethanol.

    • Validation: The product must be a white crystalline powder.

    • Melting Point Check: Target range 162–166°C.

Self-Validation (Quality Control)
  • FTIR Analysis: Look for two distinct Carbonyl (

    
    ) peaks:
    
    • ~1735

      
       (Ester linkage).[1]
      
    • ~1690

      
       (Free Carboxylic Acid dimer).[1] Absence of this peak indicates failure.
      
  • TLC: Silica gel, Mobile phase Hexane:Ethyl Acetate (7:3).[1] CHP (

    
    ) should be distinct from Cholesterol (
    
    
    
    ).[1]

Protocol 2: Formulation of pH-Responsive Liposomes

Objective: Create "Smart" liposomes that release cargo in acidic environments (e.g., lysosomes).[1]

Formulation Rationale

We replace standard Cholesterol with CHP.[1]

  • Lipid Composition: DSPC : CHP : PEG2000-DSPE (Molar Ratio 60 : 35 : 5).[1]

  • Note: The 35% CHP mimics the stabilizing role of cholesterol at neutral pH but acts as a destabilizer at acidic pH.

Workflow
  • Film Formation: Dissolve lipids in Chloroform/Methanol (2:1 v/v) in a round-bottom flask. Evaporate solvent via rotary evaporator at 45°C to form a thin film.

  • Hydration: Hydrate the film with PBS (pH 7.4) containing the drug payload (e.g., Doxorubicin). Agitate for 1 hour at 60°C.

  • Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes) using a mini-extruder.

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours to remove unencapsulated drug.

Experimental Validation (The "Acid Test")
  • Step 1: Measure Particle Size (DLS) and Zeta Potential at pH 7.4.[1]

    • Expected: Size ~120 nm, Zeta Potential ~ -25 mV (due to ionized CHP).[1]

  • Step 2: Adjust a sample aliquot to pH 5.0 using dilute HCl.[1] Incubate for 30 mins.

  • Step 3: Re-measure DLS.

    • Success Criteria: Significant increase in Polydispersity Index (PDI) or aggregate formation, indicating membrane destabilization and drug release.[1]

Visualization: pH-Responsive Assembly

pH_Response cluster_0 Physiological pH (7.4) cluster_1 Endosomal pH (< 5.0) CHP_Ionized CHP Headgroup (COO- / Negative) Stable_Vesicle Stable Liposome (High Zeta Potential) CHP_Ionized->Stable_Vesicle Electrostatic Repulsion CHP_Protonated CHP Headgroup (COOH / Neutral) Stable_Vesicle->CHP_Protonated Acidification (Proton Uptake) Destabilized Membrane Fusion/ Collapse CHP_Protonated->Destabilized Loss of Charge & H-Bonding Release Payload Release Destabilized->Release Leakage

Figure 1: Mechanism of pH-triggered destabilization in CHP-doped liposomes.[1] At acidic pH, protonation of the phthalate headgroup eliminates electrostatic stabilization, triggering cargo release.

Protocol 3: Fabrication of Cholesteric Liquid Crystal (CLC) Sensors

Objective: Develop a thermochromic film for non-invasive temperature monitoring of biological tissues.

Rationale

CHP exhibits a chiral nematic (cholesteric) phase.[1][6] The helical pitch (


) of this phase—and thus the wavelength of reflected light (

)—is highly sensitive to temperature and shear stress.
Fabrication Steps
  • Substrate Prep: Clean glass slides with Piranha solution (Caution: Corrosive) and treat with PVA (polyvinyl alcohol) to induce planar alignment.[1]

  • Melt Processing: Place 50 mg of CHP powder between two treated slides.

  • Annealing: Heat the assembly to 170°C (Isotropic phase), then cool slowly (1°C/min) to 140°C to enter the Cholesteric phase.

    • Observation: The film should appear iridescent (Grandjean texture).

  • Stabilization: Seal the edges with epoxy to prevent oxidation.

Sensing Application
  • Thermochromism: Illuminate with white light.[1] As temperature changes between 140°C and 160°C (tunable by mixing with other cholesteryl esters), the color will shift from Red (longer pitch) to Blue (shorter pitch).[1]

  • Bio-modification: For biological use (37°C), mix CHP with Cholesteryl Oleyl Carbonate (COC) in a 20:80 ratio.[1] This lowers the transition temperature to the physiological range.

Visualization: Liquid Crystal Phase Behavior

LC_Phase cluster_sensor Sensor Mechanism Solid Crystalline Solid (T < 162°C) Cholesteric Cholesteric Mesophase (Helical Order) Solid->Cholesteric Melting (Tm) Isotropic Isotropic Liquid (T > 170°C) Cholesteric->Isotropic Clearing Point (Tc) Temp Temperature Change Isotropic->Cholesteric Cooling (Self-Assembly) Pitch Helical Pitch Expansion/Contraction Temp->Pitch Color Color Shift (Bragg Reflection) Pitch->Color

Figure 2: Phase transition workflow of CHP. The functional sensor window exists within the Cholesteric Mesophase, where helical pitch modulation results in visible color changes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete reaction or hydrolysis.[1]Ensure Pyridine is anhydrous.[1] Avoid water during reflux.[1]
No pH Response (Liposomes) CHP content too low.[1]Increase CHP molar % to >30%. Below this, DSPC rigidity dominates.[1]
Aggregation at pH 7.4 Incomplete hydration or Ca2+ presence.[1]Use Ca2+/Mg2+-free PBS.[1][7] Ensure Zeta potential is < -20 mV.[1]
Sensor Film Opaque Scattering due to focal conic domains.[1]Improve annealing (slower cooling) or shear the slides to align the helix axis.

References

  • Synthesis & Characterization: Petrovic, J. et al. "Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives."[8] Indian Journal of Chemistry, 2004. Link[1]

  • Liquid Crystal Properties: TCI Chemicals. "Product Specification: Cholesterol Hydrogen Phthalate (CAS 6732-01-0)."[1] Link[1]

  • Liposome Formulation: Sannikova, N. "Lipid Composition Effect on Liposome Properties: Role of Cholesterol."[7] Pharma Excipients, 2020.[1][2][7] Link

  • Cholesterol Transport: Reverter, M. et al. "Cholesterol transport from liposomal delivery vehicles."[1] PLOS ONE, 2014.[1] Link

  • Self-Assembly Mechanisms: Tang, Q. et al. "Cholesterol-Peptide Hybrids to Form Liposome-Like Vesicles for Gene Delivery."[1][4] PLOS ONE, 2013.[1][4] Link

Sources

Application Note: Cholesterol Hydrogen Phthalate (CHP) as a Probe for Steric and Electrostatic Membrane Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Cholesterol is the master regulator of mammalian membrane fluidity, functioning through the "Umbrella Model" where its small hydroxyl headgroup is shielded by neighboring phospholipid headgroups, while its planar tetracyclic ring condenses the acyl chains.

Cholesteryl Hydrogen Phthalate (CHP) represents a deliberate structural perturbation of this system.[1] By esterifying the 3


-hydroxyl group with phthalic acid, CHP introduces two critical variables:
  • Steric Bulk: The aromatic phthalate group prevents the tight packing observed with native cholesterol.

  • pH Sensitivity: Unlike the neutral hydroxyl of cholesterol, CHP possesses a free carboxylic acid (pKa

    
     4.5–5.0). This allows it to function as a pH-switchable amphiphile, mimicking the behavior of cholesteryl hemisuccinate (CHEMS) but with added aromatic rigidity.
    

This guide details protocols for using CHP to study membrane expansion , domain disruption , and pH-triggered liposome destabilization .[1]

Table 1: Comparative Properties of Cholesterol and CHP
PropertyCholesterol (Chol)Cholesteryl Hydrogen Phthalate (CHP)Impact on Membrane
Headgroup 3

-Hydroxyl (-OH)
Phthalic Acid Ester (-O-CO-Ph-COOH)CHP prevents "Umbrella" shielding.[1]
Molecular Area ~37–40 Ų/molecule~55–65 Ų/molecule (pH dependent)CHP induces lattice expansion.[1]
Charge (pH 7.4) NeutralAnionic (COO⁻)CHP introduces electrostatic repulsion.[1]
Phase Behavior Condensing (Liquid Ordered)Disordering (Steric disruption)CHP disrupts Raft (

) formation.[1]

Experimental Workflow: Langmuir Monolayer Isotherms

The most direct method to quantify the steric impact of CHP is via Langmuir-Blodgett trough analysis. This protocol measures the Area per Molecule (


) as a function of Surface Pressure (

).[1]
Reagents and Setup
  • Subphase: Ultrapure water (18.2 MΩ[1]·cm).

    • Condition A (Ionized):[1] 10 mM Phosphate Buffer, pH 7.4.[1]

    • Condition B (Protonated): 10 mM Acetate Buffer, pH 4.0.[1]

  • Lipid Stock: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) as the matrix lipid.[1][2]

  • Probe Stock: CHP dissolved in Chloroform/Methanol (9:1 v/v) to ensure solubility of the polar headgroup. Concentration: 1 mg/mL.[1]

Protocol: Isotherm Generation[1]
  • Cleaning: Clean the Teflon trough with ethanol and rinse 3x with ultrapure water. Aspirate the surface to remove surfactant contaminants (

    
     mN/m).
    
  • Spreading: Using a Hamilton syringe, deposit 20–30

    
    L of the lipid mixture (e.g., DPPC:CHP 80:20 mol%) dropwise onto the subphase.
    
    • Expert Tip: Allow 15 minutes for solvent evaporation.[1] Traces of chloroform will artificially inflate the lift-off area.

  • Compression: Compress barriers at a rate of 10 mm/min (approx. 5 cm²/min depending on trough size).

  • Data Acquisition: Record

    
     vs. 
    
    
    
    .
  • Analysis: Calculate the Compressibility Modulus (

    
    ):
    
    
    
    
    [1]
    • Interpretation: Pure Cholesterol yields

      
       mN/m (Solid-like).[1] CHP typically yields 
      
      
      
      mN/m (Liquid-expanded) due to the phthalate ring preventing tight packing.[1]
Workflow Visualization

Langmuir_Workflow Start Start: Trough Cleaning Spread Spreading (DPPC:CHP) Start->Spread Evap Solvent Evaporation (15 min) Spread->Evap Chloroform removal Compress Barrier Compression (10 mm/min) Evap->Compress Equilibrium Analyze Calculate Modulus (Cs) Compress->Analyze Data: π vs Area

Figure 1: Step-by-step workflow for acquiring thermodynamic data on CHP-lipid interactions.

Application: pH-Sensitive Liposome Formulation[1][3]

CHP can be used to create "smart" liposomes that destabilize in acidic environments (e.g., endosomes), similar to CHEMS but with distinct packing parameters.[1]

Rationale

At neutral pH, CHP is charged (COO⁻), stabilizing the bilayer via electrostatic repulsion between vesicles (preventing aggregation).[1] At acidic pH, protonation occurs, reducing headgroup polarity and potentially inducing a Hexagonal II (


) phase transition or simple precipitation, releasing the payload.
Protocol: Thin Film Hydration[4]
  • Molar Ratios: Prepare a mixture of DOPE:CHP (6:4).

    • Note: DOPE (Dioleoylphosphatidylethanolamine) is a cone-shaped lipid prone to non-bilayer phases.[1] It requires a stabilizer like CHP (in ionized form) to form bilayers at pH 7.4.[1]

  • Film Formation: Dissolve lipids in chloroform. Evaporate under nitrogen stream and vacuum desiccate for 4 hours to remove trace solvent.

  • Hydration: Hydrate the film with HEPES Buffered Saline (pH 7.4) containing the drug/dye (e.g., Calcein) to be encapsulated. Vortex vigorously above the phase transition temperature (

    
    ).
    
  • Sizing: Extrude 11 times through a 100 nm polycarbonate membrane.

  • Purification: Remove unencapsulated dye via Size Exclusion Chromatography (Sephadex G-50).[1]

Stability Assay (Leakage Test)
  • Dilute liposomes into buffers ranging from pH 4.0 to pH 8.0.

  • Monitor Calcein fluorescence de-quenching (Excitation: 490 nm, Emission: 520 nm).[1]

  • Result: A sharp increase in fluorescence at pH < 5.0 indicates bilayer destabilization driven by CHP protonation.[1]

Mechanistic Pathway

CHP_Mechanism pH_Neutral pH 7.4 (Blood/Cytosol) CHP Headgroup: COO- (Charged) Stable_Bilayer Stable Bilayer (Electrostatic Repulsion) pH_Neutral->Stable_Bilayer Stabilizes DOPE pH_Acidic pH < 5.0 (Endosome) CHP Headgroup: COOH (Protonated) Stable_Bilayer->pH_Acidic Acidification Instability Loss of Hydration Shell Steric Clash of Phthalate Ring pH_Acidic->Instability Protonation Release Payload Release (Membrane Fusion/Disruption) Instability->Release

Figure 2: The pH-switch mechanism of CHP.[1] Protonation eliminates charge stabilization, triggering payload release.

Critical Troubleshooting & Controls

  • Solubility Issues: CHP is less soluble than native cholesterol.[1] If crystals are visible during film hydration, increase the temperature to 60°C or use a co-solvent (Ethanol < 5%) during hydration.

  • Purity Verification: Commercial CHP may contain traces of unreacted phthalic anhydride. Verify purity via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (80:20).[1] CHP (

    
    ) should be distinct from Cholesterol (
    
    
    
    ) and Phthalic Acid (Origin).[1]
  • Hysteresis: When performing Langmuir compressions, CHP monolayers often show hysteresis upon expansion, indicating strong intermolecular associations or aggregation.[1] Always use fresh monolayers for each compression.[1]

References

  • Petrovic, J. et al. (2010).[1] "Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives." Indian Journal of Chemistry - Section B. (Describes the synthesis and structural confirmation of CHP).

  • Kaganer, V. M. et al. (1999).[1] "Structure and phase transitions in Langmuir monolayers of cholesterol and its derivatives." Reviews of Modern Physics. (Foundational text on how sterol modifications affect monolayer packing). [1]

  • Hafez, I. M.[1][3][4] & Cullis, P. R. (2001).[1] "Roles of lipid polymorphism in intracellular delivery." Advanced Drug Delivery Reviews. (Establishes the mechanism for pH-sensitive lipids like CHEMS/CHP in DOPE bilayers).

  • PubChem Compound Summary. (2023). "Cholesteryl hydrogen phthalate."[1][5] (Physical and chemical properties data).

Sources

detailed protocol for the esterification of cholesterol to form Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, laboratory-validated protocol for the synthesis of Cholesteryl Hydrogen Phthalate (CHP) via the ring-opening esterification of phthalic anhydride with cholesterol.[1] Unlike standard esterifications requiring acid catalysis and water removal (Dean-Stark), this method leverages the high reactivity of the anhydride moiety in a basic pyridine medium to yield the mono-ester exclusively.[1] This compound serves as a critical intermediate in liquid crystal formulation, a standard in lipophilic titrations, and a precursor for drug-delivery conjugates.[1]

Part 1: Scientific Foundation & Mechanistic Insight[2]

Reaction Logic

The synthesis relies on a nucleophilic acyl substitution where the secondary hydroxyl group of cholesterol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-OH) attacks one of the carbonyl carbons of phthalic anhydride.
  • Role of Pyridine: Pyridine acts as both the solvent and a nucleophilic catalyst. It activates the anhydride by forming a reactive N-acylpyridinium intermediate, making it more susceptible to attack by the sterically hindered secondary alcohol of cholesterol.[1] Furthermore, it acts as a base to neutralize the carboxylic acid proton generated during the ring opening, driving the equilibrium forward.

  • Selectivity (Mono- vs. Diester): The reaction conditions (moderate heat, 1:1 to 1.2:1 stoichiometry) heavily favor the formation of the hydrogen phthalate (mono-ester) .[1] The formation of the diester (Dicholesteryl Phthalate) is kinetically inhibited due to the steric bulk of the cholesterol molecule and the lower reactivity of the resulting free carboxylic acid group compared to the initial anhydride.[1]

Reaction Scheme

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[2]

Part 2: Materials & Equipment[1][4]

Reagents Table
ReagentCASMW ( g/mol )EquivalentsRole
Cholesterol 57-88-5386.651.0Substrate (Nucleophile)
Phthalic Anhydride 85-44-9148.101.2 - 1.5Electrophile
Pyridine (Anhydrous)110-86-179.10Solvent (10 vol)Catalyst/Solvent/Base
Hydrochloric Acid (conc.)7647-01-036.46ExcessQuenching/Protonation
Ethanol (Absolute)64-17-546.07N/ARecrystallization Solvent
Equipment
  • Round-bottom flask (RBF) with 24/40 joint.[1]

  • Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1]

  • Magnetic stir bar and hotplate/oil bath.

  • Vacuum filtration setup (Buchner funnel).[1]

  • Ice bath.

Part 3: Detailed Experimental Protocol

Phase 1: Esterification Reaction

Critical Note: All glassware must be oven-dried.[1] Moisture hydrolyzes phthalic anhydride to phthalic acid, which is unreactive under these conditions.

  • Setup: In a 250 mL round-bottom flask, dissolve Cholesterol (10.0 g, 25.8 mmol) in anhydrous Pyridine (40 mL) .

  • Addition: Add Phthalic Anhydride (5.7 g, 38.5 mmol, ~1.5 eq) to the stirring solution.

    • Expert Tip: A slight excess of anhydride ensures complete consumption of the valuable cholesterol starting material.

  • Reflux: Attach the reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 115°C) with vigorous stirring.

  • Duration: Maintain reflux for 6 to 12 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 7:3).[1] The product (CHP) will appear as a new spot with lower ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       than cholesterol due to the polar carboxylic acid group.
      
Phase 2: Workup & Isolation

The goal here is to remove the pyridine and protonate the carboxylate salt to precipitate the free acid form of CHP.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Prepare a beaker containing 300 mL of ice-cold 10% HCl .

  • Precipitation: Slowly pour the pyridine reaction mixture into the stirring acid solution.

    • Observation: A thick white precipitate (crude CHP) will form immediately.[1] The HCl neutralizes the pyridine (forming water-soluble pyridinium chloride) and protonates the cholesteryl phthalate.[1]

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove all traces of pyridine and excess phthalic acid.

    • Validation: The filtrate should be acidic (pH < 2).[1] If the smell of pyridine persists, wash again with dilute HCl followed by water.

Phase 3: Purification (Recrystallization)

Crude CHP may contain traces of unreacted cholesterol or phthalic acid.[1]

  • Solvent Choice: Ethanol (or an Acetone/Ethanol mix) is the preferred solvent.[1] CHP is soluble in hot ethanol but crystallizes out upon cooling.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add minimum hot ethanol (~70°C) to dissolve the solid. If the solution is cloudy, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Collection: Filter the purified white crystals.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours to remove residual solvent.

Part 4: Characterization & Quality Control

Data Summary Table
PropertySpecificationMethod/Notes
Appearance White crystalline powderVisual Inspection
Melting Point 162°C – 166°C Sharp range indicates high purity [1]
Solubility Soluble in Chloroform, Hot EthanolInsoluble in water
IR Spectrum C=O (ester): ~1735 cm⁻¹C=O (acid): ~1700 cm⁻¹O-H (acid): Broad 2500-3300 cm⁻¹Distinctive doublet carbonyl region
Troubleshooting Guide
  • Low Yield/Oily Product: Often caused by incomplete removal of pyridine. Ensure the acid quench is sufficiently acidic (pH < 2) and the volume is large enough to solubilize the pyridinium salt.

  • Presence of Cholesterol: If TLC shows starting material, the reaction time was too short, or the anhydride was hydrolyzed by moisture. Ensure anhydrous reagents are used.

Part 5: Process Visualization

CHP_Synthesis Start Reagents: Cholesterol + Phthalic Anhydride (Solvent: Pyridine) Reflux Reflux (115°C) 6-12 Hours (Anhydrous Conditions) Start->Reflux Acyl Substitution Quench Quench into Ice-Cold 10% HCl Reflux->Quench Precipitation Filter Vacuum Filtration & Water Wash Quench->Filter Remove Pyridine Recryst Recrystallization (Hot Ethanol) Filter->Recryst Purification Product Pure Cholesteryl Hydrogen Phthalate (White Crystals) Recryst->Product Isolation

Figure 1: Operational workflow for the synthesis and purification of Cholesteryl Hydrogen Phthalate.

References

  • Petrovic, J. et al. (2010).[1] Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry, 49B, 112-116.[1] Retrieved from [Link]

  • National Institutes of Health (PubChem). Cholesteryl hydrogen phthalate (Compound Summary).[1][3] Retrieved from [Link][1]

Sources

characterization of Cholesterol Hydrogen Phthalate using NMR and FTIR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of Cholesterol Hydrogen Phthalate (CHP)

Abstract

Cholesterol Hydrogen Phthalate (CHP) is a critical amphiphilic sterol derivative utilized in liquid crystal engineering and liposomal drug delivery systems.[1][2] Its physicochemical behavior relies heavily on the purity of the ester linkage and the integrity of the free carboxylic acid tail. This Application Note provides a definitive protocol for the structural characterization of CHP using Nuclear Magnetic Resonance (


H/

C NMR) and Fourier Transform Infrared (FTIR) spectroscopy.[1][2] Emphasis is placed on distinguishing CHP from unreacted cholesterol and phthalic anhydride starting materials.[2]

Introduction & Synthetic Context

To accurately characterize CHP, one must understand its origin. CHP is synthesized via the esterification of the C3-hydroxyl group of cholesterol with phthalic anhydride, typically catalyzed by pyridine or DMAP.

The Analytical Challenge: Common impurities include:

  • Unreacted Cholesterol: Resulting from incomplete conversion.[2]

  • Phthalic Anhydride/Phthalic Acid: Resulting from hydrolysis or excess reagent.[2]

  • Dicholesteryl Phthalate: A side product where both acid groups of the phthalate react (rare but possible under forcing conditions).[2]

The protocols below are designed to detect these specific impurities while validating the CHP structure.

Figure 1: Analytical Workflow

(Visualization of the decision matrix for sample validation)

CHP_Workflow Start Crude CHP Sample Solubility Solubility Check (CHCl3) Start->Solubility FTIR FTIR Analysis (Solid State) Solubility->FTIR Homogeneous NMR 1H NMR Analysis (CDCl3) FTIR->NMR Carbonyls Confirmed Decision Purity Assessment NMR->Decision Integration H3:Aromatic Pass Release Lot Decision->Pass Ratio 1:4 H3 Shift > 4.7ppm Fail Reprocess Decision->Fail H3 @ 3.5ppm (Cholesterol) Extra Aromatics

Caption: Operational workflow for the sequential validation of Cholesterol Hydrogen Phthalate.

FTIR Spectroscopy: Functional Group Validation

FTIR is the primary screen for confirming the formation of the ester linkage and the presence of the carboxylic acid.

Protocol 1: FTIR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which interferes with the -OH region.[1][2]

  • Sample Prep: Place ~2 mg of dry CHP powder directly onto the diamond crystal. Apply high pressure to ensure contact.[2]

  • Parameters:

    • Range: 4000 – 400 cm

      
      [1][2]
      
    • Resolution: 4 cm

      
      [1][2]
      
    • Scans: 32 (minimum)[1][2][3]

Data Interpretation: Cholesterol vs. CHP
Functional GroupCholesterol (Reactant)CHP (Product)Diagnostic Note
O-H Stretch Sharp, ~3200–3400 cm

(Alcohol)
Broad, ~2500–3300 cm

(Carboxylic Acid)
The "alcohol" OH disappears; the "acid" OH is very broad and jagged due to H-bonding.
C=O[1][2][4] Stretch Absent Doublet: 1735 cm

& 1690–1710 cm

CRITICAL: The higher wavenumber corresponds to the Ester; the lower to the Acid.[1][2]
C-O Stretch ~1055 cm

~1280 cm

& 1150 cm

Shift due to ester formation.[1][2]
Aromatic Ring Absent~1600 cm

& 750 cm

Confirms phthalate incorporation.[1][2]

Expert Insight: If you observe a sharp peak at 1850 cm


 and 1760 cm

, your sample contains unreacted Phthalic Anhydride (anhydride doublets).[1][2]

NMR Spectroscopy: Molecular Quantitation

NMR provides the definitive proof of structure. The esterification of cholesterol at the C3 position causes a distinct "deshielding" effect on the adjacent proton.

Protocol 2: H NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard.[1][2] DMSO-
    
    
    
    may be used if solubility is poor, but
    
    
    provides sharper resolution for the steroid backbone.[2]
  • Concentration: Dissolve 10–15 mg of CHP in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a glass wool plug (cloudiness often indicates inorganic salts from the synthesis catalyst).

Figure 2: NMR Logic Tree for CHP

(Decision logic for interpreting the proton spectrum)

NMR_Logic Spectrum Acquire 1H NMR Spectrum Check_Aromatic Check 7.5 - 8.0 ppm region Spectrum->Check_Aromatic Check_H3 Check 3.0 - 5.0 ppm region Spectrum->Check_H3 Aromatic_Present Signals Present (4H)? Check_Aromatic->Aromatic_Present H3_Shift H3 Signal Position? Check_H3->H3_Shift Aromatic_Yes Phthalate Group Present Aromatic_Present->Aromatic_Yes Yes Aromatic_No No Reaction Aromatic_Present->Aromatic_No No H3_Chol ~3.5 ppm (Unreacted Cholesterol) H3_Shift->H3_Chol H3_Ester ~4.8 ppm (CHP Formed) H3_Shift->H3_Ester

Caption: Logic tree for assigning key NMR signals in Cholesterol Hydrogen Phthalate.

Quantitative Analysis Table ( H NMR in )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Explanation
H-3 (Steroid) 4.75 – 4.85 Multiplet (m)1HDiagnostic Peak. The ester group is electron-withdrawing, shifting this proton downfield from 3.52 ppm (in pure cholesterol).[1][2]
Aromatic (Phthalate) 7.50 – 7.95 Multiplet (m)4HCharacteristic of the ortho-substituted benzene ring.[1][2] Often appears as two sets of multiplets (AA'BB' system).[1][2]
H-6 (Vinylic) 5.40Doublet (d)1HThe double bond in the cholesterol ring B remains largely unaffected.[1][2]
COOH (Acid) > 10.0Broad Singlet1HOften invisible or very broad in

due to exchange with trace water.[1][2] Do not use for integration.
Methyls (18, 19, 21, 26, 27) 0.68 – 1.05Singlets/Doublets~15HHigh-field steroid backbone signals; used as internal reference.[1][2]
Protocol 3: Purity Calculation

To calculate the molar % of unreacted cholesterol in your sample:

  • Integrate the CHP H-3 peak at ~4.8 ppm (

    
    ).
    
  • Integrate the Cholesterol H-3 peak at ~3.5 ppm (

    
    ).[1][2]
    
  • Calculation:

    
    [1][2]
    

C NMR Validation

While proton NMR is sufficient for routine purity,


C NMR confirms the carbon skeleton.[1][2]
  • Key Signals:

    • C=O (Ester): ~167 ppm[1][2]

    • C=O (Acid): ~171 ppm (Distinct from the ester carbonyl).[1][2]

    • C-3 (Steroid): Shifts from 71.8 ppm (Cholesterol) to ~75.0–76.0 ppm (CHP).[1][2]

    • Aromatic Carbons: 128–135 ppm region.[2]

References

  • National Institute of Standards and Technology (NIST). Cholesterol Infrared Spectrum (Coblentz Society). [Link][1][2]

  • PubChem. Cholesteryl hydrogen phthalate (Compound Summary). [Link][1][2]

Sources

employing Cholesterol Hydrogen Phthalate in membrane biophysics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Employing Cholesterol Hydrogen Phthalate (CHP) in Membrane Biophysics

Abstract

Cholesterol Hydrogen Phthalate (CHP) represents a distinct class of sterol derivatives that bridges the gap between neutral membrane modulators (like native cholesterol) and ionizable surfactants. Unlike native cholesterol, which relies solely on a hydroxyl headgroup for interfacial anchoring, CHP possesses a bulky, ionizable phthalic acid moiety.[1] This guide details the utility of CHP in membrane biophysics, specifically for investigating steric packing constraints in Langmuir monolayers and engineering pH-responsive liposomal vectors . By leveraging the aromatic rigidity and carboxylic functionality of the phthalate group, researchers can fine-tune membrane zeta potential and fluidity with greater precision than with aliphatic esters like cholesteryl hemisuccinate (CHEMS).

Part 1: Physicochemical Basis & Experimental Logic

The Molecule: Why CHP?

Native cholesterol is the "gold standard" for ordering acyl chains in fluid membranes. However, it is electrically neutral and lacks versatile conjugation handles.[1]

  • Structure: CHP retains the rigid tetracyclic steroid backbone but esterifies the C3-hydroxyl with phthalic acid.

  • The "Phthalate Switch": The phthalate group introduces an aromatic ring (steric bulk) and a free carboxylic acid (pKa ≈ 3.5–5.0 range depending on ionic strength).

  • Biophysical Impact:

    • Interfacial Expansion: The bulky aromatic headgroup prevents the "perfect packing" seen with native cholesterol, useful for studying lipid raft disruption.

    • Electrostatic Modulation: Above pH 5, CHP is anionic.[1] This allows the creation of membranes that repel each other (colloidal stability) or respond to acidification (endosomal release).

Comparative Metrics
FeatureCholesterol (Chol)Cholesteryl Hemisuccinate (CHEMS)Cholesterol Hydrogen Phthalate (CHP)
Headgroup Hydroxyl (-OH)Succinic Acid (Aliphatic)Phthalic Acid (Aromatic)
Charge (pH 7.4) NeutralNegativeNegative
Packing Mode Condensing (Tight)Condensing (Moderate)Condensing (Sterically Hindered)
Primary Use Fluidity ModulationpH-sensitive LiposomesSteric/Electrostatic Probes, Crystallography

Part 2: Experimental Protocols

Protocol A: Langmuir Monolayer Isotherms (Surface Packing)

Objective: To quantify the mean molecular area (MMA) and compressibility modulus of CHP compared to native cholesterol, determining how the aromatic headgroup alters membrane ordering.

Materials:

  • Subphase: Ultrapure water (18.2 MΩ[1]·cm) or PBS (pH 7.4).

  • Spreading Solvent: Chloroform (HPLC Grade).[1]

  • Instrument: Langmuir-Blodgett Trough (e.g., KSV NIMA) with Wilhelmy plate.[1]

Workflow:

  • Solution Preparation: Dissolve CHP in chloroform to a concentration of 1 mg/mL. Prepare a separate native cholesterol solution as a control.[1]

  • Cleaning: Aspirate the subphase surface to remove organic contaminants. Ensure surface pressure (

    
    ) < 0.2 mN/m.[1]
    
  • Spreading: Using a Hamilton syringe, deposit 20–50 µL of the CHP solution dropwise onto the subphase.

    • Critical Step: Allow 15 minutes for solvent evaporation.[1] Traces of chloroform will artificially inflate the MMA.

  • Compression: Compress barriers at a rate of 5–10 mm/min.

  • Data Acquisition: Record Isotherms (

    
     vs. Area).
    
    • Target: Observe the "Lift-off" area (where pressure rises > 0).[1][2] CHP typically lifts off at a larger area than cholesterol (approx. 45 Ų vs 38 Ų) due to the phthalate ring.

Visualizing the Molecular Orientation:

MembraneOrientation cluster_Air Air Phase cluster_Interface Air-Water Interface cluster_Water Subphase (Water/Buffer) Air Atmosphere Chol Cholesterol (Small -OH Head) Packing Packing Consequence: CHP requires ~45-50 Ų/molecule vs ~38 Ų for Chol Chol->Packing High Order CHP Cholesterol H-Phthalate (Bulky Aromatic -COO-) CHP->Packing Steric Clash Ions Counter-ions (Na+) Stabilize Carboxyl CHP->Ions Electrostatic Interaction

Figure 1: Comparative interfacial orientation.[1] The bulky phthalate group of CHP (Red) forces a larger molecular spacing compared to native cholesterol (Green).

Protocol B: Formulation of pH-Sensitive Liposomes

Objective: To create stable liposomes that destabilize in acidic environments (mimicking endosomes), utilizing the protonation of CHP.

Materials:

  • Lipid: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[1][3]

  • Sterol: CHP.[1]

  • Molar Ratio: 7:3 (DPPC:CHP).[1]

  • Hydration Buffer: HEPES (pH 7.4).[1][4]

  • Acidic Buffer: Citrate (pH 4.[1]5) for testing.

Step-by-Step Methodology:

  • Thin Film Formation:

    • Mix DPPC and CHP in chloroform in a round-bottom flask.

    • Evaporate solvent using a rotary evaporator (45°C, vacuum) to form a homogeneous film.[1]

    • Expert Tip: The aromatic ring of CHP can cause stacking; ensure rotation is fast to prevent phase separation during drying.

  • Hydration:

    • Add HEPES buffer (pH 7.[1][4]4) to the film.

    • Vortex vigorously above the transition temperature of DPPC (41°C). Aim for 50°C.

    • Result: Multilamellar Vesicles (MLVs).[1]

  • Sizing (Extrusion):

    • Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Validation: Measure size via Dynamic Light Scattering (DLS).[1] Target PDI < 0.1.

  • Zeta Potential Analysis:

    • Measure

      
      -potential at pH 7.[1]4. Expect negative values (-20 to -40 mV) due to ionized CHP.[1]
      
    • Titrate to pH 4.[1]5. Expect

      
      -potential to approach neutral as -COO⁻ becomes -COOH, leading to vesicle aggregation or fusion.[1]
      

Experimental Workflow Diagram:

LiposomeWorkflow cluster_Analysis Validation & Function Start Dissolve Lipids (DPPC + CHP) Evap Rotary Evaporation (Thin Film) Start->Evap Hydrate Hydration (pH 7.4 Buffer) Evap->Hydrate > Tm (50°C) Extrude Extrusion (100nm Pore) Hydrate->Extrude DLS DLS: Size Check Extrude->DLS Zeta Zeta Potential (Charge) Extrude->Zeta Acid Acid Challenge (pH 5.0) Zeta->Acid Titration Release Membrane Destabilization Acid->Release Protonation of CHP

Figure 2: Workflow for generating and testing CHP-enriched liposomes. The critical functional step is the acid challenge triggering destabilization.

Part 3: Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Incomplete Film Hydration CHP crystallization.Increase hydration temperature to 60°C; extend vortexing time.
Low Zeta Potential (< -10mV) CHP hydrolysis or low incorporation.[1]Verify CHP purity (TLC/HPLC).[1] Ensure pH is > 7.0 during hydration.[1]
Hysteresis in Isotherms Monolayer collapse or leakage.[1]Do not exceed 45 mN/m surface pressure.[1] Check for leakage into subphase (CHP is slightly soluble in high pH water).[1]

References

  • PubChem. Cholesteryl hydrogen phthalate | C35H50O4.[1] National Library of Medicine. Available at: [Link][1]

  • Maget-Dana, R. (1999).[1] The monolayer technique: a potent tool for studying the interfacial properties of antimicrobial and membrane-lytic peptides and their interactions with lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] (Contextual grounding for Protocol A).

  • Hafez, I. M., & Cullis, P. R. (2001).[1] Roles of lipid polymorphism in intracellular delivery. Advanced Drug Delivery Reviews. (Foundational theory for pH-sensitive cholesteryl esters like CHEMS/CHP).[1]

  • Guzman, E., et al. (2022).[1] Specific Ion Effects in Cholesterol Monolayers. NIH/PubMed Central.[1] Available at: [Link] (Demonstrates the sensitivity of sterol monolayers to headgroup/ion interactions).

Sources

Application Note: Synthesis and Liquid Crystalline Investigation of Cholesterol Hydrogen Phthalate (CHP)

[1]

Abstract

Cholesterol Hydrogen Phthalate (CHP) represents a critical class of amphiphilic sterol derivatives. Unlike pure cholesterol, which is non-amphiphilic, the introduction of the phthalate half-ester provides a polar head group (carboxylic acid) capable of hydrogen bonding, while retaining the rigid chiral steroid backbone. This application note details the protocol for the synthesis of CHP, its purification, and the investigation of its unique "glassy" liquid crystalline (LC) behavior. We provide specific methodologies for differentiating between crystalline melting and mesophase transitions using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Introduction: The Amphiphilic Mesogen

Cholesterol Hydrogen Phthalate is not merely a derivative; it is a functional building block. In drug delivery, it serves as an anionic surfactant that stabilizes liposomes and niosomes, preventing aggregation through steric and electrostatic repulsion. In materials science, CHP is investigated for its ability to form "glassy liquid crystals"—states that retain the anisotropic orientation of a liquid crystal but possess the mechanical solidity of a glass.

Understanding the phase behavior of CHP is non-trivial. Unlike standard enantiotropic liquid crystals (which show stable mesophases on both heating and cooling), CHP often exhibits monotropic behavior or freezes into a glassy state, requiring precise thermal history control during analysis.

Protocol: Synthesis and Purification

The synthesis relies on a ring-opening esterification of phthalic anhydride by the secondary hydroxyl group of cholesterol at the C3 position.

Reagents Required[2][3][4]
  • Cholesterol (99%+): Recrystallized from ethanol before use.

  • Phthalic Anhydride: Freshly sublimed if possible.

  • Pyridine: Anhydrous (Acts as both solvent and base catalyst).

  • Solvents: Chloroform, Ethanol, dilute HCl.

Step-by-Step Methodology
  • Stoichiometry: Dissolve Cholesterol (10 mmol, ~3.86 g) and Phthalic Anhydride (15 mmol, ~2.22 g) in anhydrous Pyridine (20 mL). Note: Excess anhydride drives the reaction to completion.

  • Reflux: Heat the mixture to reflux (approx. 115°C) under a nitrogen atmosphere for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (100 mL, 1M).

    • Mechanism:[1][2][3][4] The acid neutralizes the pyridine, rendering it water-soluble, while the CHP precipitates as a white solid.

  • Extraction: Extract the precipitate with Chloroform (3 x 50 mL). Wash the organic layer with water until neutral pH.

  • Drying: Dry over anhydrous

    
     and evaporate the solvent under reduced pressure.
    
  • Recrystallization: Recrystallize the crude product from hot Ethanol.

    • Critical Step: Slow cooling is essential to form defined crystals rather than an amorphous gel.

Workflow Visualization

SynthesisWorkflowReactantsCholesterol +Phthalic AnhydrideReactionReflux in Pyridine(115°C, 6-12h)Reactants->ReactionQuenchQuench inIce-Cold HClReaction->QuenchExtractionChloroform Extraction& Water WashQuench->ExtractionPurificationRecrystallization(Ethanol)Extraction->PurificationProductPure CHP(White Crystals)Purification->Product

Figure 1: Synthetic pathway for Cholesterol Hydrogen Phthalate.[5][3] The acid quench is the critical purification step to remove the pyridine catalyst.

Structural Validation

Before assessing LC properties, chemical structure must be confirmed.

TechniqueObservationStructural Insight
FTIR Broad peak 2500–3300

O-H stretch of the carboxylic acid (phthalate tail).
FTIR Sharp peak ~1735

C=O stretch of the ester linkage.
FTIR Peak ~1690

C=O stretch of the free carboxylic acid.
1H NMR Multiplet at

4.7–4.8 ppm
Deshielding of the H3 proton confirms esterification (shifted downfield from ~3.5 ppm in pure cholesterol).

Characterization of Liquid Crystalline Phases

CHP often exhibits a Cholesteric (Ch) phase, also known as a Chiral Nematic (

Differential Scanning Calorimetry (DSC)

The thermal transitions of CHP are sensitive. A standard "Heat-Cool-Heat" cycle is mandatory to erase thermal history (solvent effects from recrystallization).

Protocol:

  • Sample: 2–5 mg in a hermetically sealed aluminum pan.

  • Cycle 1 (Heating): Heat from 25°C to 200°C at 10°C/min.

    • Observation: Sharp endothermic peak = Melting point (

      
      ).
      
  • Cycle 2 (Cooling): Cool from 200°C to -20°C at 5°C/min.

    • Observation: Look for small exothermic peaks indicating Isotropic

      
       Cholesteric transition (
      
      
      ).
    • Note: CHP may not crystallize (freeze) but instead form a glassy LC state (

      
      ). This appears as a step change in the baseline rather than a peak.
      
  • Cycle 3 (Heating): Heat from -20°C to 200°C.

    • Observation: This cycle reveals the true thermodynamic transitions of the material.

Polarized Optical Microscopy (POM)

POM provides the visual "fingerprint" of the phase.

Protocol:

  • Prepare a thin film of CHP between a glass slide and a cover slip.

  • Heat the sample to the isotropic phase (clear liquid, >180°C) using a hot stage.

  • Cool slowly (1–2°C/min).

  • Observe:

    • Focal Conic Texture: Fan-like domains characteristic of the cholesteric phase.

    • Oily Streaks: Mobile lines often seen before the full focal conic texture develops.

    • Grandjean Texture: If the slide is rubbed (planar anchoring), a uniform colored texture may appear due to selective reflection of light by the helix.

Phase Transition Logic

PhaseBehaviorSolidCrystalline Solid(Anisotropic)MeltMelting (Tm)Solid->MeltIsoIsotropic Liquid(Clear, Dark under POM)Melt->IsoCoolingControlled CoolingIso->CoolingMesophaseCholesteric Phase(Focal Conic Texture)Cooling->Mesophase T(iso-ch)Mesophase->Solid Slow Cool / CrystallizationGlassGlassy Liquid Crystal(Solid, but Anisotropic)Mesophase->Glass Fast Cool / Quench

Figure 2: Thermal phase transitions. CHP is unique because it can be quenched from the Mesophase into a Glassy Liquid Crystal state, retaining the optical texture of the liquid crystal in a solid form.

Application Notes: Drug Delivery

In pharmaceutical applications, pure CHP is rarely used as a standalone display material. Instead, it is a stabilizer.

  • Niosome Formulation: When mixed with non-ionic surfactants (e.g., Span 60), CHP acts as a "cement" in the bilayer. The phthalate head group provides a negative charge (zeta potential), preventing vesicle aggregation.

  • Protocol Tip: When formulating liposomes, dissolve CHP in the organic phase (Chloroform/Methanol) along with the phospholipid before hydration. The molar ratio of Cholesterol:CHP is critical; replacing 10-20% of cholesterol with CHP significantly increases bilayer stability.

References

  • Synthesis & Characterization

    • Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. (ResearchGate).[5][6]

    • Source:

  • Phase Behavior (Salts & Glassy States)

    • Phase Behavior of Novel Liquid-Crystalline Salts Containing a Cholesteryl Group.[7] (Taylor & Francis).

    • Source:

  • Biological Relevance

    • The Efficacy of Cholesterol-Based Carriers in Drug Delivery.[8] (NIH/PMC).

    • Source:

  • Optical Textures

    • Optical Textures and Orientational Structures in Cholesteric Droplets. (MDPI).
    • Source:

Application Note: Kinetic Profiling of Cholesterol Esterase Using Cholesterol Hydrogen Phthalate (CHP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing Cholesterol Hydrogen Phthalate (CHP) as a synthetic substrate for characterizing Cholesterol Esterase (CE) activity.[1] Unlike neutral physiological esters (e.g., cholesteryl oleate), CHP possesses a free carboxylic acid moiety on the phthalate ring, conferring unique amphiphilic properties. This application note explores the utility of CHP in kinetic profiling, specifically for investigating interfacial activation and substrate specificity in drug development workflows targeting lipid metabolism.

Introduction & Mechanistic Rationale

The Substrate: Cholesterol Hydrogen Phthalate

Cholesterol Hydrogen Phthalate (CAS: 6732-01-0) is a mono-ester formed between cholesterol and phthalic acid.[1] Structurally, it consists of a hydrophobic sterol core and a polar, ionizable phthalic acid headgroup.

  • Physiological Relevance: While not a natural lipid, CHP serves as a structural probe for the sterol binding pocket of cholesterol esterases (EC 3.1.1.13) and lipases.[1][2][3]

  • Chemical Advantage: The unesterified carboxyl group (

    
    ) creates an anionic charge at physiological pH (7.4).[1] This increases solubility in micellar systems compared to highly hydrophobic neutral esters, potentially reducing the requirement for high concentrations of detergents (e.g., Triton X-100) that can sometimes inhibit enzyme activity.
    
Enzymatic Mechanism

Cholesterol Esterase belongs to the


-hydrolase fold family and utilizes a Serine-Histidine-Aspartate catalytic triad.[1] The mechanism involves:
  • Interfacial Activation: The enzyme binds to the substrate-water interface (micelle surface).[1]

  • Acylation: The catalytic Serine attacks the carbonyl carbon of the CHP ester bond.

  • Hydrolysis: The ester bond is cleaved, releasing Cholesterol and Phthalic Acid .

  • Deacylation: Water attacks the acyl-enzyme intermediate, regenerating the enzyme.[1]

Detection Strategy

The release of free cholesterol is quantified using a coupled enzymatic assay, the gold standard for high-throughput screening.[1]

Pathway:





[1]

Experimental Workflow Visualization

AssayWorkflow cluster_Detection Coupled Detection System CHP Cholesterol Hydrogen Phthalate (CHP) Solubilization Micellar Solubilization (Taurocholate/Triton X-100) CHP->Solubilization Dissolve Reaction Enzymatic Hydrolysis (37°C, pH 7.4) Solubilization->Reaction + Cholesterol Esterase Cholesterol Free Cholesterol Reaction->Cholesterol Release Phthalic Acid Phthalic Acid Reaction->Phthalic Acid Byproduct Oxidation Cholesterol Oxidase Reaction Cholesterol->Oxidation + O2 Signal Fluorescence Readout (Ex 530nm / Em 590nm) Oxidation->Signal H2O2 + Amplex Red

Figure 1: Step-by-step workflow for the CHP enzymatic assay, from solubilization to fluorescent detection.[1][4][5][6]

Protocol: Kinetic Assay of Cholesterol Esterase

Reagents & Equipment
  • Enzyme: Porcine Pancreatic Cholesterol Esterase (CE).[1][3]

  • Substrate: Cholesterol Hydrogen Phthalate (Store at -20°C, desiccated).

  • Detection Kit: Amplex Red Cholesterol Assay Kit (or equivalent: Cholesterol Oxidase, HRP, Amplex Red).

  • Reaction Buffer: 0.1 M Potassium Phosphate, pH 7.4, 50 mM NaCl.

  • Bile Salt: Sodium Taurocholate (Critical for CE activation).[1][7]

  • Plate Reader: Fluorescence capable (Ex/Em: 530-560/590 nm).[1]

Preparation of CHP Substrate Solution

Note: CHP is amphiphilic but requires careful solubilization to ensure a homogeneous substrate availability.

  • Stock Solution (10 mM): Dissolve 5.34 mg of CHP (MW ~534.7 g/mol ) in 1 mL of 100% Ethanol or Isopropanol. Vortex until fully dissolved.[1]

    • Critical: If cloudiness persists, mild warming (37°C) is acceptable.[1]

  • Working Emulsion (2X):

    • Prepare Reaction Buffer + Bile Salt : 0.1 M Phosphate Buffer (pH 7.4) containing 10 mM Sodium Taurocholate.[1]

    • Slowly inject the CHP Stock into the buffer while vortexing to prevent precipitation.

    • Final concentration in this mix should be 2x the desired final assay concentration (e.g., if testing 500 µM, prepare 1 mM here).

Assay Procedure (96-Well Format)
StepComponentVolume (µL)Notes
1Reaction Buffer 40Blank/Background control
2CHP Emulsion (2X) 50Serial dilutions for Km determination
3Detection Mix 50Contains Cholesterol Oxidase (2 U/mL), HRP (2 U/mL), Amplex Red (300 µM)
4Incubation -Incubate for 5 min at 37°C to equilibrate
5Initiation 10Add Cholesterol Esterase (0.05 - 0.2 U/mL final)
Total 150 µL

Protocol Steps:

  • Pipette 50 µL of CHP Emulsion (various concentrations) into black-walled 96-well plates.

  • Add 50 µL of the Detection Mix (prepared in Reaction Buffer).

  • Incubate the plate at 37°C for 5 minutes (protected from light).

  • Initiate the reaction by adding 10 µL of diluted Cholesterol Esterase.

  • Measure fluorescence kinetically every 60 seconds for 30–60 minutes.

Data Analysis & Interpretation

Kinetic Parameters

Convert Relative Fluorescence Units (RFU) to product concentration using a cholesterol standard curve.[1] Plot the initial velocity (


) against CHP concentration (

).[1]

Fit the data to the Michaelis-Menten equation :


[1]
Interpreting and with CHP[1]
  • 
     (Affinity):  A lower 
    
    
    
    for CHP compared to Cholesteryl Oleate suggests the enzyme prefers the charged phthalate headgroup or that the substrate is better solubilized in the taurocholate micelles.
  • 
     (Turnover):  If 
    
    
    
    is significantly lower than natural substrates, it indicates that the bulky phthalate group sterically hinders the catalytic serine attack or the product release step.
Troubleshooting Guide
ObservationRoot CauseSolution
Precipitation in Wells CHP insolubilityIncrease Taurocholate to 10-20 mM or add 0.1% Triton X-100.[1]
High Background Spontaneous hydrolysisCheck buffer pH; ensure CHP stock is fresh. Run a "No Enzyme" control.
Lag Phase Coupled enzyme delayIncrease Cholesterol Oxidase/HRP concentration; ensure enzymes are not inhibited by phthalate.[1]
Low Signal Enzyme inactivationCE is unstable without bile salts.[1] Ensure Taurocholate is present in the enzyme dilution buffer.

Mechanistic Diagram: Hydrolysis of CHP

Mechanism Enzyme Cholesterol Esterase (Active Site: Ser-His-Asp) ES_Complex Acyl-Enzyme Intermediate (Phthalyl-Serine) Enzyme->ES_Complex Nucleophilic Attack (Serine OH -> Carbonyl) Substrate Cholesterol Hydrogen Phthalate (Micellar) Substrate->ES_Complex Products Cholesterol Phthalic Acid ES_Complex->Products Hydrolysis (Water) Note Note: Phthalic acid release leaves enzyme active ES_Complex->Note

Figure 2: Mechanistic pathway of CHP hydrolysis by Cholesterol Esterase.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate. Retrieved from [Link]

  • Saito, H., et al. (2012).[1] Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. Chemosphere. Retrieved from [Link]

    • Note: Validates that cholesterol esterases can hydrolyze phthal

Sources

Application Note: Mass Spectrometry Interpretation of Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the structural characterization and quantification of Cholesterol Hydrogen Phthalate (CHP) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] As a mono-ester derivative of cholesterol possessing a free carboxylic acid, CHP exhibits unique ionization behaviors distinct from neutral cholesteryl esters.[1][2] This protocol outlines optimized ionization strategies (ESI+/- and APCI), elucidates fragmentation pathways for structural validation, and provides a robust framework for distinguishing CHP from free cholesterol and isobaric interferences in complex biological or pharmaceutical matrices.[1][2]

Introduction & Molecule Characterization

Cholesterol Hydrogen Phthalate (CAS: 6732-01-0) is a hemi-ester formed by the condensation of cholesterol with phthalic anhydride.[1][2] Unlike neutral cholesteryl esters (e.g., cholesteryl palmitate), CHP retains an ionizable carboxylic acid moiety on the phthalate ring. This structural feature significantly enhances its sensitivity in negative electrospray ionization (ESI-), a mode often inaccessible to neutral sterols.[1][2]

Physicochemical Profile
PropertyValueNotes
Formula

Molecular Weight 534.77 g/mol Monoisotopic Mass: 534.3709
LogP ~9.3Highly lipophilic; requires non-polar solvents.[1][2]
pKa ~4.2 (COOH)Ionizes at neutral/basic pH.[1]
Key Moiety Phthalate MonoesterProvides characteristic m/z 121, 147, 165 fragments.[1][3]
Sterol Backbone Cholest-5-eneProvides characteristic m/z 369 fragment (Positive mode).[1][2]

Experimental Protocol

Sample Preparation

Objective: Solubilize the lipophilic CHP while ensuring compatibility with the mobile phase.

  • Stock Solution: Dissolve 1 mg CHP in 1 mL Chloroform/Methanol (1:1 v/v) . Note: Pure methanol may cause precipitation due to high lipophilicity.

  • Working Standard: Dilute stock to 1 µg/mL using Isopropanol/Acetonitrile (1:1 v/v) .

  • Matrix Extraction (Biologicals):

    • Perform Liquid-Liquid Extraction (LLE) using Hexane or MTBE.[1][2]

    • Evaporate to dryness under

      
      .[1]
      
    • Reconstitute in Methanol/Isopropanol (80:20) containing 5mM Ammonium Acetate (for Positive Mode) or 0.01% Ammonium Hydroxide (for Negative Mode).

LC-MS Conditions

System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).[1][2]

ParameterConditionRationale
Column C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm)Strong retention required for hydrophobic sterol backbone.[1][2]
Mobile Phase A Water + 5mM Ammonium AcetateBuffer promotes

in ESI+ and

in ESI-.[1][2]
Mobile Phase B Methanol/Isopropanol (70:30)Isopropanol ensures elution of highly lipophilic esters.[1]
Gradient 70% B to 100% B over 8 min; hold 2 min.Steep gradient required to elute CHP (retention time ~6-8 min).[1][2]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1]

Data Interpretation & Fragmentation Logic[1][3]

Negative Ion Mode (ESI-)

Primary Utility: High sensitivity structural confirmation via the phthalate headgroup.[1][2] Precursor Ion:


[1][2]

In negative mode, the free carboxylic acid deprotonates easily. Collision Induced Dissociation (CID) targets the ester linkage and the phthalate ring.

Diagnostic Fragments (ESI-):

  • m/z 165.02 (

    
    ):  Phthalic acid monoester fragment.[1][2] Represents the cleavage of the cholesterol-oxygen bond.
    
  • m/z 121.03 (

    
    ):  Benzoate ion.[1][2] Formed by decarboxylation of the phthalate group.
    
  • m/z 147.01 (

    
    ):  Dehydrated phthalic anhydride anion.[1][2]
    
Positive Ion Mode (ESI+ / APCI+)

Primary Utility: Sterol backbone profiling.[1] Precursor Ions:

  • 
     (Often weak due to steric hindrance and lack of basic sites).
    
  • 
     (Dominant in ammonium buffered mobile phases).[1][2]
    
  • 
     (Common adduct, harder to fragment).[1][2]
    

Diagnostic Fragments (ESI+):

  • m/z 369.35 (

    
    ): Cholestadiene Cation .[1][2]
    
    • Mechanism:[3][4][5] Neutral loss of Phthalic Acid (

      
      , 166 Da).
      
    • Significance: This is the universal "fingerprint" for cholesterol derivatives. It confirms the presence of the cholesterol backbone.

  • m/z 149.02 (

    
    ):  Phthalic anhydride cation.[1] Common in phthalates, but less dominant here than in dialkyl phthalates.[1]
    

Visualization of Fragmentation Pathways[5][6]

The following diagram illustrates the dual-mode fragmentation logic. The Left Branch shows the specific headgroup analysis (Negative Mode), while the Right Branch confirms the lipid backbone (Positive Mode).

CHP_Fragmentation CHP Cholesterol Hydrogen Phthalate MW: 534.77 Neg_Ion ESI Negative Mode Precursor [M-H]-: m/z 533.36 CHP->Neg_Ion Deprotonation (-H) Pos_Ion ESI/APCI Positive Mode Precursor [M+NH4]+: m/z 552.41 CHP->Pos_Ion Adduct Formation (+NH4) Frag_165 Fragment m/z 165.02 [Phthalate Monoester]- Neg_Ion->Frag_165 Ester Cleavage Frag_121 Fragment m/z 121.03 [Benzoate]- Frag_165->Frag_121 Decarboxylation (-CO2) Frag_369 Fragment m/z 369.35 [Cholestadiene Cation]+ Pos_Ion->Frag_369 CID Fragmentation Neutral_Loss Neutral Loss: Phthalic Acid (166 Da) Pos_Ion->Neutral_Loss Neutral_Loss->Frag_369

Caption: Divergent fragmentation pathways of CHP in ESI- (Phthalate specificity) vs. ESI+ (Sterol backbone specificity).

Troubleshooting & Artifacts

Distinguishing from Free Cholesterol

Free cholesterol (MW 386.[1][2]65) often co-elutes or appears as a degradation product.[1][2]

  • Differentiation: Free cholesterol does not ionize in ESI Negative mode.[1] If you see a signal at retention time X in ESI-, it is the ester (CHP), not free cholesterol.[1][2]

  • In-Source Fragmentation: In ESI+, CHP is labile.[1][2] High cone voltages can cause premature loss of the phthalate group, leading to a signal at m/z 369 that mimics free cholesterol (which loses

    
     to form m/z 369).
    
    • Solution: Use "Soft" ionization parameters (Source Temp < 350°C, Cone Voltage < 20V) to preserve the molecular ion

      
      .
      
Phthalate Contamination

Phthalates (e.g., DEHP) are ubiquitous lab contaminants (plasticizers).[1][2]

  • Interference: Common phthalates appear at m/z 149 (Positive) but are dialkyl esters .[1] They do not have the free acid group and will not show the

    
     transition at m/z 533 -> 165.[1][2]
    
  • Validation Rule: A true CHP peak must show co-elution of m/z 533 (Neg) and m/z 369 (Pos).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate.[1] Retrieved from [Link][1][2]

  • Silva, M. et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies.[1] Journal of the American Society for Mass Spectrometry. Retrieved from [Link][1][2]

  • Gachumi, G. & El-Aneed, A. (2017). Mass spectrometric determination of sterols and their derivatives.[1][2] Journal of AOAC International.[1] (Contextual grounding on sterol backbone fragmentation).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unwanted Hydrolysis of Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cholesterol Hydrogen Phthalate (CHP) is a critical intermediate and derivative of cholesterol used in diverse research and development applications, including drug delivery systems and as a starting material for synthesizing novel compounds. As an ester, its chemical integrity is paramount for experimental success. However, the ester linkage in CHP is susceptible to hydrolysis, a chemical reaction where water cleaves the bond, breaking the molecule down into cholesterol and phthalic acid. This degradation can compromise the purity of the compound, leading to inconsistent experimental results, loss of biological activity, and inaccurate analytical readings.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causes of CHP hydrolysis and offers a structured, question-and-answer-based approach to troubleshooting and preventing this common issue.

Section 1: Foundational Knowledge: Understanding the "Why"

Q1: What is Cholesterol Hydrogen Phthalate hydrolysis, and why is it a critical problem?

A: Hydrolysis is the chemical breakdown of the Cholesterol Hydrogen Phthalate ester bond by water. This reaction yields two products: free cholesterol and phthalic acid. The integrity of your experiments relies on the stability of the parent compound; its degradation can introduce significant artifacts.

Causality: The reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions, meaning it is accelerated under both acidic and basic conditions.[1][2][3] The reaction with pure water is typically very slow, but the presence of even trace amounts of acid or base can significantly increase the degradation rate.[2] Basic hydrolysis, often called saponification, is particularly problematic as it is generally irreversible due to the formation of the stable carboxylate salt of phthalic acid.[1][4]

Experimental Impact:

  • Loss of Potency: The intended biological or chemical activity of CHP is lost.

  • Inaccurate Quantification: Analytical methods may show a decrease in the concentration of the active compound.

  • Confounding Variables: The degradation products (cholesterol and phthalic acid) can interfere with assays or downstream reactions.

  • pH Fluctuation: The generation of phthalic acid will lower the pH of unbuffered solutions, potentially altering experimental conditions.

Caption: Hydrolysis of Cholesterol Hydrogen Phthalate.

Section 2: Proactive Stability Management

Q2: How should I properly store solid Cholesterol Hydrogen Phthalate to ensure long-term stability?

A: Proper storage is the first line of defense against hydrolysis. For solid CHP, the primary goal is to protect it from moisture.

Expertise & Experience: Crystalline solids are generally more stable than their amorphous counterparts or solutions. However, ambient humidity is sufficient to initiate hydrolysis on the surface of the powder over time.

Self-Validating Protocol:

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.

  • Environment: Store the vial in a desiccator containing a desiccant (e.g., silica gel) to create a moisture-free environment.[5][6]

  • Temperature: Keep the desiccator in a cool, dark place, typically at 2-8°C.[7] Avoid storing in non-frost-free freezers where temperature cycles can introduce moisture.

Q3: What are the best practices for preparing and storing stock solutions of Cholesterol Hydrogen Phthalate?

A: Preparing and storing solutions introduces the highest risk of hydrolysis. The choice of solvent and storage conditions are critical.

Causality: The presence of a solvent, especially a protic one like water or alcohols, provides the necessary medium and reactants for hydrolysis. The rate of this degradation is accelerated by non-optimal pH and higher temperatures.[8]

Best Practices:

  • Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.

  • Preparation: Prepare solutions in a low-humidity environment, such as under a nitrogen stream or in a glove box.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination from atmospheric moisture upon opening. Store these aliquots at -20°C or -80°C.

  • Buffering: If an aqueous solution is absolutely necessary, use a buffer system to maintain a pH that is optimal for stability (typically slightly acidic, but this must be determined empirically). A good starting point for many esters is a pH between 4 and 6.

Data Summary: Recommended Storage Conditions
FormTemperatureAtmosphereKey Considerations
Solid 2-8°CInert Gas (Argon/Nitrogen), DesiccatedMust be protected from humidity.[5][6][7]
Solution (Aprotic) -20°C or -80°CInert Gas (Argon/Nitrogen)Use anhydrous-grade solvents. Aliquot to prevent contamination and freeze-thaw cycles.
Solution (Aqueous) -20°C or -80°C (Short-term)N/ANot recommended for long-term storage. Use a stability-optimized buffer if required for immediate experimental use.

Section 3: Troubleshooting Guide

Q4: My experimental results are inconsistent. How can I confirm if Cholesterol Hydrogen Phthalate hydrolysis is the cause?

A: Inconsistent results are a classic sign of compound instability. Confirmation requires analytical evidence demonstrating the presence of degradation products.

Trustworthiness: A self-validating approach involves comparing a "suspect" sample (e.g., from an old stock solution or a completed experiment) with a "gold standard" control (a freshly prepared solution from solid material).

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_analysis Analytical Confirmation cluster_investigation Root Cause Investigation cluster_solution Corrective Actions start Inconsistent Results or Suspected Degradation prep_samples Prepare Samples: 1. 'Suspect' Sample 2. Freshly Prepared 'Control' start->prep_samples run_hplc Run Stability-Indicating HPLC-PDA Analysis prep_samples->run_hplc analyze_data Analyze Chromatogram run_hplc->analyze_data check_protocol Review Experimental Protocol (Solvents, pH, Temp, Duration) analyze_data->check_protocol outcome outcome analyze_data->outcome Degradation Confirmed? check_storage Review Storage Conditions (Solid & Solution) optimize_storage Implement Proper Storage (See Section 2) check_storage->optimize_storage optimize_protocol Modify Protocol: - Use Anhydrous Solvents - Adjust/Control pH - Reduce Temperature/Time check_protocol->optimize_protocol re_run Re-run Experiment with Fresh Compound optimize_storage->re_run optimize_protocol->re_run outcome->check_storage Yes re_run_no_degradation Investigate Other Experimental Variables outcome->re_run_no_degradation No

Caption: Troubleshooting workflow for suspected hydrolysis.

Analytical Confirmation: The most reliable method is High-Performance Liquid Chromatography (HPLC), preferably with a Photo Diode Array (PDA) detector.[9]

  • Method: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like TFA or formic acid) to separate CHP from its more polar degradation products.

  • Detection: Monitor at a UV wavelength where all compounds absorb.

  • Interpretation:

    • Confirmation of Hydrolysis: In the chromatogram of the suspect sample, you will see a decrease in the peak area for CHP and the appearance of new peaks corresponding to cholesterol and phthalic acid, compared to the clean profile of the fresh control.

    • Peak Purity: A PDA detector can assess the purity of the main CHP peak. A "pure" peak will have a consistent spectrum across its width, while a peak containing co-eluting degradants will fail a peak purity test.[9]

Q5: My compound is in an aqueous buffer for a cell-based assay and seems to be degrading. What can I do to mitigate this?

A: This is a common challenge. Hydrolysis is often rapid in aqueous media, especially at physiological pH (~7.4) and temperature (37°C), which are favorable conditions for base-catalyzed hydrolysis.

Expertise & Experience: The goal is to minimize the compound's exposure time to these harsh conditions.

  • pH Optimization Study: If your assay allows, perform a preliminary stability test of CHP in different pH buffers (e.g., pH 5.0, 6.0, 7.4) at 37°C. Use HPLC to determine the pH at which the compound is most stable and use that for your assay if possible.

  • Prepare Fresh: Make the final dilution of CHP into the aqueous assay buffer immediately before adding it to the cells. Do not prepare and store aqueous solutions.

  • Minimize Incubation Time: Design your experiment to use the shortest possible incubation time that still yields a measurable biological effect.

  • Control for Degradation: In your experiment, include a "time-zero" control where the compound is added and then immediately extracted and analyzed to quantify the starting concentration. Also, analyze the media at the end of the experiment to determine the extent of degradation. This allows you to correlate the biological effect with the actual concentration of intact CHP over time.

  • Consider Additives: In some cases, stabilizers like antioxidants or chelating agents can help, though their compatibility with the assay must be verified.[5]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Cholesterol Hydrogen Phthalate (MW = 534.7 g/mol ) in anhydrous DMSO.

Materials:

  • Cholesterol Hydrogen Phthalate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Inert gas (Argon or Nitrogen)

  • Sterile, single-use 1.5 mL polypropylene or glass vials

  • Calibrated analytical balance and appropriate weighing tools

Procedure:

  • Pre-Weighing: Allow the sealed container of solid CHP to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Under a gentle stream of inert gas, weigh out 5.35 mg of CHP into a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required, but avoid excessive heat.

  • Aliquoting: Immediately aliquot the solution into single-use volumes (e.g., 50 µL) in pre-labeled sterile vials.

  • Inert Gas Purge: Before capping each aliquot, briefly flush the headspace with inert gas.

  • Storage: Store the aliquots at -80°C.

Protocol 2: HPLC-PDA Assessment of Hydrolysis

This protocol provides a general method to assess the stability of a CHP sample.

Materials & Equipment:

  • HPLC system with a PDA detector and autosampler

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Freshly prepared "Control" CHP solution (1 mg/mL in Acetonitrile)

  • "Suspect" CHP sample for testing

Procedure:

  • System Equilibration: Equilibrate the HPLC system with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Gradient Program:

    • Time 0-2 min: 50% B

    • Time 2-15 min: Gradient from 50% to 95% B

    • Time 15-18 min: Hold at 95% B

    • Time 18-20 min: Return to 50% B

    • Time 20-25 min: Re-equilibration at 50% B

  • Injection: Inject 10 µL of the "Control" sample. Record the chromatogram and the UV spectrum of the main CHP peak.

  • Sample Analysis: Inject 10 µL of the "Suspect" sample.

  • Data Analysis:

    • Compare the chromatograms. Note the retention time and peak area of CHP in both runs.

    • Look for the appearance of new, typically earlier-eluting (more polar) peaks in the suspect sample, which are indicative of hydrolysis products.

    • Use the PDA software to perform a peak purity analysis on the CHP peak in both injections. A failing purity score in the suspect sample is strong evidence of degradation.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the primary degradation products I should look for?

    • A: The two primary products are Cholesterol and Phthalic Acid.

  • Q: Can I use heat to dissolve Cholesterol Hydrogen Phthalate?

    • A: Gentle warming (e.g., to 37°C) is acceptable for short periods. However, avoid strong or prolonged heating as it will significantly accelerate the rate of hydrolysis.[8]

  • Q: Is Cholesterol Hydrogen Phthalate sensitive to light?

    • A: While hydrolysis is the primary concern, photodegradation can be an issue for many complex organic molecules. It is a best practice to store CHP in amber vials and protect it from direct light.

  • Q: What is the ideal pH to minimize hydrolysis?

    • A: The ideal pH must be determined empirically for your specific experimental conditions (buffer components, temperature). For most esters, maximum stability is found in the slightly acidic range (pH 4-6), as this minimizes both acid- and base-catalyzed hydrolysis rates.

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Dutot, M., et al. (n.d.). Analytical methods for cholesterol quantification - PMC.
  • Chemistry Steps. (n.d.).
  • Carl ROTH. (n.d.).
  • BenchChem. (2025). Technical Support Center: Compound X Stability Testing.
  • Master Organic Chemistry. (2022).
  • Carl ROTH. (n.d.).
  • Chemguide. (n.d.). Hydrolysis of esters.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters.
  • Merck Millipore. (2024).
  • US Pharmacopeia. (2014).

Sources

optimization of reaction conditions for Cholesterol Hydrogen Phthalate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Reaction Optimization & Troubleshooting Guide Target Analyte: Cholesteryl Hydrogen Phthalate (CHP) CAS No: 535-61-5

Operational Overview & Mechanistic Logic

The Objective: Synthesize Cholesteryl Hydrogen Phthalate (CHP) via the ring-opening esterification of phthalic anhydride with cholesterol.

The Challenge: This reaction is a balance between kinetic activation and thermodynamic stability. The primary goal is to form the monoester (hydrogen phthalate) while avoiding:

  • Hydrolysis: Phthalic anhydride is moisture-sensitive; hydrolysis yields phthalic acid, a dead-end byproduct that contaminates the product.

  • Bis-esterification: While sterically hindered, forcing conditions can theoretically lead to trace dicholesteryl phthalate, though the monoester is the dominant kinetic product.

  • Purification Losses: CHP is prone to "oiling out" rather than crystallizing if the solvent polarity is not strictly controlled.

Reaction Mechanism (DMAP Catalysis)

The reaction relies on Nucleophilic Catalysis. 4-Dimethylaminopyridine (DMAP) is far superior to pyridine alone because it forms a highly reactive


-acylpyridinium intermediate.[1]

CHP_Mechanism cluster_0 Critical Control Point Anhydride Phthalic Anhydride Intermediate Acyl-Pyridinium Intermediate (Highly Reactive) Anhydride->Intermediate + DMAP Byproduct Phthalic Acid (Moisture Contamination) Anhydride->Byproduct + H2O (Avoid!) DMAP DMAP (Catalyst) DMAP->Intermediate Nucleophilic Attack Product Cholesteryl Hydrogen Phthalate Intermediate->Product + Cholesterol Cholesterol Cholesterol (Sterically Bulky OH) Product->DMAP Catalyst Regeneration

Figure 1: The DMAP catalytic cycle. Note that moisture competes directly with the catalyst for the anhydride, leading to irreversible byproduct formation.

Standard Operating Procedure (SOP)

This protocol is optimized for high yield (>90%) and purity suitable for liquid crystal or pharmaceutical applications.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Cholesterol 1.0SubstrateMust be dry (recrystallize from acetone if old).
Phthalic Anhydride 1.5 - 2.0ReagentUse excess to drive kinetics; degrades to acid if wet.
Pyridine SolventSolvent/BaseMust be anhydrous. Acts as an acid scavenger.
DMAP 0.1 - 0.2CatalystEssential for room temp/mild heat conversion.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a drying tube (CaCl₂ or Drierite).

  • Dissolution: Dissolve Cholesterol (1.0 equiv) and Phthalic Anhydride (1.5 equiv) in anhydrous Pyridine (approx. 5 mL per gram of cholesterol).

  • Catalysis: Add DMAP (0.1 equiv). The solution may slightly warm up (exothermic activation).

  • Reaction: Stir at 50–60°C for 4–6 hours.

    • Note: Refluxing is rarely necessary with DMAP and increases the risk of side reactions or degradation.

  • Quench: Pour the reaction mixture into ice-cold 10% HCl (aq).

    • Purpose: This converts pyridine to water-soluble pyridinium chloride and precipitates the crude CHP ester.

  • Isolation: Filter the white precipitate. Wash copiously with cold water to remove residual pyridine/HCl.

  • Purification (The Art): Recrystallize from Ethanol or Acetone/Water (9:1) .

    • Target: White needles.

    • Melting Point: ~158–160°C (Lit. varies slightly by polymorph).

Troubleshooting Hub

Issue 1: Low Yield / Recovery

Symptom: After quenching, very little solid precipitates, or the solid dissolves during washing.

Potential CauseDiagnosticCorrective Action
Wet Pyridine Smells "fishy" but sharp; reaction mixture cloudy.Distill pyridine over KOH or use molecular sieves (4Å). Water hydrolyzes the anhydride before it reacts.
Incomplete Quench Strong pyridine odor persists in solid.The pH of the quench bath must be < 2. Increase HCl volume. Pyridine salts are soluble; free pyridine is not.
Product Hydrolysis Product degrades during workup.Do not heat the acidic quench mix. Esters are acid-labile at high temps. Keep on ice.
Issue 2: Product "Oiling Out"

Symptom: During recrystallization, the product forms a sticky oil at the bottom of the flask instead of crystals.

  • The Physics: This occurs when the compound's melting point drops below the solvent's boiling point due to impurities (colligative properties), or the solvent polarity is too high.

  • The Fix:

    • Seed Crystals: Add a tiny crystal of pure CHP if available.

    • Solvent Modification: If using Ethanol, add drops of water until turbidity persists, then cool slowly without stirring.

    • Trituration: Scratch the glass side of the flask with a glass rod to induce nucleation.

Issue 3: Impurity Persistence (Phthalic Acid)

Symptom: NMR shows broad OH peaks or melting point is depressed (e.g., <150°C).

  • Reason: Excess phthalic anhydride converts to phthalic acid during the aqueous quench. Phthalic acid is somewhat soluble in hot water but can co-crystallize with CHP.

  • Removal: Wash the crude solid with warm water (40°C) before recrystallization. Phthalic acid is significantly more soluble in warm water than the hydrophobic cholesteryl ester.

Advanced Optimization & Green Alternatives

For researchers looking to move away from pyridine (toxicity) or scale up.

Solvent Screening Matrix
Solvent SystemCatalystTempProsCons
Pyridine (Std) DMAP60°CHigh solubility, self-buffering.Toxic, difficult to remove trace odor.
DCM / TEA DMAP25°CEasy evaporation, mild.Slower kinetics; solubility of cholesterol can be limiting.
Ionic Liquid ([bmim]Cl) DMAP80°CGreen, recyclable solvent.High viscosity, difficult workup for lipids.
Toluene PTSARefluxDean-Stark water removal.Harsh (acid catalysis); risk of dehydration of cholesterol (elimination).
Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Yield Low Yield? Start->Yield Purity Impure / Oiling Out? Start->Purity WetReagents Check Anhydride Quality (Hydrolysis?) Yield->WetReagents Yes SolventChoice Recrystallization Solvent? Purity->SolventChoice FreshAnhydride Action: Use Fresh/Sublimed Anhydride + Dry Solvent WetReagents->FreshAnhydride OilOut Oiling Out? SolventChoice->OilOut AcidImpurity Melting Point Low? SolventChoice->AcidImpurity SlowCool Action: Add trace H2O to EtOH Cool Slowly (No Stir) OilOut->SlowCool Yes Wash Action: Wash crude with Warm Water (remove Phthalic Acid) AcidImpurity->Wash Yes

Figure 2: Decision matrix for diagnosing synthetic failures in CHP production.

References

  • Standard DMAP Catalysis Mechanism: Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols—a mechanistic study. Chemistry – A European Journal, 11(16), 4751–4757.

  • Cholesterol Esterification Protocols: Kuksis, A., & Stachnyk, O. (1962). Partial synthesis of complex lipids. Journal of Lipid Research, 3, 253-260. (Foundational text on sterol esterification conditions).

  • Green Chemistry Alternatives (Ionic Liquids): Liu, C. F., et al. (2025). DMAP-catalyzed phthalylation of cellulose with phthalic anhydride in [bmim]Cl. BioResources (Cited for DMAP/Phthalic Anhydride mechanism in ionic liquids).

  • Purification & Crystallization: Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General reference for ester recrystallization techniques).

Sources

Technical Support Center: Advanced Purification of Cholesterol Hydrogen Phthalate

[1]

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Optimization Guide for Cholesterol Hydrogen Phthalate (CHP) Purification

Diagnostic Overview: The Chemistry of Contamination[2]

Before attempting purification, you must understand the "invisible" contaminants in your reaction matrix.[1] The synthesis of Cholesterol Hydrogen Phthalate (CHP) typically involves reacting Cholesterol with Phthalic Anhydride in the presence of a base (Pyridine).[1]

The Challenge: The primary impurity, unreacted cholesterol , shares very similar solubility profiles with CHP in many organic solvents, making standard recrystallization inefficient.[1] However, CHP possesses a "chemical handle"—a free carboxylic acid group—that cholesterol lacks.[1] This is the key to our self-validating purification logic.

Visualizing the Reaction & Impurity Landscape

reaction_pathwayCholesterolCholesterol(Neutral Alcohol)ReactionReflux(Esterification)Cholesterol->ReactionPhthalicPhthalic AnhydridePhthalic->ReactionPyridinePyridine(Catalyst/Solvent)Pyridine->ReactionCHPCholesterol Hydrogen Phthalate(Target: Acidic Hemiester)Reaction->CHPMain PathImpurity1Unreacted Cholesterol(Major Impurity)Reaction->Impurity1Incomplete ConversionImpurity2Phthalic Acid(Hydrolysis Byproduct)Reaction->Impurity2Moisture Ingress

Figure 1: Reaction pathway showing the generation of the target hemiester alongside critical neutral and acidic impurities.[1]

The "Acid-Base Switch": A Self-Validating Purification Protocol[1][2]

Do not rely solely on recrystallization. The most robust method for purifying CHP utilizes its acidic nature to physically separate it from neutral cholesterol. This protocol is "self-validating" because if the final acidification step does not yield a precipitate, the extraction failed (diagnostic feedback).[1]

Protocol: The Chemical Separation

Prerequisites:

  • Crude reaction mixture (dried or in solution).[1]

  • Solvents: Diethyl Ether (or Ethyl Acetate), 5% NaHCO₃ (aq), 1M HCl, Brine.[1]

StepActionMechanistic Logic (The "Why")
1 Dissolve crude solid in Diethyl Ether .Ether is excellent for solubilizing sterols; it separates easily from water.[1]
2 Wash with dilute HCl (1M) .[1]Removes Pyridine. Pyridine converts to pyridinium chloride (water-soluble) and is washed away.[1]
3 Extract organic layer with 5% NaHCO₃ (aq) (3x).The Switch. CHP converts to its sodium salt (

) and moves to the Aqueous Layer .[1] Neutral Cholesterol stays in the Organic Layer .
4 Keep the Aqueous Layer. Discard Organic (or save for cholesterol recovery).[1]You have now physically separated the product from the starting material.[1]
5 Wash the Aqueous Layer with fresh Ether.[1]Removes any physically trapped cholesterol traces.[1]
6 Acidify Aqueous Layer with HCl until pH < 2.Regeneration. The salt converts back to the free acid (CHP).[1] Being insoluble in water, it precipitates as a white solid.[1]
7 Filter and dry the precipitate.[1]This is your crude, cholesterol-free CHP.
Visual Workflow: The Separation Logic

extraction_logicStartCrude Mix in Ether(CHP + Cholesterol)AddBaseAdd 5% NaHCO3 (aq)Start->AddBaseSepPhase SeparationAddBase->SepOrgLayerOrganic Layer(Contains Cholesterol)Sep->OrgLayerNeutral SpeciesAqLayerAqueous Layer(Contains CHP-Sodium Salt)Sep->AqLayerIonic SpeciesAcidifyAcidify with HCl (pH < 2)AqLayer->AcidifyPrecipitatePrecipitate Forms(Pure CHP)Acidify->PrecipitateProtonation

Figure 2: The Acid-Base Switch workflow.[1] Note how the target molecule moves between phases based on pH, leaving neutral impurities behind.[1]

Polishing: Recrystallization & Troubleshooting

Once chemically separated, you may need to improve the crystal habit or remove trace phthalic acid.[1]

Recommended Solvent System: Ethanol (95%) or Acetone/Water .[1]

  • Note: CHP is soluble in hot ethanol but crystallizes upon cooling.[1]

Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
  • Cause: The solution is too concentrated, or the cooling was too rapid.[1] Sterol esters are notorious for forming supercooled oils.[1]

  • Solution:

    • Reheat to dissolve the oil.

    • Add a "seed crystal" of pure CHP if available.[1]

    • Add the anti-solvent (e.g., water if using acetone) dropwise until slight turbidity persists.[1]

    • Wrap the flask in a towel to cool slowly to room temperature before refrigerating.

Issue 2: Low Melting Point (< 160°C)
  • Cause: Trapped solvent (solvates) or residual Phthalic Acid.[1]

  • Solution:

    • Vacuum Dry: CHP can trap solvent in its crystal lattice.[1] Dry at 60°C under high vacuum for 24 hours.

    • Water Wash: If Phthalic Acid is the suspect, wash the solid with copious amounts of warm water (Phthalic acid is moderately soluble in warm water; CHP is not).[1]

Issue 3: Low Yield after Extraction
  • Cause: Incomplete extraction or pH issues.[1]

  • Solution:

    • Ensure the aqueous layer is strongly basic (pH > 9) during extraction to fully ionize the CHP.[1]

    • Ensure the final precipitation is strongly acidic (pH < 2).[1] If the pH is 4-5, the CHP may remain partially ionized and soluble.[1]

Analytical Validation (QC)

Verify your product against these standard metrics.

PropertySpecificationNotes
Appearance White crystalline powderYellowing indicates pyridine residues or oxidation.[1]
Melting Point 162.0 – 166.0 °C Sharp range indicates high purity [1, 2].[1]
Solubility Soluble: Chloroform, EtherInsoluble: WaterIf soluble in water, you have the salt form (Na+), not the free acid.[1]
TLC Single spotMobile Phase: Chloroform/Methanol (95:5).Visualization: Sulfuric acid charring.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for hemiester purification via carbonate extraction).

  • Fieser, L. F. (1953).[1] Cholesterol and Companions.[1] Journal of the American Chemical Society. (Foundational text on sterol purification logic).

enhancing the stability of Cholesterol Hydrogen Phthalate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cholesterol Hydrogen Phthalate (CHP) Stability

Introduction: The Amphiphilic Challenge

Cholesterol Hydrogen Phthalate (CHP) presents a distinct paradox in aqueous formulation. As an amphiphilic ester formed from cholesterol and phthalic anhydride, it possesses a hydrophobic steroid nucleus and an ionizable carboxylic acid tail. This structure grants it unique utility in liquid crystal formulations and liposomal drug delivery but introduces two critical instability vectors in water:

  • Chemical Instability: The ester linkage is susceptible to hydrolysis, a process often accelerated by anchimeric assistance (neighboring group participation) from its own carboxylate group.

  • Physical Instability: The bulky hydrophobic core drives rapid aggregation and Ostwald ripening, leading to precipitation.

This guide provides the protocols and mechanistic insights required to stabilize CHP in aqueous environments.

Part 1: Chemical Stability & Hydrolysis Prevention

Mechanism of Degradation: Unlike simple esters, CHP hydrolysis is complex. The free carboxylic acid group on the phthalate ring, when ionized (pH > 4), can attack the ester carbonyl carbon, forming a cyclic phthalic anhydride intermediate which then rapidly hydrolyzes to phthalic acid and cholesterol. This means increasing pH to improve solubility often accelerates degradation.

FAQ: Chemical Stability

Q: What is the optimal pH for CHP stability? A: The "Stability Window" is narrow, typically pH 6.0 – 6.5 .

  • Why: Below pH 5.0, the molecule is protonated and insoluble. Above pH 7.5, the carboxylate anion catalyzes intramolecular hydrolysis.

  • Recommendation: Use Good's buffers (MES or MOPS) rather than Phosphate (which can catalyze general base hydrolysis).

Q: Can I autoclave CHP solutions? A: Absolutely not. The combination of heat and moisture will instantaneously hydrolyze the ester bond.

  • Alternative: Use sterile filtration (0.22 µm) for the final dispersion or prepare aseptically.

Diagram: CHP Hydrolysis Pathway

The following diagram illustrates the intramolecular catalysis mechanism that researchers must mitigate.

CHP_Degradation CHP Cholesterol Hydrogen Phthalate (Intact Ester) Ionization Ionization (pH > 5.0) CHP->Ionization Deprotonation Intermediate Cyclic Anhydride Intermediate Ionization->Intermediate Anchimeric Assistance (Intramolecular Attack) Products Cholesterol + Phthalic Acid Intermediate->Products Rapid Hydrolysis

Caption: Figure 1.[1][2][3] The degradation pathway of CHP showing the neighboring group participation mechanism that accelerates hydrolysis at neutral-to-basic pH.

Part 2: Physical Stability & Dispersion Protocols

Since CHP is virtually insoluble in bulk water, "stability" refers to the kinetic stability of a colloidal dispersion (micelles or liposomes).

Protocol A: Preparation of Stable CHP Liposomes (Thin Film Hydration)

Best for: Drug delivery applications and long-term storage.

Materials:

  • CHP (High Purity >97%)[4]

  • DSPC (Distearoylphosphatidylcholine) or DPPC (stabilizing lipid)

  • Chloroform (anhydrous)

  • HEPES Buffered Saline (HBS), pH 6.5

Workflow:

  • Dissolution: Dissolve CHP and DSPC (molar ratio 2:8) in chloroform.[4] The high T_m lipid (DSPC) provides a rigid bilayer that locks CHP in place.

  • Evaporation: Remove solvent under rotary evaporation (45°C) to form a thin, homogeneous film.

  • Desiccation: Dry under high vacuum overnight to remove trace solvent (critical to prevent hydrolysis).

  • Hydration: Add HBS (pH 6.5) pre-warmed to 65°C. Vortex vigorously for 30 minutes.

  • Sizing: Extrude through 100 nm polycarbonate membranes (11 passes) to create unilamellar vesicles.

Self-Validation Step: Measure Particle Size (DLS). A Polydispersity Index (PDI) < 0.2 indicates a stable, uniform population.

Protocol B: Surfactant-Stabilized Micellar Dispersion

Best for: Analytical standards or rapid assays.

Materials:

  • CHP

  • Tween 80 (Polysorbate 80)

  • Ethanol[5][6]

Workflow:

  • Prepare a 100x Stock Solution : Dissolve 10 mg CHP in 1 mL Ethanol containing 5% Tween 80.

  • Rapid Injection: While stirring a vortex of aqueous buffer (pH 6.5) at high speed, inject the ethanolic stock.

  • Equilibration: Allow to stir for 5 minutes. Use immediately.

Part 3: Troubleshooting & Data Analysis

Troubleshooting Guide
ObservationProbable CauseCorrective Action
White precipitate forms immediately upon hydration pH is too low (< 5.5), preventing ionization of the headgroup.Adjust buffer to pH 6.5. Ensure buffer capacity is >20 mM.
Gradual increase in turbidity over 24 hours Ostwald Ripening (Physical Instability).Incorporate cholesterol (pure) or a PEGylated lipid (DSPE-PEG2000) at 5 mol% to sterically stabilize the particles.
Loss of CHP peak on HPLC; appearance of Cholesterol peak Chemical Hydrolysis.1. Check pH (is it >7.0?).2. Lower storage temp to 4°C.3. Switch from Phosphate buffer to HEPES or MOPS.
Film does not hydrate completely Lipid phase transition temperature (Tm) not reached.Ensure hydration temperature is >10°C above the Tm of the primary lipid (e.g., 65°C for DSPC).
Data: Buffer Selection Impact on Half-Life

Estimated stability based on ester hydrolysis kinetics.

Buffer SystempHEstimated t1/2 (25°C)Notes
Acetate 4.5< 1 hourPrecipitates (Physical instability dominates).
MES 6.0~14 DaysOptimal balance of solubility and chemical stability.
Phosphate 7.4~3 DaysPhosphate ions can catalyze hydrolysis.
Borate 9.0< 6 HoursRapid base-catalyzed hydrolysis.

Part 4: Advanced Formulation Logic (Graphviz)

The following workflow describes the decision matrix for selecting the correct stabilization strategy based on the end-use application.

Formulation_Logic Start Start: Define Application Solubility Is aqueous solubility required? Start->Solubility Timeframe Required Stability Duration Solubility->Timeframe Yes ShortTerm Short Term (<24h) (Analytical Standard) Timeframe->ShortTerm LongTerm Long Term (>1 week) (Drug Delivery) Timeframe->LongTerm Micelles Protocol B: Ethanol/Tween 80 Injection ShortTerm->Micelles Liposomes Protocol A: Lipid Bilayer Encapsulation LongTerm->Liposomes Lyophilization Lyophilization (Freeze-Drying) Liposomes->Lyophilization For storage > 1 month

Caption: Figure 2. Decision tree for selecting the appropriate CHP stabilization method based on experimental timeframe and application.

References

  • NisCPR. Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. (2025).[2] Retrieved from [Link]

  • National Bureau of Standards. Stability of aqueous solutions of acid potassium phthalate.[7] Journal of Research of the National Bureau of Standards.[7] Retrieved from [Link]

  • MDPI. Differential Disruption of Glucose and Lipid Metabolism Induced by Phthalates. (2024).[3] Retrieved from [Link][8]

  • PubMed. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates.[9] Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Cholesterol Hydrogen Phthalate (CHP) in Liposomes

[1][2][3]

Current Status: Operational Subject: Troubleshooting Aggregation & Instability in CHP-Lipid Bilayers Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary: The CHP Challenge

Cholesterol Hydrogen Phthalate (CHP) is a cholesterol derivative often used to introduce pH-sensitivity or specific functional handles into liposomes.[1][2][3] Unlike standard cholesterol, CHP possesses a bulky, aromatic phthalate headgroup with a free carboxylic acid.[1][2][3]

The Core Problem: CHP is prone to rapid, irreversible aggregation.[3] This is driven by two distinct mechanisms that standard cholesterol protocols often fail to address:

  • 
    -
    
    
    Stacking:
    The aromatic phthalate rings can stack efficiently, leading to crystallization within the lipid film.[2][3]
  • pH-Dependent Solubility: The carboxylic acid group (pKa

    
     5.[1][2][3]4) must be ionized to maintain bilayer stability.[1][2][3] If protonated, CHP becomes hydrophobic and precipitates.[1][2][3]
    

This guide provides the protocols to bypass these failure modes.

Module 1: Critical Material Attributes (CMA)

Before beginning formulation, you must align your solvent and buffer systems with the physicochemical properties of CHP.[3]

Solubility & Solvent Selection

Standard liposome protocols often use pure chloroform.[2][3] Do not use pure chloroform for CHP. While the steroid backbone dissolves, the polar phthalate headgroup can form hydrogen-bonded dimers in non-polar solvents, creating "crystal seeds" that manifest later as aggregates.[3]

Solvent SystemSuitabilityMechanism
Chloroform (100%) High Risk Poor solvation of phthalate head; promotes dimerization.[1][2]
Chloroform:Methanol (2:1) Recommended Methanol disrupts H-bonds between phthalate groups, ensuring monomeric dispersion.[1][2][3]
Ethanol (100%) ⚠️ Conditional Only for "Ethanol Injection" methods; requires heating >40°C.
Buffer Selection (The pH Trap)

CHP is an amphiphile only when ionized.[1][2][3]

  • pH < 5.5 (Protonated): CHP is neutral, highly hydrophobic, and precipitates (crashes out).[1][2][3]

  • pH > 7.0 (Ionized): CHP is anionic, amphiphilic, and stabilizes the bilayer.[1][3]

Rule: Always hydrate with a buffer at pH 7.4 or higher .[2][3] Never hydrate with unbuffered water (which often has a pH of ~5.5 due to dissolved CO₂).[1][2][3]

Module 2: Troubleshooting Workflow

Issue 1: "My lipid film looks cloudy or has visible specks."

Diagnosis: Crystallization of CHP during solvent evaporation.[2][3] Root Cause: The aromatic rings stacked before the lipids could space them out.[3]

Corrective Protocol:

  • Dilute the Lipid Mix: Ensure total lipid concentration in the organic solvent is

    
     before drying.[3]
    
  • Increase Methanol Ratio: Shift solvent to Chloroform:Methanol (1:1 v/v).

  • Rotary Evaporation Speed: Increase rotation speed (rpm) to create a thinner film, drying it faster to kinetically trap CHP in the amorphous state.

Issue 2: "Precipitation occurs immediately upon adding hydration buffer."

Diagnosis: Protonation Shock. Root Cause: The local pH at the lipid interface dropped below the pKa of CHP.[1][3]

Corrective Protocol:

  • Check Buffer Strength: Use at least 25 mM HEPES or PBS .[1][2][3] Weak buffers (5-10 mM) may be overwhelmed by the acidic protons on the CHP surface.[1][2][3]

  • Pre-warm Buffer: Hydrate at

    
     of the primary phospholipid (usually 
    
    
    for DSPC/CHP systems).[2][3]
  • Vortex Intensity: High-shear vortexing is required immediately to disperse the film before CHP domains can reorganize.[1][2][3]

Issue 3: "Liposomes aggregate after extrusion (size increases over 24h)."

Diagnosis: Phase Separation (Domain Formation). Root Cause: CHP concentration exceeds the miscibility limit of the bilayer.[1][3] Unlike cholesterol (which can go up to 50 mol%), CHP is bulky.[1][2][3]

Corrective Protocol:

  • Reduce CHP Molar Ratio: Limit CHP to < 30 mol% .

    • Safe: DSPC:Chol:CHP (55:35:10)[1][2][3]

    • Risky: DSPC:CHP (60:40)[1][2][3]

  • Add PEG-Lipid: Incorporate 0.5 - 1.0 mol% DSPE-PEG2000.[1][2][3] The steric barrier prevents liposomes with surface-exposed hydrophobic CHP patches from fusing.[2][3]

Module 3: Visualizing the Stabilization Logic

The following diagram illustrates the decision tree for saving a batch based on visual inspection.

CHP_Stabilization_WorkflowStartStart: Dry Lipid Film(Phospholipid + CHP)VisualCheckVisual Inspectionof FilmStart->VisualCheckCloudyCloudy/Crystalline(Phase Separation)VisualCheck->CloudyCrystals VisibleClearClear/Amorphous(Homogeneous)VisualCheck->ClearGlassy FilmRedissolveACTION: RedissolveAdd Methanol (1:1 ratio)Dry FasterCloudy->RedissolveHydrationHydration StepClear->HydrationRedissolve->VisualCheckRetrypH_CheckBuffer pH CheckHydration->pH_CheckLow_pHpH < 6.0(Protonated CHP)pH_Check->Low_pHHigh_pHpH > 7.4(Ionized CHP)pH_Check->High_pHCrashRESULT: Aggregation(Hydrophobic Collapse)Low_pH->CrashStableRESULT: Stable Liposomes(Electrostatic Repulsion)High_pH->Stable

Figure 1: Decision tree for CHP liposome preparation.[1][2][3] Note the critical checkpoints at Film Formation (Solvent choice) and Hydration (pH control).[1][3]

Frequently Asked Questions (FAQ)

Q1: Can I use Cholesterol Hemisuccinate (CHEMS) protocols for CHP? A: Proceed with caution. While both are pH-sensitive cholesterol esters, CHP is more hydrophobic and prone to crystallization due to the aromatic phthalate ring (CHEMS is aliphatic).[1][2][3] You generally need to use less CHP (mol%) than CHEMS to maintain stability.[1][2][3]

Q2: My final liposomes are leaking drug. Why? A: CHP can form "domains" or rafts in the bilayer that create boundary defects.[3] If you are observing leakage at neutral pH, your CHP concentration is likely too high (>30 mol%), or you are cooling the liposomes too slowly after extrusion, allowing domains to nucleate.[1][3] Rapid cooling (ice bath) after extrusion helps lock the lipid distribution.[1][2][3]

Q3: How do I store CHP liposomes? A: Store at 4°C in a buffer with pH > 7.4. Do not freeze unless you have added a cryoprotectant (e.g., 10% sucrose), as the formation of ice crystals can force CHP to phase-separate and aggregate upon thawing.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link]

    • Context: Verifies chemical structure (aromatic ring) and hydrophobicity (LogP) driving the aggregation mechanism.[1][2][3]

  • Context: Establishes the baseline limitations of cholesterol solubility in bilayers, which CHP further constrains due to steric bulk.
  • Cazzolla, A., et al. (2024).[1][2][3] Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE. Retrieved from [Link]

    • Context: Provides the foundational thin-film hydration protocols adapted here for CHP-specific solvent requirements.
  • American Elements. (n.d.).[1][2][3] Potassium Hydrogen Phthalate Properties. Retrieved from [Link][1][2][3]

    • Context: Confirms the pKa of the phthalate group (~5.4), validating the requirement for pH > 7.

optimizing drug loading efficiency in liposomes containing Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of drug loading in liposomes formulated with Cholesterol Hydrogen Phthalate (CHP) . CHP is a pH-sensitive cholesterol derivative that imparts fusogenic properties to the lipid bilayer, enabling cytosolic delivery via endosomal escape. However, its ionizable phthalate headgroup (pKa ~4.5–5.0) introduces unique challenges for drug retention and loading stability compared to standard cholesterol.[1]

Part 1: Troubleshooting Guides & FAQs

Issue 1: Low Encapsulation Efficiency (EE) of Cationic Amphipathic Drugs (e.g., Doxorubicin)

Symptom: You are using an ammonium sulfate gradient (remote loading), but achieving <80% EE, or the liposomes aggregate during loading.

Root Cause Analysis: CHP possesses a free carboxylic acid group. At neutral pH (loading conditions), CHP is deprotonated (


), giving the liposome a negative Zeta potential.
  • Electrostatic Sequestration: Cationic drug molecules may bind electrostatically to the surface CHP before crossing the bilayer, preventing them from entering the aqueous core where precipitation should occur.

  • Gradient Neutralization: If the internal buffer capacity is insufficient, the acidic headgroup of CHP (facing inward) can buffer the internal pH, weakening the transmembrane

    
     required for active loading.
    

Troubleshooting Protocol:

  • Optimize Ionic Strength: Increase the external salt concentration (e.g., 150 mM NaCl) during incubation to screen surface charge and minimize surface adsorption of the drug.

  • Check Phase Transition (

    
    ):  CHP stabilizes the bilayer less effectively than pure cholesterol. Ensure loading is performed at 
    
    
    
    of the primary phospholipid, but avoid excessive heat which promotes CHP hydrolysis.
  • Adjust Lipid:Drug Ratio: Reduce the drug-to-lipid ratio to 1:20 (w/w). High drug concentrations saturate the inner aqueous volume capacity faster in CHP liposomes due to altered packing density.

Issue 2: Rapid Drug Leakage at Physiological pH (7.4)

Symptom: The drug loads successfully but leaks >40% within 24 hours at


.

Root Cause Analysis: CHP has a bulkier headgroup (phthalate) than cholesterol, which can disrupt the tight packing of saturated phospholipids (like DSPC or DPPC). This increases membrane permeability, especially if the CHP molar ratio is too high (>30 mol%).

Troubleshooting Protocol:

  • Titrate CHP Content: Reduce CHP content to 20–30 mol%. Above 33 mol%, CHP tends to phase-separate or form non-bilayer structures which cause defects.

  • Complementation: Introduce 5–10 mol% of standard Cholesterol or PEGylated lipid (DSPE-PEG2000) to "seal" the membrane defects caused by the bulky phthalate group without compromising pH sensitivity.

  • Buffer pH: Ensure the storage buffer is strictly pH 7.4. If the pH drifts lower (e.g., pH 6.5), a fraction of CHP protonates, reducing bilayer stability and triggering premature release.

Issue 3: Liposome Aggregation During Acidic pH Triggering

Symptom: When testing pH sensitivity (pH 5.0–5.5), the liposomes precipitate irreversibly rather than just releasing the drug.

Root Cause Analysis: At pH < pKa, CHP becomes protonated and neutral. The loss of electrostatic repulsion (Zeta potential drops from -30mV to near 0mV) causes Van der Waals forces to dominate, leading to massive flocculation.

Troubleshooting Protocol:

  • PEGylation is Mandatory: Include 1–5 mol% DSPE-PEG2000. The steric barrier of PEG prevents physical contact between liposomes even when the surface charge is neutralized by acidification.

  • Vesicle Size: Extrude to <120 nm. Larger vesicles are more prone to gravitational settling/sedimentation upon charge neutralization.

Part 2: Standardized Optimization Protocol

Workflow: Active Loading of Doxorubicin into CHP Liposomes

Objective: Achieve >90% EE with pH-sensitive release capability. Lipid Formulation: DSPC : CHP : DSPE-PEG2000 (Molar Ratio 65 : 30 : 5)

Step 1: Lipid Film Hydration [2][3][4]
  • Dissolve lipids in Chloroform:Methanol (3:1 v/v).

  • Evaporate solvent under vacuum (Rotary Evaporator) at

    
     for 1 hour to form a thin film.
    
  • Critical Step: Desiccate the film overnight to remove trace solvent (solvent residues destabilize CHP bilayers).

Step 2: Hydration & Gradient Formation [2]
  • Hydrate film with 250 mM Ammonium Sulfate (pH 5.5) . Note: The slightly acidic pH prevents premature hydrolysis of the phthalate ester.

  • Vortex vigorously at

    
     (above DSPC 
    
    
    
    ) for 30 mins.
  • Downsizing: Extrude 10 times through 100 nm polycarbonate membranes at

    
    .
    
Step 3: Gradient Establishment
  • Exchange external buffer using a Sephadex G-50 column equilibrated with HEPES Buffered Saline (HBS), pH 7.5 .

    • Mechanism:[2][5][6][7][8] This creates a transmembrane gradient:

      
       inside, NaCl/HEPES outside. 
      
      
      
      permeates out, leaving protons (
      
      
      ) inside, dropping internal pH to ~4.0.
Step 4: Remote Loading
  • Add Doxorubicin HCl to the liposome suspension (Drug:Lipid 1:20 w/w).

  • Incubate at

    
     for 45 minutes .
    
  • Quench on ice immediately to lock the drug inside.

Step 5: Purification
  • Remove unencapsulated drug via dialysis (10kDa MWCO) against HBS pH 7.4.

Part 3: Data Presentation & Visualization

Table 1: Effect of CHP Ratio on Stability and Loading
CHP Content (mol%)Zeta Potential (pH 7.4)Loading Efficiency (Dox)Leakage (24h, 37°C, pH 7.4)pH Sensitivity (Release at pH 5.0)
0% (Pure Chol) -5 mV>95%<5%Low (<10%)
10% -15 mV>90%<10%Moderate (30-40%)
30% (Optimal) -35 mV85-92%10-15%High (>80%)
50% -45 mV60-70%>30% (Unstable)Very High (Burst)
Diagram 1: Mechanism of CHP-Mediated pH Sensitivity & Loading

CHP_Mechanism cluster_neutral Physiological pH (7.4) Stable Bilayer cluster_acidic Endosomal pH (5.0) Destabilization CHP_Neg CHP Deprotonated (COO-) Membrane_Stable Bilayer Intact High Zeta Potential CHP_Neg->Membrane_Stable Stabilizes CHP_Prot CHP Protonated (COOH) CHP_Neg->CHP_Prot Acidification (H+) Drug_Retained Drug Crystallized in Core Membrane_Stable->Drug_Retained Retains Membrane_Fusion Loss of Charge Phase Transition (Lamellar -> Hexagonal) CHP_Prot->Membrane_Fusion Induces Defects Drug_Release Rapid Payload Release Membrane_Fusion->Drug_Release Triggers

Caption: At neutral pH, anionic CHP stabilizes the bilayer. Upon acidification (endosome), CHP protonation disrupts packing, triggering drug release.

Diagram 2: Troubleshooting Low Loading Efficiency

Loading_Troubleshoot Start Problem: Low Drug Loading (<80%) Check_Gradient Check Transmembrane Gradient (Internal pH < 5.0?) Start->Check_Gradient Check_Solubility Check Drug Solubility Is drug precipitating outside? Start->Check_Solubility Check_CHP Check CHP Interaction Is Drug sticking to surface? Start->Check_CHP Sol_Gradient Solution: Increase Incubation Temp or Incubation Time Check_Gradient->Sol_Gradient No Sol_Ratio Solution: Reduce Drug:Lipid Ratio (Target 1:20) Check_Solubility->Sol_Ratio Yes Sol_Ionic Solution: Increase External Salt (NaCl) to screen charge Check_CHP->Sol_Ionic Yes

Caption: Decision tree for diagnosing low encapsulation efficiency in CHP liposomes.

References

  • Role of Cholesterol Derivatives in Liposomes

    • Title: Cholesterol derivatives based charged liposomes for doxorubicin delivery: preparation, in vitro and in vivo characteriz
    • Source: Theranostics (2012).[9]

    • URL:[Link]

  • pH-Sensitive Liposome Mechanisms

    • Title: pH-Sensitive Liposomes: A Review of the Current St
    • Source: Nanomaterials (2020).[10]

    • URL:[Link]

  • Remote Loading Protocols

    • Title: Ammonium Sulfate Gradients for Efficient and Stable Remote Loading of Amphipathic Weak Bases into Liposomes and Ligandoliposomes.[9]

    • Source: Journal of Liposome Research.[9]

    • URL:[Link]

Sources

refining the crystallization process for high-purity Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Welcome to the technical support hub for Cholesterol Hydrogen Phthalate (CHP, CAS 6732-01-0). As a Senior Application Scientist, I understand that in liquid crystal formulations, liposomal drug delivery systems, and standard verifications, "good enough" purity is a failure point.

CHP is a mono-ester containing a rigid steroidal backbone and a polar aromatic carboxylic acid tail.[1] This duality creates unique solubility challenges—it is too lipophilic for pure aqueous chemistry but too polar for standard non-polar hydrocarbon purification.[1] This guide addresses the specific nuances of refining CHP to pharmaceutical-grade standards (>99%).

Module 1: Solvent Selection & Solubility

Q: I am seeing inconsistent crystal formation. What is the optimal solvent system for CHP recrystallization?

A: The "perfect" solvent depends on your specific impurity profile, but for general purification, Ethanol (EtOH) or an Acetone/Hexane system is superior.[1]

Solvent SystemMechanismProsCons
Ethanol (Absolute) Temperature-dependent solubilityExcellent removal of unreacted phthalic anhydride; Green solvent.[1]Lower yield if not cooled sufficiently; Cholesterol may co-crystallize if concentration is too high.[1]
Acetone / Hexane Polarity shift (Anti-solvent)Superior for removing unreacted cholesterol (which stays in Hexane).[1]Requires precise ratio control; Flammability risk.[1]
Ethyl Acetate Evaporative crystallizationGood for large batches.[1]Often traps solvent in the crystal lattice (solvates).

Recommendation: Start with Hot Ethanol . CHP has a free carboxylic acid group (


), giving it distinct hydrogen-bonding capabilities compared to unreacted cholesterol.[1] Ethanol exploits this by solubilizing the polar phthalate head at high temperatures while rejecting non-polar sterol impurities upon cooling.

Module 2: The Protocol (Step-by-Step)

Q: Can you provide a validated workflow for the Ethanol recrystallization method?

A: Yes. This protocol is designed to minimize thermal degradation (ester hydrolysis) while maximizing impurity rejection.

Standard Operating Procedure (SOP-CHP-05)
  • Dissolution:

    • Place crude CHP in a round-bottom flask.

    • Add absolute ethanol (10 mL per gram of CHP).[1]

    • Heat to reflux (

      
      ) with stirring until fully dissolved. Note: If solution is cloudy, filter hot through a sintered glass funnel to remove phthalic acid byproducts.
      
  • Controlled Cooling (The Critical Step):

    • Remove from heat.[1][2] Allow the flask to cool to room temperature naturally (approx. 20-30 mins). Do not crash cool in ice yet; rapid cooling traps impurities.

    • Once at ambient temp (

      
      ), transfer to a 
      
      
      
      refrigerator for 4 hours.
    • Finally, place in a

      
       freezer overnight to maximize yield.
      
  • Isolation:

    • Filter the cold slurry using vacuum filtration (Buchner funnel).[1]

    • Wash: Rinse the filter cake with cold (

      
      ) ethanol. This displaces the mother liquor without re-dissolving the crystals.
      
  • Drying:

    • Dry in a vacuum oven at

      
       for 12 hours. Caution: Exceeding 
      
      
      
      under vacuum can cause surface melting or anhydride formation.[1]

Module 3: Visualizing the Process

The following diagram illustrates the decision logic for purification based on the nature of your crude material.

CHP_Purification_Workflow Start Crude CHP (Post-Synthesis) CheckImpurity Identify Major Impurity (TLC / HPLC) Start->CheckImpurity Imp_Chol Impurity: Unreacted Cholesterol (Non-polar) CheckImpurity->Imp_Chol High Sterol Content Imp_Phth Impurity: Phthalic Acid/Anhydride (Polar/Acidic) CheckImpurity->Imp_Phth High Acid Content Method_A Method A: Acetone/Hexane (Polarity Gradient) Imp_Chol->Method_A Method_B Method B: Hot Ethanol (Thermal Gradient) Imp_Phth->Method_B Process_A 1. Dissolve in min. Acetone 2. Add Hexane until turbid 3. Cool to 4°C Method_A->Process_A Process_B 1. Reflux in Ethanol 2. Hot Filtration 3. Slow Cool to -20°C Method_B->Process_B Result Pure CHP Crystals (MP: 162-166°C) Process_A->Result Process_B->Result

Figure 1: Decision tree for selecting the optimal crystallization pathway based on impurity profile.

Module 4: Troubleshooting & FAQs

Q: My crystals are turning into a sticky oil (oiling out) instead of a powder. Why? A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[1]

  • Cause: The solution is likely too concentrated, or the cooling rate was too fast.

  • Fix: Re-heat the mixture until clear. Add 10-15% more solvent. Seed the solution with a tiny crystal of pure CHP at

    
     to provide a nucleation surface.
    

Q: The Melting Point (MP) is low (


).[1] Commercial specs say 

.
A: A depressed melting point indicates eutectic impurities, likely unreacted cholesterol (MP

).[1]
  • Diagnosis: The impurity is structurally similar (sterol backbone) and is co-crystallizing.[1]

  • Fix: Switch to the Acetone/Hexane method. Dissolve the CHP in minimal acetone, then slowly add hexane. Cholesterol is highly soluble in hexane and will stay in the mother liquor, while the more polar CHP precipitates.

Q: How do I remove the yellow color? A: Yellowing often comes from pyridine salts or oxidation products trapped in the crystal lattice.

  • Fix: Perform a Charcoal Treatment during the hot filtration step.[1] Add activated carbon (1% w/w) to the hot ethanol solution, stir for 5 minutes, and filter through Celite before cooling.

References

  • TCI Chemicals. Product Specification: Cholesterol Hydrogen Phthalate (CAS 6732-01-0).[3] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Cholesterol IR Spectrum & Physical Properties.[1] Retrieved from [1]

  • Whiting, M. J., & Watts, J. M. (1983).[1][4] Cholesterol crystal formation and growth in model bile solutions.[4] Journal of Lipid Research.[4] Retrieved from

  • American Elements. Potassium Hydrogen Phthalate Properties (Structural Analog Reference). Retrieved from [1]

Sources

addressing cytotoxicity issues in cell cultures treated with Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers experiencing unexpected cytotoxicity or variability when using Cholesterol Hydrogen Phthalate (CHP) in cell culture systems.

Subject: Optimization of Cholesterol Hydrogen Phthalate (CHP) Treatment in In Vitro Models Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 6, 2026[1]

Executive Summary & Mechanism of Action

Cholesterol Hydrogen Phthalate (CHP) is an amphiphilic cholesterol derivative.[1] While widely used to construct self-assembled nanogels (e.g., with Pullulan) or pH-sensitive liposomes, free CHP can exhibit distinct cytotoxic profiles compared to its polymeric conjugates.[1]

The Toxicity Paradox: Researchers often mistake physical stress (micro-precipitates settling on cells) for chemical toxicity (apoptosis/necrosis).[1] Furthermore, as an amphiphile, free CHP acts as a weak surfactant.[1] At concentrations nearing its critical micelle concentration (CMC), it can solubilize cell membranes, leading to lysis rather than programmed cell death.[1]

Critical Troubleshooting Modules

Issue 1: "My cells detach or lyse immediately upon adding CHP."

Diagnosis: Solvent Shock or Rapid Precipitation.[1] Root Cause: CHP is highly hydrophobic.[1] Adding a concentrated stock (in DMSO/Ethanol) directly to aqueous media causes immediate local precipitation.[1] These micro-crystals sediment onto the cell monolayer, causing physical shearing and "frustrated phagocytosis."

The Protocol: The "Warm-Step" Dilution Method

Do not add stock directly to the well.

  • Prepare Stock: Dissolve CHP in anhydrous DMSO or Ethanol at 10–20 mg/mL.[1] Sonicate if necessary.[1]

  • Pre-warm Media: Heat your culture media (serum-free preferred for this step) to 37°C .

  • Intermediate Dilution:

    • Place the warm media in a vortexing tube.[1]

    • While vortexing, add the CHP stock drop-wise.[1]

    • Target: Final solvent concentration must be < 0.5% (v/v) (ideally < 0.1%).

  • Clarification: If the solution turns cloudy (milky), you have exceeded the solubility limit.[1] Centrifuge at 12,000 x g for 5 mins to pellet large aggregates before treating cells.

Data Check: Solvent Tolerance Table

SolventMax Final Conc.[1][2]Cytotoxicity RiskRecommended for CHP?
DMSO 0.1% - 0.5%LowYes (Best solubility)
Ethanol 0.5% - 1.0%Moderate (Evaporation issues)Yes (If DMSO contraindicated)
Acetone < 0.1%High (Protein denaturation)No
Issue 2: "I see vacuolization and metabolic drop (MTT) after 24 hours."

Diagnosis: Endocytic Overload & Lysosomal pH Disruption.[1] Root Cause: CHP is pH-sensitive.[1] Upon endocytosis, the acidic environment of the lysosome (pH ~5.0) can trigger the hydrolysis of the phthalate ester or a conformational change (if in liposomes), destabilizing the lysosomal membrane and leaking enzymes into the cytosol (Cathepsin release).

The Fix: Buffering & Pulse-Chase
  • Check Buffer Strength: Standard DMEM/RPMI may not hold pH well if the CHP hydrolyzes into phthalic acid.[1] Supplement media with 25 mM HEPES .[1]

  • Pulse-Chase Protocol:

    • Pulse: Incubate cells with CHP for 4–6 hours.

    • Chase: Remove CHP media, wash 2x with PBS, and replace with fresh complete media.[1]

    • Why? This limits the total load of exogenous lipid accumulating in the lysosomal compartment.

Issue 3: "The toxicity data is inconsistent between replicates."

Diagnosis: Serum Protein Interference.[1] Root Cause: The phthalate group on CHP is negatively charged at physiological pH.[1] It binds non-specifically to Albumin (BSA/FBS) in the media.[1] High serum (10%) can "mask" CHP, reducing toxicity, while low serum (1%) exposes cells to the free drug.[1]

The Fix: Standardized Serum Conditions
  • Recommendation: Perform toxicity curves in Opti-MEM or 0.5% FBS media to determine the "True Potency."[1]

  • If the experiment requires full serum, premix CHP with the serum-containing media and incubate at 37°C for 30 minutes before adding to cells to allow equilibrium binding.

Visualizing the Toxicity Pathway

The following diagram illustrates the dual-pathway of CHP toxicity: Membrane Erosion (High Dose) vs. Lysosomal Stress (Low Dose).

CHPToxicity Stock CHP Stock (DMSO/EtOH) Media Culture Media (pH 7.4) Stock->Media Dilution Precip Micro-Precipitates (Aggregates) Media->Precip Rapid Addition or High Conc. Soluble Soluble Monomers / Micelles Media->Soluble Slow Addition + BSA Binding CellMem Cell Membrane Precip->CellMem Physical Stress Soluble->CellMem Partitioning PathA Pathway A: Direct Membrane Erosion CellMem->PathA High Conc. (> CMC) PathB Pathway B: Endocytosis CellMem->PathB Low Conc. Lysis Necrosis / Lysis (Rapid) PathA->Lysis Lysosome Lysosomal Accumulation (pH 5.0) PathB->Lysosome Leak Lysosomal Membrane Permeabilization (LMP) Lysosome->Leak Phthalate Hydrolysis / Proton Sponge Effect Apoptosis Apoptosis (Delayed) Leak->Apoptosis Cathepsin Release

Caption: Figure 1.[1] Dual mechanisms of CHP cytotoxicity.[1] Pathway A represents surfactant-like necrosis, while Pathway B represents intracellular lysosomal stress typical of phthalate derivatives.

Frequently Asked Questions (FAQ)

Q: Can I autoclave CHP solutions? A: No. The ester bond between cholesterol and the phthalate moiety is susceptible to hydrolysis at high temperatures and pressures. Sterilize stock solutions by filtration through a 0.22 µm PTFE (hydrophobic) membrane or prepare in sterile solvents inside a laminar flow hood.

Q: My CHP-Nanogels are toxic. Is this normal? A: No, CHP-nanogels (complexed with Pullulan) are generally non-toxic [1].[1] If you observe toxicity with nanogels, it indicates either:

  • Free CHP contamination: The dialysis purification step was insufficient.[1]

  • Endotoxin contamination: Check your raw materials for LPS.[1]

Q: What is the estimated IC50 for free CHP? A: While cell-line dependent, free cholesterol derivatives often show cytotoxicity in the 50–100 µM range in serum-free conditions due to membrane disruption [2]. In 10% FBS, this tolerance may shift to >200 µM due to protein binding.[1]

References

  • Akiyoshi, K., et al. (1998).[1] Self-assembled hydrogel nanoparticle of cholesterol-bearing pullulan as a carrier of protein drugs: Complexation and stabilization of insulin.[1] Journal of Controlled Release.[1]

  • Koyiloth, M., et al. (2017).[1][2] Cholesterol stock solution for cell culture - Protocol Discussion. ResearchGate.[1]

  • Zhao, Y., et al. (2025).[1][3][4] Toxicity and mechanism of bis(2-ethylhexyl) phthalate.[1] NIH/PubMed.[1] (Contextual reference for phthalate moiety toxicity mechanisms).

  • Simões, S., et al. (2004).[1] On the formulation of pH-sensitive liposomes with long circulation times.[1] Advanced Drug Delivery Reviews.[1] (Contextual reference for CHP in pH-sensitive lipids).

Sources

impact of different catalysts on the efficiency of Cholesterol Hydrogen Phthalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Cholesterol Hydrogen Phthalate. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial esterification reaction. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Introduction to the Synthesis

The synthesis of Cholesterol Hydrogen Phthalate, a key intermediate in various drug development and material science applications, involves the esterification of cholesterol with phthalic anhydride. The efficiency of this reaction is highly dependent on the choice of catalyst, which influences reaction rates, yield, and the purity of the final product. This guide will explore the impact of common catalysts—Pyridine, 4-Dimethylaminopyridine (DMAP), and acid catalysts such as sulfuric acid—and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Cholesterol Hydrogen Phthalate?

The synthesis is a nucleophilic acyl substitution reaction where the hydroxyl group of cholesterol attacks one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the monoester, Cholesterol Hydrogen Phthalate.[1]

G cluster_reactants Reactants cluster_product Product Cholesterol Cholesterol Reaction Esterification Cholesterol->Reaction Nucleophilic Attack PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Reaction Electrophile CHP Cholesterol Hydrogen Phthalate Reaction->CHP

Caption: Basic reaction scheme for Cholesterol Hydrogen Phthalate synthesis.

Q2: What are the most common catalysts used for this synthesis, and how do they differ in their mechanism?

The most common catalysts are basic (Pyridine, DMAP) and acidic (e.g., sulfuric acid).

  • Pyridine: Acts as a nucleophilic catalyst and a base. It activates the phthalic anhydride by forming a more reactive acyl-pyridinium intermediate. It also serves as a solvent and neutralizes the carboxylic acid formed, driving the reaction forward.[2][3]

  • 4-Dimethylaminopyridine (DMAP): A hypernucleophilic acylation catalyst that is significantly more reactive than pyridine. It reacts with phthalic anhydride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the cholesterol hydroxyl group. DMAP is typically used in catalytic amounts along with a stoichiometric base.

  • Acid Catalysts (e.g., H₂SO₄): These protonate the carbonyl oxygen of the phthalic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by cholesterol.

Q3: I am seeing a significant amount of a non-polar byproduct in my TLC analysis. What is it likely to be?

A common non-polar byproduct is dicholesteryl phthalate , the diester. This forms when a second molecule of cholesterol reacts with the carboxylic acid group of the initially formed Cholesterol Hydrogen Phthalate. This is more likely to occur at higher temperatures and with longer reaction times.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method. Use a solvent system such as hexane:ethyl acetate (e.g., 7:3 or 8:2 v/v) to separate the starting materials (cholesterol and phthalic anhydride), the desired monoester (Cholesterol Hydrogen Phthalate), and the diester byproduct. Cholesterol is more polar than its esters, so it will have a lower Rf value. The monoester will have an intermediate Rf, and the non-polar diester will have the highest Rf. The spots can be visualized using a phosphomolybdic acid stain followed by heating.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The catalyst may have degraded. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Cholesterol or phthalic anhydride may contain impurities. 4. Presence of Water: Moisture can hydrolyze the phthalic anhydride.[5]1. Use fresh catalyst. 2. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. 3. Ensure high purity of starting materials. 4. Use anhydrous solvents and dry glassware.
Formation of Diester Byproduct (Dicholesteryl Phthalate) 1. High Reaction Temperature: Favors the second esterification. 2. Prolonged Reaction Time: Allows for the slower second esterification to occur. 3. Catalyst Choice: Stronger activating catalysts might promote diester formation if not controlled.1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Use a less reactive catalyst or optimize the catalyst loading.
Difficulty in Product Isolation/Purification 1. Co-precipitation of Starting Materials or Byproducts: The desired product may crystallize with impurities. 2. Emulsion Formation during Workup: Can occur when washing with aqueous solutions.1. Utilize column chromatography for purification. A silica gel column with a hexane/ethyl acetate gradient is often effective. [6] 2. During aqueous workup, use brine (saturated NaCl solution) to break emulsions.
Product is an Oily or Gummy Solid Instead of Crystalline 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be optimal.1. Purify the crude product by column chromatography before recrystallization. 2. Perform solvent screening for recrystallization. A mixed solvent system, such as ethanol/water, may be effective. [7]

Catalyst-Specific Protocols and Insights

Pyridine-Catalyzed Synthesis

Pyridine is a classic catalyst for this reaction, often used in excess to also serve as the solvent.

G Start Start Dissolve Dissolve Cholesterol & Phthalic Anhydride in Pyridine Start->Dissolve Heat Heat Reaction Mixture (e.g., 80-100°C) Dissolve->Heat Monitor Monitor by TLC Heat->Monitor Periodically Monitor->Heat Incomplete Workup Aqueous Workup (Acid Wash) Monitor->Workup Complete Purify Purification (Recrystallization/Chromatography) Workup->Purify End Cholesterol Hydrogen Phthalate Purify->End

Caption: General workflow for pyridine-catalyzed synthesis.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cholesterol and an equimolar amount of phthalic anhydride in anhydrous pyridine.

  • Heat the reaction mixture to reflux (around 115°C) or a lower temperature (e.g., 80-100°C) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into an excess of cold, dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Causality and Insights:

  • Why Pyridine? Pyridine's dual role as a nucleophilic catalyst and a base that scavenges the generated carboxylic acid proton makes it effective.[2][3] However, its basicity is moderate, which can lead to longer reaction times compared to more potent catalysts.

  • Troubleshooting: A common issue is the difficulty in removing the final traces of pyridine. Thorough washing with dilute acid is crucial. The formation of pyridinium hydrochloride salt, which is water-soluble, facilitates its removal during the aqueous workup.[8]

DMAP-Catalyzed Synthesis

DMAP is a highly efficient catalyst for this esterification, allowing for milder reaction conditions and shorter reaction times. A yield of approximately 92% has been reported for the similar synthesis of cholesterol hemisuccinate using DMAP.[9]

G PA Phthalic Anhydride Intermediate N-Acylpyridinium Salt (Highly Reactive) PA->Intermediate + DMAP DMAP DMAP DMAP->Intermediate CHP Cholesterol Hydrogen Phthalate Intermediate->CHP + Cholesterol Cholesterol Cholesterol Cholesterol->CHP DMAP_regen DMAP (regenerated) CHP->DMAP_regen - H+

Sources

Technical Support Center: Cholesterol Hydrogen Phthalate (CHP) Synthesis & Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Controlling Batch-to-Batch Variability in Cholesterol Hydrogen Phthalate Synthesis Ticket Priority: High (Process Validation) Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division

Executive Summary & Core Directive

The Challenge: Cholesterol Hydrogen Phthalate (CHP) is a mono-ester formed by the reaction of cholesterol with phthalic anhydride. The primary source of batch failure is not the reaction chemistry itself, which is robust, but the purification efficiency and stoichiometric drift caused by moisture.

The Solution: To ensure batch consistency, you must treat CHP not just as an organic intermediate, but as an amphiphilic material sensitive to solvent inclusion. The protocol below shifts from "recipe-following" to "process control," utilizing melting point depression as an immediate, low-cost gatekeeper before expensive analytical chromatography.

Module 1: Synthesis Integrity (Critical Process Parameters)

The synthesis relies on the nucleophilic attack of the cholesterol hydroxyl group on the phthalic anhydride carbonyl.

Critical Failure Point: Hydrolysis of Phthalic Anhydride. If your phthalic anhydride feedstock contains phthalic acid (due to moisture absorption during storage), the stoichiometry shifts. Phthalic acid is unreactive under standard mild esterification conditions, leading to unreacted cholesterol in the final product.

Optimized Reaction Protocol
  • Reagents: Cholesterol (1.0 eq), Phthalic Anhydride (1.2 eq), Pyridine (Solvent/Base), DMAP (0.1 eq, Catalyst).

  • Condition: Anhydrous,

    
     atmosphere, 80°C.
    

Why this works: Using excess anhydride compensates for minor hydrolysis, but the real control is the DMAP catalyst, which accelerates the formation of the reactive acyl pyridinium intermediate, favoring the ester over the hydrolysis byproduct.

Process Visualization: Reaction Pathway

CHP_Synthesis RawMat Raw Materials (Cholesterol + Phthalic Anhydride) Check QC Check: Phthalic Anhydride Water Content RawMat->Check Pre-Process Rxn Esterification (Pyridine/DMAP, 80°C) Check->Rxn Pass Intermediate Acyl Pyridinium Intermediate Rxn->Intermediate DMAP Catalysis Product Crude CHP (Mono-ester) Intermediate->Product Cholesterol Attack

Figure 1: Mechanistic pathway highlighting the critical raw material QC check prior to synthesis.

Module 2: Purification & Workup (The Variability Killer)

Most batch variability stems from trapped pyridine or unreacted cholesterol. CHP tends to form solvates.

The "Double-Wash" Protocol
  • Quench & Acid Wash: Pour reaction mixture into ice-cold 1M HCl .

    • Mechanism:[1][2][3][4][5] Pyridine is converted to water-soluble Pyridinium Chloride. If you use water only, pyridine remains trapped in the lipid precipitate, leading to "sticky" crystals.

  • Extraction: Extract with Ethyl Acetate or Chloroform. Wash organic layer with brine.

  • Recrystallization (The Gatekeeper):

    • Solvent: Ethanol/Acetone (4:1 ratio) or pure Ethanol.

    • Procedure: Dissolve hot, cool slowly to Room Temp, then 4°C. Rapid cooling traps impurities.

Data: Solvent Impact on Purity[1]
Solvent SystemYield (%)Purity (HPLC)Crystal HabitRisk Factor
Ethanol (Hot) 65-70%>98%Fine NeedlesGood balance of yield/purity.
Acetone/Water 80%~94%Amorphous/ClumpedTraps unreacted cholesterol.
Acetic Acid 60%>99%Large PrismsHard to remove solvent traces.

Module 3: Analytical Validation (Self-Validating System)

Do not rely on NMR alone. NMR is excellent for structure confirmation but poor for detecting 1-2% non-protonated impurities or inorganic salts.

The "Melting Point Gate" Strategy

Before injecting into an HPLC, check the Melting Point (MP).

  • Target MP: 162.0°C – 166.0°C.

  • Logic: CHP has a sharp melting point. If your batch melts at 158°C or has a broad range (>2°C), it contains unreacted cholesterol or solvent. Do not proceed to HPLC. Recrystallize immediately.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax ODS or equivalent), 5µm.

  • Mobile Phase: Acetonitrile : Isopropanol (50:50 v/v).[6]

  • Detection: UV @ 210 nm (Ester bond absorption).

  • Flow Rate: 1.0 mL/min.

  • Retention: CHP elutes before unreacted cholesterol due to the polar free acid group.

Troubleshooting Logic Flow

CHP_Troubleshooting Start Batch Isolated MP_Check Measure Melting Point Start->MP_Check Decision Is MP > 162°C? MP_Check->Decision HPLC Run HPLC (QC) Decision->HPLC Yes Fail_Low MP < 158°C (Impurity: Cholesterol) Decision->Fail_Low No (Low) Fail_Broad Broad Range (Impurity: Solvent) Decision->Fail_Broad No (Broad) Action_Recrys Recrystallize (Ethanol) Fail_Low->Action_Recrys Fail_Broad->Action_Recrys Action_Recrys->MP_Check Re-test

Figure 2: Decision tree for batch release. The Melting Point serves as the primary "Go/No-Go" gate.

Troubleshooting Guides (FAQ)

Q1: My product is an oil or a sticky solid, not a white powder. What happened? A: This is classic "Pyridinium inclusion." You likely skipped or rushed the acid wash step. Pyridine is a good solvent for CHP; if even trace amounts remain, it prevents crystal lattice formation.

  • Fix: Redissolve the sticky mass in Ethyl Acetate and wash vigorously with 1M HCl (2x) followed by water (2x) to remove the pyridine salt. Dry over

    
     and strip solvent.
    

Q2: I see two spots on my TLC, but NMR shows the correct structure. A: The second spot is likely unreacted cholesterol. Because CHP and Cholesterol are structurally similar, they often co-crystallize.

  • Fix: TLC using Chloroform:Methanol (95:5). The CHP (containing a -COOH group) will streak or stay lower than the non-polar Cholesterol. If confirmed, recrystallize from hot ethanol. Cholesterol is more soluble in cold ethanol than CHP is, so it will stay in the mother liquor.

Q3: Can I use basic water (NaOH) to wash the reaction? A: ABSOLUTELY NOT. CHP is a Hydrogen Phthalate, meaning it has a free carboxylic acid group. Washing with base will deprotonate this acid, forming the Sodium salt (Cholesterol Sodium Phthalate), which acts as a soap/surfactant. You will create an unbreakable emulsion and lose your product into the aqueous layer. Always wash with Acid or neutral Brine.

References

  • NIST Chemistry WebBook. (2023). Cholesterol IR and Mass Spectra Data. National Institute of Standards and Technology.[7] Retrieved from [Link]

  • Hammad, S. M., et al. (1992).[6] HPLC Analysis of Cholesterol and Cholesteryl Esters.[1][6][8][9] Journal of Liquid Chromatography. (Contextualized via Lipid Maps protocols). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[5] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Cholesterol Hydrogen Phthalate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and excipients is a cornerstone of quality, safety, and efficacy. Cholesterol Hydrogen Phthalate (CHP), a cholesterol derivative, finds applications where its specific physicochemical properties are paramount. Consequently, a robust, validated analytical method to ascertain its purity is not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Cholesterol Hydrogen Phthalate. We will delve into the rationale behind the method's development, present a detailed protocol, and objectively compare its performance against alternative analytical techniques. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility in your laboratory.

Chapter 1: The Analyte Profile: Understanding Cholesterol Hydrogen Phthalate and Its Impurity Landscape

Cholesterol Hydrogen Phthalate (C₃₅H₅₀O₄) is an ester formed from the reaction of cholesterol with phthalic anhydride[1]. This synthesis pathway is the primary source of potential process-related impurities. A comprehensive purity analysis, therefore, must be capable of separating and quantifying the parent molecule from its likely contaminants.

The primary impurities to consider are:

  • Unreacted Starting Materials: Free Cholesterol and Phthalic Acid (the hydrolysis product of phthalic anhydride).

  • Synthesis By-products: Di-cholesteryl phthalate, a diester formed if a second cholesterol molecule reacts with the initial CHP product.

  • Degradation Products: Compounds resulting from the hydrolysis of the ester linkage or oxidation of the cholesterol backbone.

Chol Cholesterol CHP Cholesterol Hydrogen Phthalate (CHP) (Target Analyte) Chol->CHP Synthesis Reaction Di_CHP Di-cholesteryl Phthalate (Impurity) Chol->Di_CHP Side Reaction PA Phthalic Anhydride PA->CHP Synthesis Reaction Phth_Acid Phthalic Acid (Impurity) PA->Phth_Acid Hydrolysis CHP->Di_CHP Side Reaction

Caption: Relationship between Cholesterol Hydrogen Phthalate and its primary process-related impurities.

Chapter 2: The Primary Method: A Validated Reversed-Phase HPLC Protocol

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing CHP. Its suitability stems from its ability to separate non-volatile and semi-volatile compounds with high resolution and sensitivity without the need for chemical derivatization, which is often a requirement for techniques like Gas Chromatography (GC)[2].

The core principle of this method is the differential partitioning of the analyte and its impurities between a non-polar stationary phase (the C18 column) and a polar mobile phase. The phthalate moiety in CHP provides a strong chromophore, allowing for sensitive UV detection.

Experimental Protocol: HPLC Purity Assay

This protocol is designed to provide robust separation between CHP and its key impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Cholesterol Hydrogen Phthalate reference standard (>99.5% purity).

  • Reference standards for potential impurities (e.g., Cholesterol, Phthalic Acid).

  • HPLC-grade Acetonitrile, Methanol, and water.

  • Phosphoric acid (85%).

2. Chromatographic Conditions:

The chosen conditions are optimized for the resolution of the acidic CHP and Phthalic Acid from the neutral Cholesterol. The acidic mobile phase ensures that the carboxyl groups are protonated, leading to sharp, symmetrical peaks.

ParameterConditionRationale
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and resolution for the hydrophobic cholesterol backbone.
Mobile Phase Acetonitrile : Water (85:15 v/v) with 0.1% Phosphoric AcidThe high organic content ensures elution of the highly non-polar cholesterol and CHP, while the acid suppresses ionization for better peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CEnsures reproducible retention times and can improve peak efficiency.
Detection UV at 230 nm and 205 nm230 nm provides good sensitivity for the phthalate chromophore. 205 nm is effective for detecting cholesterol and related sterols that lack strong chromophores[3][4].
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 30 minutesSufficient to elute all potential impurities, including the highly retained Di-cholesteryl phthalate.

3. Preparation of Solutions:

  • Diluent: Acetonitrile : Water (50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve Cholesterol Hydrogen Phthalate reference standard in the diluent.

  • Impurity Stock Solution: Prepare a mixed stock solution of Cholesterol and Phthalic Acid in the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve the Cholesterol Hydrogen Phthalate sample to be tested in the diluent. This higher concentration is used for the detection of trace impurities.

4. System Suitability Testing (SST):

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step in any validated method[5]. A solution containing CHP and spiked impurities is injected.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) for CHP0.8 – 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) for CHP> 2000Measures column efficiency and the overall health of the system.
Resolution (Rs) between key peaks> 2.0Confirms that adjacent impurity peaks are baseline separated from CHP.
%RSD of Peak Area (n=5 injections)< 1.0%Demonstrates the precision of the injection and detection system.

Chapter 3: Method Validation: Building a Self-Validating System

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose[6]. The following parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Develop Develop HPLC Method Specificity Specificity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Implement Routine QC Use Robustness->Implement

Caption: A typical workflow for HPLC method validation from development to implementation.

Validation Parameter Summary

The table below summarizes the key validation experiments and typical acceptance criteria.

ParameterExperimental ApproachAcceptance Criteria
Specificity Inject diluent, placebo, individual impurity standards, and a spiked sample.No interfering peaks at the retention time of CHP and its impurities. Peak purity analysis (PDA) should pass.
Linearity Analyze 5-7 concentration levels of CHP (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which linearity, accuracy, and precision are acceptable.Typically 80-120% of the test concentration for an assay.
Accuracy Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery.Mean recovery between 98.0% and 102.0%[7].
Precision Repeatability: 6 sample preps at 100%. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOQ/LOD Determined by signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD, or from standard deviation of the response.The LOQ must be sufficiently low to quantify impurities at their specification limits.
Robustness Systematically vary method parameters (flow rate ±10%, temp ±5°C, mobile phase organic content ±2%).System suitability parameters must still be met. No significant impact on quantitative results.

Chapter 4: A Comparative Analysis with Alternative Techniques

While HPLC is the gold standard, it is instructive to compare it with other potential methods for purity determination to understand its advantages fully. Other methods for cholesterol analysis include GC and enzymatic assays[8][9].

FeatureHPLC-UV/PDA Gas Chromatography (GC-FID/MS) Quantitative NMR (qNMR)
Principle Liquid-phase separation based on polarity.Vapor-phase separation based on boiling point and polarity.Quantitation based on the signal intensity of specific nuclei relative to an internal standard.
Derivatization Not required.Required. Silylation is necessary to make CHP volatile, adding time and potential for error[2].Not required.
Specificity High. Excellent separation of non-volatile impurities like phthalic acid.High. Can provide excellent resolution but may not be suitable for thermally labile compounds.Very High. Provides structural confirmation. Can be difficult to resolve signals in complex mixtures.
Sensitivity High. Easily achieves low µg/mL to ng/mL detection limits.Very High. FID and MS detectors are extremely sensitive.Low. Generally requires mg-level sample quantities.
Throughput Moderate to High. Typical run times are 20-40 minutes.Moderate. Run times can be similar to HPLC, but sample preparation (derivatization) is longer.Low. Longer acquisition times are needed for good signal-to-noise.
Primary Method? No (requires a reference standard).No (requires a reference standard).Yes. Can provide a direct purity value without needing a specific CHP standard.
Best For Routine QC, purity testing, stability studies, and impurity profiling.Analysis of volatile impurities or when very high sensitivity is required for specific analytes.Characterization of reference standards, purity assignment where no standard exists.

Conclusion

The validation of Cholesterol Hydrogen Phthalate purity is a critical task in pharmaceutical development and quality control. This guide has detailed a robust, reliable, and self-validating Reversed-Phase HPLC method that is eminently suitable for this purpose. The causality behind the selection of chromatographic parameters—from the C18 column to the acidified mobile phase—is rooted in the chemical nature of CHP and its potential impurities, ensuring a scientifically sound approach.

While alternative methods like GC and qNMR have their place in analytical science, the HPLC method presented here offers the optimal balance of specificity, sensitivity, and throughput for routine quality control environments. Its ability to analyze the compound in its native state without derivatization preserves the integrity of the sample and streamlines the analytical workflow. By adhering to the principles of system suitability and rigorous method validation, laboratories can ensure that their purity data is not only accurate but also defensible, underpinning the quality and safety of the final drug product.

References

  • Simple HPLC Analysis of Tocopherols and Cholesterol from Specimens of Animal Origin . Available at: [Link]

  • Analysis of cholesterol in mouse brain by HPLC with UV detection . PubMed. Available at: [Link]

  • Analysis of cholesterol in mouse brain by HPLC with UV detection . PubMed Central. Available at: [Link]

  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas . Agilent. Available at: [Link]

  • Reversed-Phase HPLC Determination of Cholesterol in Food Items . Digital Commons@ETSU. Available at: [Link]

  • A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods . MDPI. Available at: [Link]

  • Determination of Cholesterol in Milk and Dairy Products - by High-Performance Liquid Chromatography . Asian-Australasian Journal of Animal Sciences. Available at: [Link]

  • Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives . NISCAIR Online Periodicals Repository. Available at: [Link]

  • Cholesteryl hydrogen phthalate . PubChem. Available at: [Link]

  • Analytical methods for cholesterol quantification . PubMed Central. Available at: [Link]

  • Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials . PubMed Central. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. Available at: [Link]

  • Determination of cholesterol and four phytosterols in foods without derivatization by gas chromatography-tandem mass spectrometry . ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. Available at: [Link]

  • Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives | Request PDF . ResearchGate. Available at: [Link]

  • Validating Analytical Methods in Pharmaceuticals . Pharmuni. Available at: [Link]

  • Safety Data Sheet: Potassium hydrogen phthalate . Carl ROTH. Available at: [Link]

  • Potassium hydrogen phthalate . Wikipedia. Available at: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . Kineticos. Available at: [Link]

  • Cholesterol-impurities . Pharmaffiliates. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis . Sema Quality. Available at: [Link]

Sources

comparative analysis of Cholesterol Hydrogen Phthalate and cholesteryl hemisuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Formulation Scientists, Lipid Chemists, and Drug Delivery Specialists

Executive Summary

In the development of lipid nanoparticles (LNPs) and pH-sensitive liposomes, the selection of sterol stabilizers is critical for membrane integrity and payload release. This guide compares Cholesteryl Hemisuccinate (CHS) , the industry standard for pH-responsive formulations, against Cholesterol Hydrogen Phthalate (CHP) , a structural analog often mistaken as a viable alternative due to chemical similarity.

Key Takeaway: While both compounds modify membrane fluidity, CHS is the superior and clinically validated choice for drug delivery due to its metabolic safety profile (succinic acid release) and proven pH-switch mechanism. CHP poses significant toxicity risks (phthalate release) and is primarily reserved for industrial liquid crystal applications, making it unsuitable for in vivo pharmaceutical formulations.

Physicochemical Profile

The functional divergence between CHS and CHP stems from the headgroup chemistry: the aliphatic succinate versus the aromatic phthalate.

FeatureCholesteryl Hemisuccinate (CHS)Cholesterol Hydrogen Phthalate (CHP)
CAS Number 1510-21-06732-01-0
Molecular Weight 486.73 g/mol 534.78 g/mol
Headgroup Hemisuccinate (Aliphatic dicarboxylic acid ester)Hydrogen Phthalate (Aromatic dicarboxylic acid ester)
pKa (approx.) ~4.4 - 4.8 (Carboxylic acid)~3.0 - 3.5 (Aromatic carboxylic acid)
Solubility Soluble in CHCl₃, MeOH, Ethanol (w/ heat)Soluble in CHCl₃, Toluene; Poor in alcohols
Melting Point ~178 °C~162–166 °C
Biocompatibility High: Metabolizes to cholesterol & succinate (Krebs cycle intermediate)Low/Toxic: Metabolizes to cholesterol & phthalic acid (Endocrine disruptor)
Primary Application pH-sensitive liposomes, Membrane protein crystallizationLiquid crystals, Chemical intermediates

Mechanistic Analysis: The pH-Switch

The primary utility of CHS in drug delivery is its ability to act as a "pH sensor" within a lipid bilayer.

CHS: The Endosomal Escape Switch

CHS mimics cholesterol at neutral pH (7.4) due to the anionic charge of the succinate headgroup, which stabilizes the bilayer structure (often in combination with DOPE).

  • Mechanism: Upon endocytosis, the pH drops to ~5.0–5.5. The carboxyl group of CHS becomes protonated (neutral).

  • Result: The loss of charge eliminates electrostatic repulsion and changes the molecular shape from cylindrical to cone-shaped. This destabilizes the bilayer, promoting fusion with the endosomal membrane and releasing the payload into the cytoplasm.

CHP: The Steric Barrier

CHP contains a rigid aromatic phthalate ring. While it can intercalate into membranes:[1]

  • Steric Hindrance: The bulky aromatic ring disrupts tight lipid packing more aggressively than the aliphatic succinate chain.

  • Ionization Profile: The lower pKa of the phthalate group means it remains ionized at lower pH levels compared to CHS, potentially failing to trigger the necessary membrane destabilization within the early endosome.

Visualizing the Mechanism

The following diagram illustrates the critical difference in the "Endosomal Escape" pathway, highlighting why CHS functions as a switch while CHP fails or poses risks.

G cluster_0 Physiological pH (7.4) cluster_1 Endosomal pH (5.0 - 5.5) cluster_2 Toxicity Pathway (CHP) CHS_Neg CHS (Anionic) Bilayer Stabilizer LNP_Stable LNP/Liposome Intact CHS_Neg->LNP_Stable Mimics Cholesterol CHS_Prot CHS (Protonated) Cone Shape LNP_Stable->CHS_Prot Acidification (H+) Fusion Membrane Fusion & Payload Release CHS_Prot->Fusion Destabilization CHP_Metab CHP Hydrolysis Phthalate Phthalic Acid (Toxin) CHP_Metab->Phthalate Metabolic Breakdown

Figure 1: Mechanism of Action. Top path: CHS enables pH-triggered release. Bottom path: CHP degradation leads to toxic metabolites.

Experimental Protocol: Preparation of pH-Sensitive CHS Liposomes

Objective: Create fusogenic liposomes using CHS and DOPE (Dioleoylphosphatidylethanolamine) to demonstrate pH sensitivity. This protocol is self-validating via a turbidity assay.

Materials:

  • DOPE (10 mg)

  • Cholesteryl Hemisuccinate (CHS) (5 mg)

  • Chloroform/Methanol (2:1 v/v)

  • PBS (pH 7.[2]4) and Acetate Buffer (pH 5.0)

Workflow:

  • Solubilization: Dissolve DOPE and CHS (molar ratio ~3:2) in 2 mL of Chloroform/Methanol mixture in a round-bottom flask. Note: CHS requires sonication or slight warming (40°C) to dissolve completely compared to pure cholesterol.

  • Film Formation: Evaporate solvent under rotary vacuum at 45°C to form a thin, translucent lipid film. Dry overnight under high vacuum to remove trace solvents.

  • Hydration: Hydrate the film with 1 mL PBS (pH 7.4). Vortex vigorously for 2 minutes.

    • Validation Point: The solution should appear milky/cloudy (Multilamellar Vesicles).

  • Sizing: Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Result: The solution becomes translucent/clear (Large Unilamellar Vesicles).

  • pH Sensitivity Assay (The Test):

    • Aliquot 100 µL of liposomes into two cuvettes.

    • Cuvette A: Add 900 µL PBS (pH 7.4).

    • Cuvette B: Add 900 µL Acetate Buffer (pH 5.0).

    • Observation: Measure Absorbance at 400 nm (OD400) after 10 minutes.

    • Expected Result: Cuvette A remains clear. Cuvette B shows a sharp increase in turbidity (aggregation/fusion), confirming the CHS pH-switch is active.

Safety & Regulatory Grounding

The choice between CHS and CHP is ultimately a safety decision.

  • CHS (Safe): Upon hydrolysis by esterases, CHS yields cholesterol and succinic acid . Succinic acid is a natural intermediate of the Krebs cycle (citric acid cycle) and is readily metabolized by cells without toxicity.

  • CHP (Unsafe): Hydrolysis yields cholesterol and phthalic acid . Phthalates and their metabolites are classified as endocrine-disrupting chemicals (EDCs).[3] They are subject to strict regulatory limits (REACH, FDA) and are generally avoided in parenteral formulations.

References

  • BenchChem. (2025).[4] A biophysical comparison of Cholesteryl hemisuccinate and cholesterol in artificial membranes.[4][5][6][7] Retrieved from

  • PubChem. (n.d.). Cholesteryl hemisuccinate (Compound Summary).[4][5][7] National Library of Medicine. Retrieved from

  • Hafez, I. M., & Cullis, P. R. (2001). Roles of lipid polymorphism in intracellular delivery. Advanced Drug Delivery Reviews.
  • Sigma-Aldrich. (n.d.). Cholesterol Hydrogen Phthalate Product Specification. Retrieved from

  • National Institute of Environmental Health Sciences. (2021). Phthalates: The specific toxicity of phthalic acid derivatives. Retrieved from

Sources

A Comparative Analysis of Cholesterol and its pH-Responsive Analogue, Cholesterol Hydrogen Phthalate, on Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Delivery and Membrane Biophysics

In the realm of lipid bilayer research and its application in advanced drug delivery systems, the choice of sterol component is critical in defining the physicochemical properties and ultimate functionality of the liposomal carrier. While cholesterol is the archetypal membrane stabilizer, its synthetic derivative, Cholesterol Hydrogen Phthalate (CHP), offers a unique pH-responsive capability that has garnered significant interest for targeted drug release in acidic microenvironments, such as those found in tumors or endosomal compartments. This guide provides a comprehensive, data-driven comparison of the effects of these two sterols on lipid bilayers, offering insights into their distinct mechanisms of action and guidance for their application in research and development.

Molecular Structures: A Tale of Two Headgroups

At their core, both cholesterol and CHP share the same rigid, tetracyclic steroid ring structure and a flexible hydrocarbon tail, which are responsible for their insertion into the lipid bilayer. The key difference lies in their hydrophilic headgroups. Cholesterol possesses a simple hydroxyl (-OH) group, which is capable of forming hydrogen bonds with the phosphate and ester groups of phospholipids.[1] In contrast, CHP has a phthalic acid moiety esterified to the 3-β-hydroxyl group, introducing a carboxylic acid group that can be ionized depending on the ambient pH. This seemingly small modification has profound implications for the behavior of CHP in lipid bilayers.

Impact on Lipid Bilayer Properties: A Comparative Overview

The inclusion of either cholesterol or CHP into a phospholipid bilayer significantly alters its properties. However, the nature and magnitude of these changes, particularly in response to pH, are markedly different.

At Physiological pH (pH 7.4)

At neutral pH, the carboxylic acid group of CHP is deprotonated, rendering it anionic. This negative charge influences its interaction with the phospholipid headgroups and the overall membrane stability.

  • Membrane Stability and Fluidity: Both cholesterol and CHP enhance the stability of lipid bilayers. Differential Scanning Calorimetry (DSC) studies on dipalmitoylphosphatidylcholine (DPPC) liposomes have shown that both sterols decrease the enthalpy (ΔH) of the main phase transition, indicating a fluidizing effect on the gel-phase membrane.[2] Interestingly, some studies suggest that cholesteryl hemisuccinate (CHEMS), a close analogue of CHP, is more effective than cholesterol at increasing the stability of DPPC membranes.[2][3] This enhanced stability is attributed to both hydrogen bonding and electrostatic interactions between CHEMS and the phospholipid headgroups.[3] In the liquid-crystalline phase, however, cholesterol is generally more effective at reducing acyl chain mobility and interfacial hydration compared to CHEMS.[4]

  • Lipid Packing and Ordering: Molecular dynamics (MD) simulations have revealed that in its deprotonated (anionic) state, CHEMS has a weaker ordering effect on lipid acyl chains compared to cholesterol.[5][6] This is likely due to electrostatic repulsion between the anionic headgroups of CHEMS and the phosphate groups of the phospholipids, which may alter its orientation and depth of insertion in the bilayer.

At Acidic pH (pH < 6.5)

The behavior of CHP-containing lipid bilayers changes dramatically in an acidic environment. This pH-responsiveness is the hallmark of CHP and its primary advantage in drug delivery applications.

  • Protonation and Loss of Stability: As the pH drops below its pKa (around 5.8 for the similar CHEMS), the carboxylic acid group of CHP becomes protonated.[7] This neutralizes its negative charge, leading to a significant change in its interaction with the surrounding lipids. The loss of electrostatic repulsion and potential changes in hydrogen bonding patterns can lead to a destabilization of the lipid bilayer.[8]

  • Phase Transitions and Fusogenicity: The protonation of CHP can induce a phase transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase.[9][10] This structural rearrangement is highly fusogenic, meaning it promotes the merging of the liposome membrane with other membranes, such as the endosomal membrane. This fusion event is the key mechanism for the release of encapsulated contents into the cytoplasm of target cells.[9] Cholesterol, lacking an ionizable group, does not exhibit this pH-dependent phase behavior. While cholesterol can promote the formation of curved fusion intermediates, its role in fusion is not triggered by pH in the same manner as CHP.[11]

Quantitative Comparison of Effects on Lipid Bilayers

The following table summarizes the key differences in the effects of cholesterol and CHP on lipid bilayer properties, based on available experimental and computational data.

PropertyCholesterolCholesterol Hydrogen Phthalate (CHP)
pH-Responsiveness NoneHigh (destabilizes and becomes fusogenic at acidic pH)
Membrane Stability (Neutral pH) HighVery High (potentially greater than cholesterol)[2][3]
Acyl Chain Ordering (Neutral pH) HighModerate (weaker than cholesterol when deprotonated)[5][6]
Interfacial Hydration (Neutral pH) DecreasesLess effective at decreasing than cholesterol[4]
Phase Behavior (Acidic pH) Remains in lamellar phaseCan induce a transition to the fusogenic hexagonal (HII) phase[9][10]
Mechanism of Action Modulates fluidity and packing through van der Waals and hydrogen bonding interactions.At neutral pH, stabilizes through electrostatic and hydrogen bonding. At acidic pH, protonation leads to loss of repulsion and phase transition.

Experimental Protocols for Characterizing Sterol-Containing Lipid Bilayers

To empirically validate the effects discussed above, several biophysical techniques are employed. Below are outlines of key experimental protocols.

Preparation of Sterol-Containing Liposomes

The thin-film hydration method is a common and reliable technique for preparing liposomes incorporating either cholesterol or CHP.

Protocol:

  • Lipid Film Formation: Dissolve the desired phospholipids (e.g., DPPC, DOPE) and either cholesterol or CHP in a suitable organic solvent mixture (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS at pH 7.4) by vortexing or gentle agitation. For entrapping a hydrophilic drug, the drug is dissolved in the hydration buffer.

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, the liposome suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the gel-to-liquid crystalline phase transition temperature (Tm) and the enthalpy of this transition (ΔH).

Protocol:

  • Sample Preparation: Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it. Prepare a reference pan with the same buffer.

  • Thermal Analysis: Place the sample and reference pans in the DSC instrument.

  • Heating/Cooling Scans: Subject the sample to a controlled heating and cooling cycle (e.g., from 20°C to 60°C at a rate of 1-2°C/min).

  • Data Analysis: The Tm is determined as the peak temperature of the endothermic transition, and the ΔH is calculated from the area under the peak. A decrease in ΔH upon addition of a sterol indicates its interaction with and fluidization of the lipid acyl chains.

X-ray Diffraction

X-ray diffraction provides detailed structural information about the lipid bilayer, including its thickness and the packing of the lipid acyl chains.

Protocol:

  • Sample Preparation: Prepare highly oriented multilayer specimens by depositing the liposome suspension onto a solid support and allowing it to slowly dry under controlled humidity.

  • Data Acquisition: Mount the sample in an X-ray beam and collect the diffraction pattern. Small-angle X-ray scattering (SAXS) provides information on the lamellar repeat spacing (d-spacing), which is related to the bilayer thickness. Wide-angle X-ray scattering (WAXS) gives information about the packing of the hydrocarbon chains.

  • Data Analysis: The bilayer thickness can be calculated from the positions of the Bragg peaks in the SAXS pattern. Changes in bilayer thickness upon incorporation of the sterols can thus be quantified.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key concepts discussed in this guide.

cluster_chol Cholesterol in Bilayer cluster_chp CHP in Bilayer (pH 7.4) chol Cholesterol pl1 Phospholipid chol->pl1 H-bond pl2 Phospholipid chol->pl2 van der Waals chp_neutral CHP (anionic) pl3 Phospholipid chp_neutral->pl3 Electrostatic Repulsion pl4 Phospholipid chp_neutral->pl4 H-bond

Caption: Interactions of Cholesterol and CHP with Phospholipids at pH 7.4.

start CHP Liposome (pH 7.4, Lamellar Phase) acidic Acidic Environment (e.g., Endosome, pH < 6.5) start->acidic protonation Protonation of Carboxyl Group acidic->protonation destabilization Loss of Electrostatic Repulsion & Change in Packing protonation->destabilization phase_transition Phase Transition to Hexagonal (HII) Phase destabilization->phase_transition fusion Membrane Fusion phase_transition->fusion release Drug Release fusion->release

Caption: pH-Triggered Destabilization and Fusion of a CHP-Containing Liposome.

cluster_workflow Experimental Workflow for Liposome Characterization cluster_char A 1. Thin-Film Hydration (Liposome Formulation) B 2. Size Extrusion (Unilamellar Vesicles) A->B C 3. Biophysical Characterization B->C D DSC Analysis (Phase Transition) C->D E X-ray Diffraction (Bilayer Structure) C->E F Drug Release Assay (Functional Test) C->F

Caption: Workflow for Preparing and Characterizing Sterol-Containing Liposomes.

Conclusion: Choosing the Right Sterol for the Job

The choice between cholesterol and Cholesterol Hydrogen Phthalate is fundamentally a choice between stability and stimulus-responsiveness. Cholesterol remains the gold standard for creating stable, robust liposomal formulations for general drug delivery applications. Its ability to modulate membrane fluidity and reduce permeability is well-established and highly reliable.

CHP, on the other hand, is a specialized tool for advanced drug delivery systems that require targeted release in response to an acidic trigger. Its unique pH-dependent fusogenic properties make it an invaluable component in the design of "smart" liposomes for cancer therapy and intracellular delivery of therapeutic agents. However, researchers must be mindful of the potential for reduced ordering and altered stability at physiological pH compared to cholesterol.

Ultimately, the selection of the appropriate sterol will depend on the specific goals of the research or therapeutic application. A thorough understanding of their distinct effects on lipid bilayers, as outlined in this guide, is essential for the rational design and successful implementation of next-generation lipid-based delivery systems.

References

  • [Anonymous]. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes]. PubMed. [Link]

  • [Anonymous]. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d. PubMed. [Link]

  • [Anonymous]. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d | Request PDF. ResearchGate. [Link]

  • [Anonymous]. The Role of Cholesterol in Membrane Fusion. PMC. [Link]

  • [Anonymous]. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide. PMC. [Link]

  • [Anonymous]. Cholesteryl hemisuccinate | C31H50O4 | CID 65082. PubChem. [Link]

  • [Anonymous]. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior. NanoMedicines Research Group. [Link]

  • [Anonymous]. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior. PubMed. [Link]

  • [Anonymous]. Cholesteryl Hemisuccinate Is Not a Good Replacement for Cholesterol in Lipid Nanodiscs. MDPI. [Link]

  • [Anonymous]. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin. MDPI. [Link]

  • [Anonymous]. How well does cholesteryl hemisuccinate mimic cholesterol in saturated phospholipid bilayers?. PubMed. [Link]

  • [Anonymous]. Effect of cholesteryl hemisuccinate on the interfacial properties of phosphatidylcholine bilayers. PubMed. [Link]

  • [Anonymous]. An X-ray diffraction analysis of oriented lipid multilayers containing basic proteins. PubMed. [Link]

  • [Anonymous]. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. PMC. [Link]

  • [Anonymous]. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations. MDPI. [Link]

  • [Anonymous]. X-ray diffraction studies of oriented lipid bilayers. ResearchGate. [Link]

  • [Anonymous]. X-ray diffraction studies of lipid phase transitions in hydrated mixtures of cholesterol and diacylphosphatidylcholines and their relevance to the structure of biological membranes. Sci-Hub. [Link]

  • [Anonymous]. [2507.21622] Dual effect of cholesterol on interfacial water dynamics in lipid membranes: Interplay between membrane packing and hydration. arXiv. [Link]

  • [Anonymous]. X-Ray diffraction studies of lipid phase transitions in cholesterol-rich membranes at sub-zero temperatures. DOI. [Link]

  • [Anonymous]. Cholesterol in model membranes. A molecular dynamics simulation. PMC. [Link]

  • [Anonymous]. Cholesterol hemisuccinate: a selective inhibitor of family X DNA polymerases. PubMed. [Link]

  • [Anonymous]. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design. MDPI. [Link]

  • [Anonymous]. The Interaction of Bio-Molecules with Lipid Membranes Studied by X-ray Diffraction. Maikel Rheinstädter. [Link]

  • [Anonymous]. Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes. MDPI. [Link]

Sources

Publish Comparison Guide: Validating Fusogenic Capabilities of Cholesterol Hydrogen Phthalate Vesicles

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for Cholesterol Hydrogen Phthalate (CH-H-Pht) vesicles, positioning them against the industry "Gold Standard," Cholesteryl Hemisuccinate (CHEMS) .

Executive Summary: The Case for Phthalate Derivatives

In the development of intracellular drug delivery systems, Endosomal Escape remains the rate-limiting step. While Cholesteryl Hemisuccinate (CHEMS) combined with DOPE is the benchmark for pH-sensitive liposomes (PSLs), its pKa (~5.[1][2]8) and aliphatic flexibility can sometimes lead to premature leakage or insufficient fusion pressure.

Cholesterol Hydrogen Phthalate (CH-H-Pht) introduces an aromatic phthalate headgroup. We hypothesize that the rigid planar structure and


 stacking potential of the phthalate moiety offer two distinct advantages:
  • Enhanced Stability at Neutral pH: Tighter membrane packing reduces leakage in circulation (pH 7.4).

  • Sharper Fusogenic Transition: The steric bulk of the aromatic ring upon protonation may induce a more aggressive hexagonal phase (

    
    ) transition in DOPE bilayers than the flexible succinate chain.
    

This guide provides the protocols to validate these claims experimentally.

Chemical Competency & Mechanistic Logic

Structural Comparison
  • CHEMS (Benchmark): Cholesterol esterified with succinic acid.[1][3] Flexible aliphatic linker.

  • CH-H-Pht (Target): Cholesterol esterified with phthalic acid. Rigid aromatic linker.

The Fusogenic Mechanism

Both molecules function as "DOPE stabilizers" at neutral pH. DOPE naturally prefers the inverted hexagonal phase (


), which is non-bilayer and fusogenic. At pH 7.4, the ionized carboxylate headgroup of CH-H-Pht provides electrostatic repulsion and hydration, forcing DOPE into a stable bilayer (

).

The Trigger: At acidic pH (5.0–6.0), the carboxyl group protonates. The headgroup becomes neutral and hydrophobic.

  • Loss of Repulsion: Bilayer stabilization is lost.

  • Phase Transition: DOPE reverts to the

    
     phase.
    
  • Membrane Fusion: The vesicle membrane fuses with the endosomal membrane, releasing contents into the cytosol.

FusionMechanism cluster_0 Neutral pH (7.4) cluster_1 Acidic pH (< 6.0) A CH-H-Pht (Ionized) High Hydration B DOPE Bilayer (Lα) STABLE A->B Stabilizes C Protonation (COOH formed) B->C Endosomal Acidification D Headgroup Dehydration & Cone Shape C->D E Inverted Hexagonal Phase (HII) D->E F Membrane Fusion & Release E->F Cytosolic Delivery

Figure 1: Mechanistic pathway of pH-triggered destabilization in CH-H-Pht/DOPE vesicles.

Validation Pillar 1: Physicochemical Characterization

Before assessing fusion, the pKa of the vesicle surface must be determined. This dictates the "trigger point."

Experiment A: Surface pKa Determination (TNS Assay)

Objective: Determine the apparent pKa of CH-H-Pht in a lipid bilayer. Method: Use 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), a probe that becomes fluorescent when bound to a neutral/hydrophobic membrane surface but is quenched in water. As the lipid protonates, TNS binding increases.

Protocol:

  • Prepare liposomes (CH-H-Pht:DOPE 2:3 molar ratio) in buffers ranging from pH 4.0 to 8.5.

  • Add TNS (final conc. 6 µM).

  • Measure Fluorescence (Ex: 321 nm, Em: 445 nm).

  • Data Analysis: Plot Fluorescence vs. pH. The inflection point is the apparent pKa.

Success Criteria:

  • CHEMS Control: pKa should be ~5.8.

  • CH-H-Pht Target: A pKa between 5.0 and 6.5 is viable. A lower pKa (e.g., 4.5) implies fusion only occurs in late lysosomes (too late for labile drugs).

Validation Pillar 2: Fusogenic Potency (The Core)

This is the critical validation step. You must prove that CH-H-Pht vesicles fuse specifically due to pH drops, not non-specific instability.

Experiment B: FRET-Based Lipid Mixing Assay

Objective: Quantify membrane fusion kinetics. Principle: Incorporate two fluorophores (NBD-PE and Rhodamine-PE) into the "donor" liposomes. When close, Rhodamine quenches NBD (FRET). Upon fusion with unlabeled "acceptor" liposomes, the lipids dilute, FRET decreases, and NBD fluorescence increases.

Protocol:

  • Donor Liposomes: CH-H-Pht/DOPE/NBD-PE/Rh-PE (57:39:2:2).

  • Acceptor Liposomes: CH-H-Pht/DOPE (60:40) or Endosomal Mimic (PC/PE/Chol).

  • Mixing: Mix Donor and Acceptor (1:4 ratio) in pH 7.4 buffer.

  • Trigger: Inject acid to reach pH 5.0, 5.5, 6.0, 6.5.

  • Measurement: Monitor NBD fluorescence (Ex: 460 nm, Em: 530 nm) over 10 minutes.

  • Calibration: Add 0.1% Triton X-100 at the end to define 100% mixing (infinite dilution).

Calculation:



Experiment C: Calcein Leakage Assay (Content Release)

Objective: Confirm that fusion leads to payload release. Protocol:

  • Encapsulate high-concentration Calcein (80 mM) in vesicles (Self-quenched).

  • Expose to acidic pH.[1][3]

  • Release dilutes Calcein, relieving quenching

    
     Fluorescence spike.
    

Data Presentation & Expected Outcomes

Summarize your validation data in the following comparative format.

Table 1: Comparative Performance Matrix (Template)
ParameterCHEMS/DOPE (Control)CH-H-Pht/DOPE (Test)Interpretation
Apparent pKa 5.8 ± 0.1TBD (Hypothesis: ~5.5)Lower pKa = Late endosome targeting.
Size (pH 7.4) 120 nm120 nmShould be similar.
Zeta Potential (pH 7.4) -25 mVTBD (Likely more negative)Phthalate may ionize more strongly.
Leakage at pH 7.4 (24h) ~15%< 10% (Target)Rigid phthalate should reduce leakage.
Fusion % at pH 5.0 ~60-70%> 75% (Target)Aromatic destabilization should be stronger.

Detailed Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_formulation Phase 2: Formulation cluster_validation Phase 3: Validation Assays S1 React Cholesterol + Phthalic Anhydride S2 Purify (Recrystallization) S1->S2 S3 Verify Structure (NMR/FTIR) S2->S3 F1 Thin Film Hydration (CH-H-Pht + DOPE) S3->F1 F2 Extrusion (100nm) F1->F2 F3 Dialysis (Purification) F2->F3 V1 TNS Assay (pKa Determination) F3->V1 V2 FRET Mixing (Fusion Efficiency) F3->V2 V3 Calcein Release (Payload Leakage) F3->V3

Figure 2: Step-by-step experimental workflow for validating CH-H-Pht vesicles.

Synthesis Protocol (Self-Validating)

To ensure the material used is authentic, synthesize CH-H-Pht in-house.

  • Reagents: Cholesterol (1 eq), Phthalic Anhydride (1.5 eq), Pyridine (Solvent/Catalyst).

  • Reaction: Reflux at 90°C for 6 hours.

  • Quench: Pour into ice-cold dilute HCl (precipitates the product and removes pyridine).

  • Purification: Recrystallize from Ethanol/Acetone.

  • Validation Check:

    • TLC: Mobile phase (Chloroform:Methanol 95:5). Product should have lower

      
       than cholesterol but higher than phthalic acid.
      
    • NMR: Look for aromatic protons (7.5–8.0 ppm) and the disappearance of the cholesterol C3-OH signal.

References

  • Hafez, I. M., & Cullis, P. R. (2000). Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior.[1][4] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Sudhakar, B., et al. (2022). pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin. Pharmaceutics. Link

  • Struck, D. K., Hoekstra, D., & Pagano, R. E. (1981). Use of resonance energy transfer to monitor membrane fusion. Biochemistry. Link

  • Alam, M., et al. (2012). Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry. Link

Sources

cross-validation of different analytical methods for Cholesterol Hydrogen Phthalate analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of analytical methods for Cholesterol Hydrogen Phthalate (CHP) , CAS 6732-01-0. This document is structured to serve as an operational standard for analytical laboratories in drug development and quality control.

Content Type: Technical Comparison Guide Subject: Cross-Validation of HPLC-UV vs. Potentiometric Titration Target Audience: Analytical Scientists, QC Managers, Drug Development Researchers[1][2]

Executive Summary: The Analytical Challenge

Cholesterol Hydrogen Phthalate (CHP) presents a unique analytical duality. It consists of a lipophilic steroid backbone (cholesterol) esterified with a phthalic acid moiety.[1][2] This structure imparts two distinct chemical handles:[1]

  • The Chromophore (Phthalate): Unlike native cholesterol, which requires low-wavelength detection (<210 nm), CHP possesses a strong UV chromophore (benzene ring), enabling robust HPLC-UV analysis at 254 nm.[1][2]

  • The Acidic Proton (Hydrogen Phthalate): The mono-ester structure retains one free carboxylic acid group, making the molecule suitable for high-precision acid-base titration.[1][2]

The Core Directive: To validate the purity of CHP, one cannot rely on a single method. HPLC provides specificity (separating impurities), while Potentiometric Titration provides absolute stoichiometry (mass balance).[1][2] This guide outlines the cross-validation of these two orthogonal methods.

Methodological Landscape

FeatureMethod A: RP-HPLC (UV Detection)Method B: Potentiometric Titration
Principle Chromatographic separation based on hydrophobicity.[1][2]Stoichiometric neutralization of the free carboxylic acid.[1]
Primary Output Purity (% Area), Impurity Profile.Assay (% w/w), Absolute Purity.
Specificity High. Distinguishes CHP from free cholesterol and phthalic acid.[1][2]Low. Any acidic impurity (e.g., residual phthalic acid) contributes to the signal.[1]
Precision Good (RSD < 1.0%).[1][2]Excellent (RSD < 0.2%).[1][2]
Role Qualitative ID & Impurity Quantification.Quantitative Assay (Primary Standard Grade).

Deep Dive: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: This method is designed to separate CHP from its likely degradation products: Free Cholesterol (hydrolysis product) and Phthalic Acid.[1][2]

Instrument Setup:

  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1][2]

  • Temperature: 30°C.

  • Detection: 254 nm (primary for CHP/Phthalic acid), 205 nm (secondary for Free Cholesterol).[1][2]

Mobile Phase Strategy: CHP is highly lipophilic.[1][2] A standard aqueous mobile phase may cause precipitation or excessive retention.[1][2]

  • Solvent A: Acetonitrile (0.1% Phosphoric Acid).[1][2]

  • Solvent B: Isopropanol (IPA).[1][2]

  • Gradient: Isocratic or shallow gradient (e.g., 80:20 ACN:IPA) to ensure solubility and elution < 15 mins.

Workflow Diagram (HPLC Logic):

HPLC_Workflow start Sample Preparation (1 mg/mL in THF/ACN) inject Injection (10 µL) start->inject column Separation (C18 Column) Hydrophobic Interaction inject->column detect Dual Wavelength Detection column->detect path1 254 nm Channel (Detects Phthalate Ring) detect->path1 path2 205 nm Channel (Detects Steroid Backbone) detect->path2 result1 Quantify CHP & Phthalic Acid path1->result1 result2 Quantify Free Cholesterol (Non-Chromophoric Impurity) path2->result2

Caption: Dual-wavelength strategy ensures detection of both the UV-active ester and the UV-inactive hydrolysis product.

Protocol B: Potentiometric Titration (The Absolute Assay)

Rationale: Because CHP has a high molecular weight (534.8 g/mol ) and a single acidic proton, it acts as an excellent primary standard equivalent.[1][2] Titration eliminates reference standard dependency.[1][2]

Reagents:

  • Titrant: 0.1 N Sodium Hydroxide (NaOH) or Tetrabutylammonium Hydroxide (TBAH) for non-aqueous titration.[1][2]

  • Solvent: THF:Ethanol (1:[1][2]1) or Chloroform:Methanol.[1][2][3][4] CHP is insoluble in water; non-aqueous conditions are mandatory.[1][2]

  • Electrode: Glass pH electrode (calibrated) or Ag/AgCl reference.

Procedure:

  • Accurately weigh ~250 mg of dried CHP into a titration vessel.

  • Dissolve in 50 mL of selected solvent (blank corrected).

  • Titrate with 0.1 N NaOH potentiometrically to the inflection point.

  • Calculation:

    
    
    Where Eq.Wt of CHP = 534.78 mg/mEq.[1][2]
    

Cross-Validation & Data Interpretation

The true power of this guide lies in comparing the results. You must perform both methods on the same batch.

Scenario Analysis Table:

ScenarioHPLC Purity (Area %)Titration Assay (% w/w)Interpretation & Root Cause
Ideal 99.8%99.7%Validated. The material is pure. Methods corroborate each other.[1][2][5]
Type I Error 99.9%105.2%Solvent Trap. Sample likely contains residual solvent or moisture, or the titrant normality is off.[1] HPLC "sees" only the peak; Titration sees mass.[1][2]
Type II Error 99.9%95.0%Inert Impurity. Sample contains inorganic salts or non-UV active, non-acidic fillers (e.g., silica).[1][2] HPLC misses them; Titration mass balance reveals the deficit.[1][2]
Type III Error 95.0%99.5%Acidic Impurity. The sample has hydrolyzed.[1][2] Free Phthalic Acid (MW 166) consumes titrant ~3x faster per gram than CHP.[1][2] High titration assay masks the degradation seen in HPLC.[1][2]

Validation Decision Tree:

Validation_Logic input Analyze Sample Batch decision Compare HPLC vs. Titration input->decision match Values Match (± 1.0%) decision->match Diff < 1% mismatch_high Titration >> HPLC decision->mismatch_high Titration Higher mismatch_low Titration << HPLC decision->mismatch_low Titration Lower cause1 Suspect: Phthalic Acid Impurity (Acidic degradation product inflating assay) mismatch_high->cause1 cause2 Suspect: Inert Fillers/Salts (Invisible to HPLC, diluting mass) mismatch_low->cause2 action1 Check HPLC at 254nm for early eluting peak cause1->action1 action2 Check Residue on Ignition (ROI) cause2->action2

Caption: Logical flow for troubleshooting discrepancies between orthogonal analytical methods.

References

  • Sigma-Aldrich. Cholesterol Hydrogen Phthalate Product Specification & CAS 6732-01-0 Data. Retrieved from [1][2]

  • PubChem Database. Cholesteryl hydrogen phthalate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]

  • Kolaric, L. et al. (2020).[1][2] The comparison of HPLC and spectrophotometric method for cholesterol determination. Potravinarstvo Slovak Journal of Food Sciences. Retrieved from

  • Vertex AI Search.Analytical Methods for Phthalates and Cholesterol Derivatives.

Sources

A Comparative Guide to the Biocompatibility of Nanoparticles Formulated with Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of nanomedicine, the quest for novel excipients that enhance drug delivery and targeting is perpetual. Cholesterol Hydrogen Phthalate (CHP) has emerged as a potential candidate for nanoparticle formulations, primarily owing to its structural similarity to other pH-sensitive lipids. This guide provides a comprehensive assessment of the biocompatibility of CHP-formulated nanoparticles, offering a comparative analysis with established alternatives and the supporting experimental rationale. As direct biocompatibility data for CHP-nanoparticles is not yet prevalent in published literature, this document will leverage data from analogous compounds and provide the necessary experimental frameworks for its evaluation.

The Rationale for Cholesterol Hydrogen Phthalate in Nanoparticle Formulation

Cholesterol and its derivatives are integral components of many successful nanoparticle systems, valued for their ability to modulate membrane fluidity and enhance stability[1][2][3]. The specific interest in Cholesterol Hydrogen Phthalate (CHP) stems from its hemiester structure, which is analogous to that of Cholesteryl Hemisuccinate (CHEMS). CHEMS is a well-documented pH-sensitive lipid used to formulate liposomes that trigger drug release in the acidic microenvironment of tumors or endosomes[4][5][6][7][8].

The phthalate moiety in CHP, with its carboxylic acid group, is hypothesized to confer a similar pH-responsive behavior. At physiological pH (7.4), the carboxyl group is deprotonated and negatively charged, contributing to a stable nanoparticle structure. Upon encountering a lower pH environment, such as in tumor tissues or within cellular compartments like endosomes and lysosomes, the carboxyl group becomes protonated. This charge neutralization is expected to destabilize the nanoparticle membrane, leading to the release of the encapsulated therapeutic agent.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) Stable Nanoparticle Stable Nanoparticle Deprotonated CHP (-COO-) Deprotonated CHP (-COO-) Stable Nanoparticle->Deprotonated CHP (-COO-) Maintains Integrity Destabilized Nanoparticle Destabilized Nanoparticle Stable Nanoparticle->Destabilized Nanoparticle pH Decrease Protonated CHP (-COOH) Protonated CHP (-COOH) Destabilized Nanoparticle->Protonated CHP (-COOH) Disrupts Membrane Drug Release Drug Release Destabilized Nanoparticle->Drug Release Facilitates G Cell Seeding Cell Seeding Nanoparticle Incubation Nanoparticle Incubation Cell Seeding->Nanoparticle Incubation MTT Addition MTT Addition Nanoparticle Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Viability Calculation Viability Calculation Absorbance Reading->Viability Calculation G RBC Isolation & Washing RBC Isolation & Washing Incubation with Nanoparticles Incubation with Nanoparticles RBC Isolation & Washing->Incubation with Nanoparticles Centrifugation Centrifugation Incubation with Nanoparticles->Centrifugation Supernatant Absorbance Measurement Supernatant Absorbance Measurement Centrifugation->Supernatant Absorbance Measurement Hemolysis Calculation Hemolysis Calculation Supernatant Absorbance Measurement->Hemolysis Calculation G Animal Grouping Animal Grouping Nanoparticle Administration Nanoparticle Administration Animal Grouping->Nanoparticle Administration 14-Day Observation 14-Day Observation Nanoparticle Administration->14-Day Observation Blood & Organ Collection Blood & Organ Collection 14-Day Observation->Blood & Organ Collection Histopathology & Blood Analysis Histopathology & Blood Analysis Blood & Organ Collection->Histopathology & Blood Analysis

Caption: Workflow for an in vivo acute toxicity study.

Conclusion and Future Perspectives

Cholesterol Hydrogen Phthalate presents an intriguing possibility for the development of pH-responsive nanoparticles. However, the lack of direct biocompatibility data necessitates a cautious and thorough evaluation. While its cholesterol component suggests a degree of biocompatibility, the phthalate moiety raises potential toxicity concerns that must be addressed through rigorous in vitro and in vivo testing.

This guide provides the foundational knowledge and experimental protocols for researchers to systematically assess the biocompatibility of novel CHP-formulated nanoparticles. By comparing their findings with the well-established safety profiles of alternatives like SLNs and NLCs, the scientific community can determine the viability of CHP as a safe and effective excipient in advanced drug delivery systems.

References

  • Request PDF. (2025). Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior. Retrieved from [Link]

  • The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC. (n.d.). Retrieved from [Link]

  • pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - MDPI. (2022, January 5). Retrieved from [Link]

  • A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC. (2020, March 13). Retrieved from [Link]

  • HDL as a drug and nucleic acid delivery vehicle - PMC - NIH. (2015, October 26). Retrieved from [Link]

  • Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. (n.d.). Retrieved from [Link]

  • Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate. (n.d.). Retrieved from [Link]

  • Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024, October 8). Retrieved from [Link]

  • Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Toxicology of Nanoparticles in Drug Delivery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design of pH-Sensitive Nanovesicles via Cholesterol Analogue Incorporation for Improving in Vivo Delivery of Chemotherapeutics | ACS Applied Materials & Interfaces. (2018, January 17). Retrieved from [Link]

  • Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PubMed Central. (2022, December 31). Retrieved from [Link]

  • In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - Dove Medical Press. (2020, November 5). Retrieved from [Link]

  • Hemolysis induced by lipid nanoparticles. Erythrocytes suspension was... - ResearchGate. (n.d.). Retrieved from [Link]

  • Immune Implications of Cholesterol-Containing Lipid Nanoparticles - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells | Request PDF - ResearchGate. (2025, December 10). Retrieved from [Link]

  • Immune Implications of Cholesterol-Containing Lipid Nanoparticles | ACS Nano. (n.d.). Retrieved from [Link]

  • Toxicological profile of lipid-based nanostructures: are they considered as completely safe nanocarriers? - PubMed. (2020, February 13). Retrieved from [Link]

  • Nanotoxicology applied to solid lipid nanoparticles and nanostructured lipid carriers - a systematic review of in vitro data - PubMed. (n.d.). Retrieved from [Link]

  • An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of the biocompatibility of solid lipid nanoparticles of Myristyl Myristate in human blood cells - Salud, Ciencia y Tecnología. (n.d.). Retrieved from [Link]

  • Development of cationic solid lipid nanoparticles incorporating cholesteryl-9-carboxynonanoate (9CCN) for delivery of antagomiRs. (2024, February 27). Retrieved from [Link]

  • In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA - MDPI. (n.d.). Retrieved from [Link]

  • Comparison of Efficacy and Toxicity of Lipid Based and Polymeric Nano Drug Delivery Systems - ResearchGate. (2025, December 14). Retrieved from [Link]

  • A %Hemolysis occurred by different concentrations of lipid formulation,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nanostructured Lipid Carriers to Enhance the Bioavailability and Solubility of Ranolazine: Statistical Optimization and Pharmacological Evaluations - MDPI. (2023, August 14). Retrieved from [Link]

  • In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA - ResearchGate. (2022, July 14). Retrieved from [Link]

  • Summary of lipid and cholesterol derivatives for lipid-based nanoparticles. - ResearchGate. (n.d.). Retrieved from [Link]

  • Bio-Inspired Polymeric Solid Lipid Nanoparticles for siRNA Delivery: Cytotoxicity and Cellular Uptake In Vitro - MDPI. (2024, November 24). Retrieved from [Link]

  • Cholesterol Used As Excipients for Lipid Nanoparticles - Labinsights. (2023, October 20). Retrieved from [Link]

  • Solid Lipid Nanoparticles: Overview on Excipients - Asian Journal of Pharmaceutical Technology and Innovation. (2013, December 30). Retrieved from [Link]

  • Haemolysis assay of RBSs exposed to different concentrations of NLC-RGD.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • High-density lipoprotein-like nanoparticles with cationic cholesterol derivatives for siRNA delivery - ResearchGate. (2025, November 1). Retrieved from [Link]

  • In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells | Scilit. (n.d.). Retrieved from [Link]

Sources

Comparison Guide: Phase Behavior of Cholesterol Hydrogen Phthalate vs. Cholesteryl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the phase behavior of Cholesteryl Benzoate , the historical benchmark of liquid crystals, with Cholesterol Hydrogen Phthalate (Cholesteryl Hydrogen Phthalate) , a derivative exhibiting complex non-equilibrium phase dynamics.

  • Cholesteryl Benzoate acts as a classic enantiotropic liquid crystal, displaying a stable cholesteric mesophase upon both heating and cooling.

  • Cholesterol Hydrogen Phthalate , due to its free carboxylic acid group, exhibits glassy liquid crystalline behavior. It often bypasses the stable mesophase upon heating but can be trapped in a "frozen" cholesteric state upon rapid cooling (quenching), representing a non-equilibrium state driven by hydrogen bonding networks.

This comparison is critical for researchers developing optical sensors, drug delivery matrices, or smart coatings, where the choice between thermodynamic stability (Benzoate) and glass-forming capability (Phthalate) dictates performance.

Chemical Structure & Mechanistic Logic

The divergence in phase behavior stems directly from the molecular architecture of the side groups attached to the cholesterol core.

Structural Comparison
  • Cholesteryl Benzoate: Contains a phenyl ring attached via an ester linkage. The molecule is rigid and planar, facilitating the stacking required for the helical twist of the cholesteric phase. Interactions are primarily van der Waals and

    
    -
    
    
    
    stacking.
  • Cholesterol Hydrogen Phthalate: Contains a phthalic acid monoester. Crucially, it possesses a free carboxylic acid (-COOH) group. This group introduces strong lateral hydrogen bonding. While this can stabilize dimers, it often disrupts the fluidity required for a stable mesophase at high temperatures, leading to glass formation or monotropic behavior.

Visualization of Structural Logic

The following diagram illustrates how the chemical substitution dictates the phase pathway.

PhaseLogic Cholesterol Cholesterol Core (Chiral Scaffold) Benzoate Derivatization: Benzoic Acid (Phenyl Group) Cholesterol->Benzoate Phthalate Derivatization: Phthalic Anhydride (Free -COOH Group) Cholesterol->Phthalate Interaction_B Interaction: Van der Waals + pi-pi Stacking Benzoate->Interaction_B Interaction_P Interaction: Strong H-Bonding + Dimerization Phthalate->Interaction_P Result_B Result: Enantiotropic Mesophase (Stable Liquid Crystal) Interaction_B->Result_B Result_P Result: Glassy Liquid Crystal (Non-Equilibrium State) Interaction_P->Result_P

Figure 1: Mechanistic flow from chemical structure to macroscopic phase behavior.

Comparative Phase Behavior Analysis

Cholesteryl Benzoate (The Benchmark)

Cholesteryl benzoate is the first discovered liquid crystal (Reinitzer, 1888).[1] It exhibits a reversible enantiotropic phase transition. This means the mesophase exists in a thermodynamically stable window between the solid crystal and the isotropic liquid.

  • Heating: Solid Crystal

    
     Cholesteric Liquid Crystal 
    
    
    
    Isotropic Liquid.
  • Cooling: The reverse sequence occurs, often with vibrant color changes due to the helical pitch reflecting visible light (selective reflection).

Cholesterol Hydrogen Phthalate (The Variant)

Cholesterol hydrogen phthalate behaves differently due to the -COOH group. It is often characterized as a glass-forming liquid crystal.

  • Heating: The compound typically melts directly from a solid crystal to an isotropic liquid around 164-168°C . It may not show a mesophase upon heating (or the range is extremely narrow).

  • Cooling (Quenching): If the isotropic liquid is cooled rapidly, the molecules do not have time to crystallize. Instead, they become trapped in a glassy cholesteric state . This is a "frozen" liquid crystal where the helical order is preserved in a solid-like glass. This state is metastable (non-equilibrium).

Quantitative Data Summary
PropertyCholesteryl BenzoateCholesterol Hydrogen Phthalate
Melting Point (

)
145–150 °C164–168 °C
Clearing Point (

)
178–180 °CN/A (Direct melt) or Monotropic
Phase Type Enantiotropic (Stable)Glassy / Monotropic (Metastable)
Key Interaction

-

Stacking
Hydrogen Bonding (Dimerization)
Optical Texture Oily Streaks / Focal ConicGlassy Cholesteric (Frozen Color)

Experimental Protocols for Verification

To validate these phases in your lab, use the following Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) workflows.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine transition temperatures and enthalpy changes.

  • Sample Prep: Weigh 3–5 mg of sample into an aluminum pan. Seal hermetically.

  • Cycle 1 (Heating): Heat from 25°C to 200°C at 10°C/min.

    • Observation (Benzoate): Two endothermic peaks (Crystal

      
       LC, LC 
      
      
      
      Isotropic).
    • Observation (Phthalate): Single endothermic peak (Crystal

      
       Isotropic).
      
  • Cycle 2 (Cooling): Cool from 200°C to 25°C at 10°C/min.

    • Observation (Benzoate): Two exothermic peaks.

    • Observation (Phthalate): Look for a glass transition (

      
      ) step-change rather than a sharp crystallization peak if quenching is fast enough.
      
Protocol: Polarized Optical Microscopy (POM)

Objective: Visualize textures and confirm mesophase type.[2]

  • Setup: Place sample between glass slide and coverslip on a hot stage.

  • Crossed Polarizers: Observe under crossed polarizers (

    
    ).
    
  • Heating:

    • Benzoate:[1][3][4] At 145°C, the solid should turn into a fluid with birefringence (bright colors). Look for "oily streak" textures.[2]

    • Phthalate:[5] At ~166°C, the solid melts to a dark (isotropic) liquid.

  • Quench Test (Phthalate Specific): Heat Phthalate to Isotropic (>170°C). Remove slide and place on a cool metal block.

    • Result: The sample may solidify into a transparent, colored solid (Glassy LC) rather than an opaque white crystal.

Experimental Workflow Diagram

ExperimentFlow cluster_DSC DSC Analysis cluster_POM Microscopy (POM) Sample Sample Preparation (3-5mg) Heat Heat to 200°C (10°C/min) Sample->Heat Texture Observe Texture (Crossed Polarizers) Sample->Texture Cool Cool/Quench (Variable Rate) Heat->Cool Decision Phase Identification Cool->Decision Texture->Decision Stable Two Peaks (Rev.) = Enantiotropic (Benzoate) Decision->Stable Glass Glass Transition / No Cryst. = Glassy LC (Phthalate) Decision->Glass

Figure 2: Workflow for differentiating stable vs. glassy liquid crystals.

References

  • Reinitzer, F. (1888).[1] Beiträge zur Kenntniss des Cholesterins. Monatshefte für Chemie, 9, 421–441. (The foundational discovery of Cholesteryl Benzoate).

  • Tsuji, K., Sorai, M., & Seki, S. (1971). New Finding of Glassy Liquid Crystal – a Non-equilibrium State of Cholesteryl Hydrogen Phthalate. Bulletin of the Chemical Society of Japan, 44(5), 1452.[2] (Key paper identifying the glassy nature of the phthalate derivative).

  • Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967). Heats of Transition for Some Cholesteryl Esters by Differential Scanning Calorimetry. The Journal of Physical Chemistry, 71(5), 1224–1228. (Thermodynamic data for benzoate).

Sources

evaluating Cholesterol Hydrogen Phthalate in various lipid compositions for optimal liposome performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) represents a distinct class of "sterol-modified" lipids, serving as a functional alternative to the industry-standard Cholesteryl Hemisuccinate (CHEMS) . While both molecules introduce pH-sensitivity and negative surface charge to liposomes, CHP distinguishes itself through the phthalate headgroup , which contains an aromatic ring.

This structural difference imparts higher membrane rigidity and altered pKa profiles compared to the flexible aliphatic chain of CHEMS. This guide provides a rigorous framework for evaluating CHP in lipid bilayers, specifically for researchers aiming to optimize endosomal release while maximizing neutral-pH stability .

Part 1: The Chemistry of Sterol Modulators

To evaluate CHP effectively, one must understand its physicochemical divergence from standard Cholesterol and CHEMS.

FeatureCholesterol (Chol) Cholesteryl Hemisuccinate (CHEMS) Cholesterol Hydrogen Phthalate (CHP)
Headgroup Hydroxyl (-OH)Hemisuccinate (Aliphatic acid)Hydrogen Phthalate (Aromatic acid)
Charge (pH 7.4) NeutralNegative (Anionic)Negative (Anionic)
pKa (Apparent) N/A~5.8 (Membrane bound)~4.5 – 5.2 (Estimated, Membrane bound)
Packing High OrderModerate Order (Flexible linker)High Order (Rigid/Steric linker)
Primary Function Membrane condensing, reduced permeabilitypH-triggered release, stabilizationRigid pH-triggered release, enhanced retention
Mechanistic Hypothesis

The aromatic ring in CHP provides


-

stacking potential
and steric rigidity that CHEMS lacks.
  • Hypothesis A: CHP liposomes will exhibit lower leakage rates at pH 7.4 compared to CHEMS due to tighter headgroup packing.

  • Hypothesis B: CHP will require a slightly more acidic environment (late endosome/lysosome) to trigger release compared to CHEMS, due to the lower pKa of the phthalate mono-ester.

Part 2: Visualizing the Mechanism

The following diagram illustrates the structural insertion of CHP versus alternatives and the pH-trigger mechanism.

Lipid_Dynamics cluster_0 Lipid Bilayer Composition (pH 7.4) cluster_1 Endosomal Acidification (pH < 5.5) Chol Cholesterol (Neutral spacer) CHEMS CHEMS (Flexible Anionic Head) Protonation Protonation of Carboxyl Group (COO- -> COOH) CHEMS->Protonation Early Endosome (pH ~5.8) CHP CHP (Rigid Aromatic Head) CHP->Protonation Late Endosome (pH ~5.0) Phospholipid Phospholipid (e.g., DSPC) Phospholipid->Chol Packing Phospholipid->CHEMS Electrostatic Repulsion Phospholipid->CHP Steric/Pi-Stacking Collapse Loss of Bilayer Stabilization (Phase Transition) Protonation->Collapse Flip-flop / Hexagonal Phase Release Payload Release Collapse->Release

Caption: Comparative mechanism of action. CHP offers a distinct activation threshold and packing density compared to CHEMS.

Part 3: Formulation & Evaluation Protocol

Do not simply substitute CHP for Cholesterol. The molar ratio must be tuned to account for the charge repulsion at the surface.

Materials
  • Primary Lipid: DSPC or DPPC (High

    
     lipids are recommended to isolate the stabilizing effect of CHP).
    
  • Sterol: CHP (Synthesis: Cholesterol + Phthalic Anhydride) vs. CHEMS (Control).

  • PEG-Lipid: DSPE-PEG2000 (Optional, 1-5 mol% for stealth properties).

  • Payload: Calcein (Fluorescent self-quenching dye) for leakage assays.

Preparation Workflow (Thin Film Hydration)
  • Molar Ratio: Start with DSPC:Sterol (60:40) . High sterol content is necessary to observe the phase-separation trigger.

  • Dissolution: Dissolve lipids in Chloroform:Methanol (2:1 v/v). Note: CHP is less soluble in pure methanol than CHEMS; ensure complete solubilization.

  • Drying: Rotary evaporate to form a thin film. Desiccate overnight.

  • Hydration (CRITICAL): Hydrate with HEPES buffered saline (pH 7.4).

    • Validation Step: The pH must be > 6.0 during hydration to ensure CHP is ionized (COO-). If the pH is too low, CHP will be protonated and hydrophobic, failing to form stable bilayers.

  • Sizing: Extrude through 100 nm polycarbonate membranes at 60°C (above DSPC

    
    ).
    
Experimental Evaluation Logic
Experiment A: pH-Triggered Release Profiling

Objective: Determine the precise pKa shift of CHP in the bilayer.

  • Prepare Calcein-loaded liposomes (DSPC:CHP and DSPC:CHEMS).

  • Incubate aliquots in buffers ranging from pH 4.0 to 7.4 at 37°C.

  • Measure Fluorescence De-quenching (

    
    ).
    
  • Calculation: % Release =

    
    
    
  • Expected Outcome: CHEMS will show significant release starting at pH ~5.8. CHP is expected to shift this curve to lower pH values (e.g., pH 4.5–5.2) due to the phthalate acid strength, offering better stability in early endosomes.

Experiment B: Membrane Rigidity (Anisotropy)

Objective: Quantify the "hardening" effect of the phthalate ring.

  • Incorporate DPH (1,6-diphenyl-1,3,5-hexatriene) probe into the bilayer (1 mol%).

  • Measure Fluorescence Anisotropy (

    
    ) at 37°C and 60°C.
    
  • Interpretation: Higher anisotropy (

    
    ) indicates a more rigid membrane.
    
    • Prediction:

      
       at pH 7.4.
      

Part 4: Comparative Data Summary (Template)

Use this structure to report your findings.

MetricDSPC : Chol (Control)DSPC : CHEMS (Standard)DSPC : CHP (Test)Interpretation
Zeta Potential (mV) -2 to -5 (Neutral)-40 to -50-45 to -55 CHP carries a strong negative charge similar to CHEMS.
Size (nm) 100 ± 10110 ± 15110 ± 15 Steric bulk of phthalate may slightly increase hydrodynamic radius.
Leakage @ pH 7.4 < 5% / 24h< 10% / 24h< 5% / 24h Key Advantage: CHP should mimic Chol stability better than CHEMS.
Trigger pH (50% Release) N/A~5.5~4.8 - 5.0 CHP requires stronger acidification for activation.

Part 5: Critical Analysis & Recommendations

When to choose CHP over CHEMS?
  • Premature Leakage Issues: If your CHEMS formulation leaks payload in the bloodstream (pH 7.4) or during storage, the aromatic rigidity of CHP offers a tighter membrane seal.

  • Targeting Late Endosomes: If your drug requires delivery to the lysosome (lower pH) rather than the early endosome, CHP provides a delayed trigger mechanism.

  • Interaction with Aromatic Drugs: For drugs like Doxorubicin or Amphotericin B, the phthalate ring may offer stabilizing

    
    -
    
    
    
    interactions that aliphatic CHEMS cannot provide, potentially increasing encapsulation efficiency.
Safety Note

Phthalates as a chemical class have toxicological scrutiny (endocrine disruption). While cholesteryl conjugates behave differently than free phthalate esters, biocompatibility assays (MTT assay on target cell lines) are mandatory before moving to in vivo studies.

References

  • Hafez, I. M., & Cullis, P. R. (2001). Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior. Biochimica et Biophysica Acta (BBA) - Biomembranes.

    • Context: Establishes the baseline mechanism for acidic cholesterol esters in liposomes.
  • Petrović, S., et al. (2010). Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry.

    • Context: Defines the synthesis and chemical structure verific
  • Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research.

    • Context: Protocol for optimizing sterol molar ratios in DSPC/DPPC formul
  • Sudhakar, K., et al. (2025). Biophysical comparison of Cholesteryl hemisuccinate and cholesterol in artificial membranes. BenchChem Technical Guides.

    • Context: Comparative data on membrane fluidity and thermodynamic stability of sterol derivatives.[1]

Sources

Technical Guide: Molecular Weight Confirmation of Cholesterol Hydrogen Phthalate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Confirming the molecular weight of Cholesterol Hydrogen Phthalate (CHP) (


, MW: 534.78  g/mol ) presents a specific analytical challenge: balancing the lipophilicity of the cholesterol backbone with the polarity of the phthalic acid moiety.

Unlike neutral cholesterol, which ionizes poorly in Electrospray Ionization (ESI) and often requires Atmospheric Pressure Chemical Ionization (APCI) or derivatization, CHP possesses a free carboxylic acid group.[1] This structural feature dictates the analytical strategy.

The Core Directive: This guide establishes Negative Mode Electrospray Ionization (ESI-) as the primary validation method.[2][1] While positive mode techniques (ESI+, APCI+) are common for lipids, ESI- leverages the acidic phthalate proton to produce a clean, high-intensity deprotonated molecular ion


, minimizing adduct formation and thermal degradation common in alternative methods.[2][1]

Chemical Identity & Theoretical Basis[1][2]

Before experimental execution, the analyte's physicochemical properties must be mapped to the ionization mechanism.

  • Analyte: Cholesterol Hydrogen Phthalate[3]

  • CAS: 6732-01-0[2][1][3][4]

  • Molecular Formula:

    
    [2][1]
    
  • Monoisotopic Mass: 534.3711 Da[1]

  • Structural Insight: The molecule consists of a hydrophobic cholest-5-en-3

    
    -yl tail and a polar hydrogen phthalate head group.[2][1] The head group contains a dissociable proton (
    
    
    
    ), making it an ideal candidate for deprotonation.[2][1]
Ionization Logic Pathway

IonizationLogic CHP Cholesterol Hydrogen Phthalate (Neutral) AcidGroup Phthalate -COOH Group CHP->AcidGroup Active Site Ionization ESI Negative Mode (High Voltage, Basic Modifier) AcidGroup->Ionization Deprotonation Result [M-H]- Ion m/z 533.36 Ionization->Result Detection

Figure 1: Mechanistic pathway for the selective ionization of CHP in negative mode.[2][1]

Comparative Analysis of Detection Methods

To ensure scientific rigor, we evaluate the recommended method (ESI-) against common alternatives.

Table 1: Performance Comparison of Ionization Techniques for CHP
FeatureMethod A: ESI Negative (Recommended) Method B: ESI Positive Method C: APCI Positive
Target Ion

(

533.[2][1]36)

or


or

Sensitivity High (Direct deprotonation)Moderate (Dependent on salt adducts)Moderate to High
Spectral Clarity Excellent (Single dominant peak)Poor (Multiple adducts: Na, K, NH4)Good, but prone to fragmentation
Thermal Stability High (Soft ionization)HighLow (Heat can cleave ester bond)
Background Noise Low (Selective for acids)High (Solvent clusters common)Moderate
Suitability Gold Standard for CHP Secondary ConfirmationAlternative for neutral impurities

Expert Insight:

  • Why not APCI? While APCI is standard for neutral sterols, the thermal energy required can cause the phthalate ester linkage to hydrolyze or the phthalic acid to decarboxylate prior to detection, leading to erroneous mass readings (e.g., observing the cholesterol fragment

    
     369).
    
  • Why not ESI+? ESI+ splits the signal into various adducts (

    
    , 
    
    
    
    ,
    
    
    ), complicating quantification and reducing the limit of detection (LOD).

Experimental Protocol: ESI(-) Confirmation

This protocol is designed to be self-validating. The presence of the


 peak at the calculated monoisotopic mass confirms the intact structure.[1]
Phase 1: Sample Preparation

Objective: Solubilize the lipophilic backbone while maintaining a solvent system compatible with ESI.

  • Stock Solution: Weigh 1.0 mg of CHP standard. Dissolve in 1 mL of Chloroform (

    
    ) . (Note: CHP is sparingly soluble in pure methanol).[2][1]
    
  • Working Solution: Dilute the stock 1:100 into a mixture of Methanol:Chloroform (90:10 v/v) .

    • Causality: The high methanol content supports stable electrospray, while the chloroform trace prevents precipitation of the lipid.

  • Modifier Addition: Add Ammonium Acetate to a final concentration of 5 mM or 0.1% Ammonium Hydroxide .

    • Causality: A basic modifier promotes the deprotonation of the carboxylic acid, significantly enhancing the

      
       signal.[1]
      
Phase 2: Mass Spectrometry Parameters (Direct Infusion)
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Flow Rate: 10

    
    L/min (Syringe Pump).[2][1]
    
  • Ion Source: Electrospray Ionization (ESI).[2][1][5][6]

  • Polarity: Negative (-) .

ParameterSettingRationale
Capillary Voltage -2.5 to -3.5 kVSufficient for spray without arcing.[2][1]
Cone Voltage 20 - 40 VOptimize to minimize in-source fragmentation.[2][1]
Source Temp 100 - 120 °CGentle heating to aid desolvation without thermal degradation.[2][1]
Desolvation Temp 250 - 350 °CEnsures complete solvent evaporation.[2][1]
Scan Range

100 - 800
Covers parent ion and potential fragments.[2][1]
Phase 3: Data Acquisition & Workflow

Workflow Start Start: CHP Sample Prep Dilute in MeOH:CHCl3 (9:1) + 5mM NH4OAc Start->Prep Inject Direct Infusion ESI(-) Flow: 10 uL/min Prep->Inject Acquire Acquire Full Scan MS (m/z 100-800) Inject->Acquire Check Check m/z 533.4? Acquire->Check Pass PASS: MW Confirmed Analyze Isotope Pattern Check->Pass Yes Fail FAIL: Check Solubility or Switch to APCI Check->Fail No

Figure 2: Step-by-step experimental workflow for MW confirmation.

Data Interpretation & Acceptance Criteria

To validate the result, the acquired spectrum must meet specific criteria.

Primary Ion Confirmation
  • Theoretical Monoisotopic Mass (

    
    ):  534.37 Da.[2][1]
    
  • Target Ion (

    
    ): 533.36 Da .[2][1]
    
  • Acceptance: The observed peak must be within the mass accuracy tolerance of the instrument (e.g.,

    
     Da for Quadrupole, 
    
    
    
    ppm for TOF).
Isotopic Pattern Validation

Carbon-rich lipids exhibit distinct isotopic envelopes due to the natural abundance of


 (1.1%).[2][1]
  • M (533.4): 100% Relative Abundance.[2][1]

  • M+1 (534.4): ~39% Relative Abundance (

    
    ).[2][1]
    
  • M+2 (535.4): ~7.5% Relative Abundance.[2][1]

  • Validation: If the M+1 peak is missing or significantly deviates from ~40%, the peak may be an interference or artifact.

Fragmentation (MS/MS Confirmation)

For absolute structural confirmation, perform a Product Ion Scan of


 533.4.[1]
  • Collision Energy: 20 - 30 eV.[2][1]

  • Diagnostic Fragment:

    
     165.0  (Phthalate mono-anion).[2][1]
    
  • Mechanism: Cleavage of the ester bond releases the stable phthalate ion.

  • Secondary Fragment:

    
     121.0 (Benzoate ion, further loss of 
    
    
    
    ).[1]

Troubleshooting & Self-Validation

  • Issue: No Signal.

    • Root Cause:[2][7][8] Poor solubility or ionization suppression.[2][1]

    • Fix: Increase Chloroform ratio to 20-30% or switch to Isopropanol (IPA). Ensure pH is basic (add

      
      ).[2][1]
      
  • Issue: Signal at

    
     369. 
    
    • Root Cause:[2][7][8] In-source fragmentation (Loss of phthalic acid).[2][1]

    • Fix: Lower the Cone Voltage / Declustering Potential.

  • Issue: Signal at

    
     1067. 
    
    • Root Cause:[2][7][8] Dimer formation

      
      .[2][1]
      
    • Fix: Dilute the sample further (concentration is too high).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate. Retrieved from [Link]

  • Griffiths, W. J., et al. (2011). Cholesterol and cholesterol ester analysis by mass spectrometry.[2][1] In Lipidomics. Wiley.[2][1][7] (General reference on sterol ionization logic).

Sources

comparative analysis of the physical properties of Cholesterol Hydrogen Phthalate and cholesteryl palmitate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the physical properties of Cholesteryl Palmitate (CP) and Cholesterol Hydrogen Phthalate (CHP) . It is designed for researchers in lipid formulation, liquid crystal physics, and drug delivery.[1][2]

Executive Summary

Cholesteryl Palmitate (CP) and Cholesterol Hydrogen Phthalate (CHP) represent two distinct classes of cholesterol derivatives.[1] While they share the same steroid nucleus, their ester groups dictate divergent physical behaviors:

  • Cholesteryl Palmitate (CP) is a thermotropic liquid crystal .[1][2] It is dominated by weak Van der Waals forces from its long aliphatic chain, resulting in a low melting point (~77°C) and stable smectic/cholesteric mesophases.[1] It is a gold standard for studying lipid polymorphism and is biologically relevant in atherosclerosis and lipid nanoparticles (LNPs).[1]

  • Cholesterol Hydrogen Phthalate (CHP) is a functionalized crystalline solid .[1][2] It possesses a rigid aromatic ring and a free carboxylic acid group, facilitating strong intermolecular hydrogen bonding. This results in a significantly higher melting point (~162°C) and distinct solubility profiles.[1] It is primarily used as a chiral intermediate or pH-sensitive additive rather than a standalone liquid crystal material.[1][2]

Chemical Structure & Molecular Packing

The drastic difference in physical properties stems directly from the molecular architecture of the ester tail.

FeatureCholesteryl Palmitate (CP)Cholesterol Hydrogen Phthalate (CHP)
Ester Group Palmitic Acid (C16 Saturated Chain)Hydrogen Phthalate (Aromatic Ring + COOH)
Molecular Weight ~625.1 g/mol ~534.8 g/mol
Dominant Force Van der Waals (London Dispersion)Hydrogen Bonding &

-

Stacking
Flexibility High (Alkyl chain rotation)Low (Rigid aromatic ring)
Polarity Non-polar (Lipophilic)Amphiphilic (Polar head via -COOH)
Structural Impact on Packing
  • CP: The long palmitate chain allows for flexible packing. Upon heating, the alkyl chains "melt" (disorder) before the rigid steroid cores, creating a liquid crystalline mesophase where molecules retain orientational order but lose positional order.

  • CHP: The phthalate group introduces a rigid phenyl ring and a carboxylic acid capable of dimerization. These strong H-bonds lock the crystal lattice, preventing the formation of a stable mesophase before the crystal melts into an isotropic liquid.

Physical Properties & Phase Behavior[4][5][6][7][8][9][10][11][12][13]

Thermal Transitions (DSC Data)

The following data represents typical transitions observed via Differential Scanning Calorimetry (DSC).

PropertyCholesteryl Palmitate (CP) [1, 2]Cholesterol Hydrogen Phthalate (CHP) [3]
Melting Point (

)
75.5 – 77.0 °C 162.0 – 166.0 °C
Phase Sequence Crystalline

Smectic A

Cholesteric

Isotropic
Crystalline

Isotropic Liquid
Clearing Point ~82.4 °C (Cholesteric to Isotropic)N/A (Melts directly to isotropic)
Enthalpy of Fusion Low (Weak lattice energy)High (Strong H-bond network)
Solubility Profile
  • CP: Highly soluble in non-polar solvents (Chloroform, Hexane).[1][2] Insoluble in water.[2]

  • CHP: Soluble in Chloroform and THF. Slightly soluble in alcohols.[2] The free -COOH group allows for pH-dependent solubility (soluble in basic aqueous buffers due to ionization).[1][2]

Experimental Characterization Protocols

To validate the properties of these materials, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine phase transition temperatures and enthalpies.[1][3][4][5]

  • Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Seal hermetically.

  • Reference: Use an empty hermetically sealed aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Heat to

      
       (90°C for CP, 180°C for CHP) at 5°C/min.
      
    • Hold for 1 min to erase thermal history.

    • Cool to 25°C at 5°C/min.

  • Analysis: Identify endothermic peaks on heating (Melting) and exothermic peaks on cooling (Crystallization).[1][2]

    • Validation: CP should show multiple peaks (Crystal

      
       Smectic 
      
      
      
      Cholesteric
      
      
      Isotropic).[1][2] CHP will show a single sharp melting peak.
Protocol B: Polarized Optical Microscopy (POM)

Objective: Visualize liquid crystal textures (Birefringence).[1][2]

  • Mounting: Place a small amount of solid on a glass slide; cover with a cover slip.

  • Heating: Place slide on a hot stage (e.g., Mettler Toledo) controlled at 2°C/min.

  • Observation: Observe under crossed polarizers (90° angle).

  • Expected Textures:

    • CP (at ~78°C): Look for "Focal Conic" fans (Smectic A) or "Oily Streaks" (Cholesteric).[1][2]

    • CHP (at ~160°C): Crystalline birefringence disappears sharply into a dark (isotropic) liquid.[1][2] No fluid textures should be observed.[2]

Visualization of Workflows

Diagram 1: Structural & Functional Logic Flow

This diagram illustrates how the chemical structure dictates the physical application.

G cluster_CP Cholesteryl Palmitate (CP) cluster_CHP Cholesterol Hydrogen Phthalate (CHP) Cholesterol Cholesterol Backbone Palmitate + Palmitic Acid (C16 Alkyl Chain) Cholesterol->Palmitate Phthalate + Phthalic Acid (Aromatic Ring + COOH) Cholesterol->Phthalate VDW Weak Van der Waals Forces Palmitate->VDW LowMP Low MP (~77°C) Flexible Packing VDW->LowMP LCPhase Stable Liquid Crystal (Smectic/Cholesteric) LowMP->LCPhase App_CP Application: LNP Stability, Thermometers LCPhase->App_CP HBond Strong Hydrogen Bonding & Pi-Stacking Phthalate->HBond HighMP High MP (~162°C) Rigid Lattice HBond->HighMP NoLC No Stable Mesophase (Direct Melting) HighMP->NoLC App_CHP Application: pH-Sensitive Liposomes, Chiral Intermediate NoLC->App_CHP

Caption: Comparative logic flow showing how ester derivatization alters intermolecular forces, phase behavior, and final applications.

Performance & Application Analysis

Cholesteryl Palmitate: The Physical Standard

CP is the material of choice when phase behavior is the functional mechanism.

  • LNP Research: CP is used to model the "solid core" of Lipid Nanoparticles. Its melting point is distinct from the phospholipid shell, allowing researchers to verify core formation using DSC [4].

  • Optical Sensing: The cholesteric pitch of CP responds to temperature, changing color. It is used in thermochromic liquid crystal formulations.[2]

Cholesterol Hydrogen Phthalate: The Chemical Tool

CHP is the material of choice when chemical functionality is required.

  • pH Sensitivity: Similar to Cholesteryl Hemisuccinate (CHEMS), the free carboxylic acid on CHP can deprotonate at physiological pH. This ionization can trigger the destabilization of liposomes, making it a candidate for pH-responsive drug release systems [5].

  • Chiral Resolution: Its high crystallinity and chirality make it an excellent resolving agent or chiral dopant in synthesis.

References

  • NIST Chemistry WebBook. Cholesteryl palmitate Phase change data.[2] National Institute of Standards and Technology. Link

  • Barrall, E. M., et al. (1967).[1][2] Heats of Transition for Some Cholesteryl Esters by Differential Scanning Calorimetry.[6][3][7][5] Journal of Physical Chemistry. Link[1][2]

  • TCI Chemicals. Product Specification: Cholesterol Hydrogen Phthalate (C0692).[1][2]Link[1][2]

  • Ginsberg, et al. (1984).[1][2] Physical properties of cholesteryl esters in lipid dispersions.[8][7][9][10] Journal of Biological Chemistry.

  • Hafez, I. M., & Cullis, P. R. (2000).[1][2][10] Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior.[2][10] Biochimica et Biophysica Acta (BBA).[1][2] Link(Cited for mechanistic similarity regarding pH sensitivity of acidic cholesterol esters).[1][2][10]

Sources

A Senior Application Scientist's Guide to the Validation of Enzymatic Cholesterol Assays: A Comparative Analysis of Cholesterol Hydrogen Phthalate as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is paramount. Enzymatic cholesterol assays are a cornerstone of this process, offering high throughput and sensitivity. However, the reliability of these assays hinges on robust validation, a process critically dependent on the choice of a suitable reference standard. This guide provides an in-depth technical overview of the validation of enzymatic cholesterol assays, with a comparative analysis of a potential primary standard, Cholesterol Hydrogen Phthalate, against the widely used high-purity cholesterol.

The Critical Role of Reference Standards in Cholesterol Assay Validation

The accuracy of any analytical method is fundamentally tied to the quality of the reference standard used for calibration. In the context of enzymatic cholesterol assays, the reference standard serves as the benchmark against which all unknown samples are measured. Therefore, the purity, stability, and traceability of the reference standard are of utmost importance.

The National Institute of Standards and Technology (NIST) provides a high-purity cholesterol Standard Reference Material (SRM 911c) that is widely used for calibrating and standardizing cholesterol determination procedures.[1][2][3][4] This material is certified for its purity and is intended for use in establishing the accuracy of cholesterol measurements.[1][2][3][4]

While high-purity cholesterol is the gold standard, its physical properties, such as its waxy nature, can present challenges in handling and accurate weighing. This has led to the exploration of alternative compounds that may serve as primary standards, one of which is Cholesterol Hydrogen Phthalate.

Unveiling Cholesterol Hydrogen Phthalate: A Potential Primary Standard

Cholesterol Hydrogen Phthalate is a crystalline derivative of cholesterol, synthesized from cholesterol and phthalic anhydride. Its key characteristic is its defined stoichiometry and crystalline nature, which theoretically allows for more accurate weighing and preparation of standard solutions compared to the less crystalline, pure cholesterol. This attribute makes it a candidate for a primary reference standard.

Key Properties of Cholesterol Hydrogen Phthalate:

PropertyValue
Molecular Formula C35H50O4
Molecular Weight 534.78 g/mol
Appearance White to almost white crystalline powder

The Enzymatic Cholesterol Assay: A Step-by-Step Workflow

Enzymatic cholesterol assays are typically based on a series of coupled enzymatic reactions that result in a detectable signal, most commonly a colorimetric or fluorometric change.[5][6][7] The fundamental principle involves the following steps:

  • Hydrolysis of Cholesteryl Esters: Cholesterol esters, the predominant form of cholesterol in blood, are hydrolyzed to free cholesterol by the enzyme cholesterol esterase.[6][7]

  • Oxidation of Free Cholesterol: Cholesterol oxidase then catalyzes the oxidation of free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H2O2).[6][7][8]

  • Detection of Hydrogen Peroxide: The generated H2O2 is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product.[7][8]

The intensity of the signal produced is directly proportional to the concentration of cholesterol in the sample.

Enzymatic_Cholesterol_Assay cluster_reaction Enzymatic Cascade cluster_detection Detection Cholesteryl Esters Cholesteryl Esters Free Cholesterol Free Cholesterol Cholesteryl Esters->Free Cholesterol Cholesterol Esterase Cholestenone + H2O2 Cholestenone + H2O2 Free Cholesterol->Cholestenone + H2O2 Cholesterol Oxidase Colored/Fluorescent Product Colored/Fluorescent Product Cholestenone + H2O2->Colored/Fluorescent Product Peroxidase Spectrophotometer/\nFluorometer Spectrophotometer/ Fluorometer Colored/Fluorescent Product->Spectrophotometer/\nFluorometer Measurement

Caption: Enzymatic cascade reaction for cholesterol quantification.

A Rigorous Approach to Assay Validation: Key Performance Parameters

The validation of an enzymatic cholesterol assay is essential to ensure the reliability and accuracy of the results. This process involves the assessment of several key performance characteristics, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

The core parameters for validation include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements of the same homogenous sample.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.

  • Specificity: The ability of the assay to measure the analyte of interest without interference from other substances that may be present in the sample.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Experimental Design for the Validation and Comparison of Reference Standards

To objectively compare the performance of Cholesterol Hydrogen Phthalate with high-purity cholesterol as a reference standard, a comprehensive validation study should be designed. The following experimental workflow outlines the key steps.

Validation_Workflow cluster_prep Standard Preparation cluster_validation Assay Validation cluster_comparison Comparative Analysis Prepare Stock Solutions Prepare Stock Solutions Serial Dilutions Serial Dilutions Prepare Stock Solutions->Serial Dilutions Linearity & Range Linearity & Range Serial Dilutions->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision (Intra & Inter-assay) Precision (Intra & Inter-assay) Accuracy->Precision (Intra & Inter-assay) Specificity Specificity Precision (Intra & Inter-assay)->Specificity Head-to-Head Comparison Head-to-Head Comparison Specificity->Head-to-Head Comparison Statistical Analysis Statistical Analysis Head-to-Head Comparison->Statistical Analysis

Caption: Experimental workflow for validation and comparison.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Stock Solutions

  • High-Purity Cholesterol (e.g., NIST SRM 911c): Accurately weigh a precise amount of high-purity cholesterol and dissolve it in a suitable organic solvent, such as absolute ethanol, to a final concentration of 10 mg/mL. Gentle warming may be required to facilitate dissolution.

  • Cholesterol Hydrogen Phthalate: Accurately weigh a precise amount of Cholesterol Hydrogen Phthalate and dissolve it in a suitable solvent to achieve a stock solution with a cholesterol concentration equivalent to the high-purity cholesterol standard. The molecular weight difference must be accounted for in the calculation.

Protocol 2: Determination of Linearity and Range

  • Prepare a series of at least five dilutions of each stock solution in the assay buffer to cover the expected physiological range of cholesterol concentrations.

  • Perform the enzymatic cholesterol assay on each dilution in triplicate.

  • Plot the absorbance/fluorescence values against the known cholesterol concentrations.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value ≥ 0.99 is generally considered acceptable. The range is the concentration interval over which linearity, accuracy, and precision are acceptable.

Protocol 3: Assessment of Accuracy

  • Prepare samples with known concentrations of cholesterol using a certified reference material (if available) or by spiking a matrix (e.g., serum) with known amounts of the reference standards.

  • Analyze these samples using the enzymatic assay.

  • Calculate the percent recovery for each sample. The acceptance criterion for accuracy is typically within ±15% of the nominal concentration.

Protocol 4: Evaluation of Precision

  • Intra-assay Precision (Repeatability): Analyze at least three different concentrations of each standard (low, medium, and high) within the same assay run, with multiple replicates (n≥5) for each concentration.

  • Inter-assay Precision (Intermediate Precision): Analyze the same three concentrations on different days, with different analysts, and/or with different equipment.

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration. The %CV should typically be ≤15%.

Comparative Performance Data: Cholesterol Hydrogen Phthalate vs. High-Purity Cholesterol

While direct, peer-reviewed comparative studies are limited, a theoretical comparison based on the properties of each compound can be made. The following table summarizes the expected performance characteristics.

ParameterCholesterol Hydrogen PhthalateHigh-Purity Cholesterol (e.g., NIST SRM 911c)Justification/Rationale
Purity High, crystalline solidCertified high purity[1][2][3]Crystalline nature of Cholesterol Hydrogen Phthalate allows for easier purification. NIST SRM 911c is a highly characterized material.
Weighing Accuracy Potentially higherCan be challenging due to its waxy, non-free-flowing natureThe crystalline form of Cholesterol Hydrogen Phthalate is more amenable to accurate weighing on an analytical balance.
Solubility Requires investigation in assay-specific buffersSoluble in organic solvents like ethanolThe phthalate moiety may alter the solubility profile in aqueous-based assay buffers.
Stability in Solution Needs to be determinedStable for several months when stored properly in ethanol at 0°C[1]The ester linkage in Cholesterol Hydrogen Phthalate could be susceptible to hydrolysis over time, affecting the accuracy of the standard.
Traceability Not yet established as a primary reference materialTraceable to the NIST primary standard[1][2][3]High-purity cholesterol from NIST provides a direct link to a national standard.
Matrix Effects UnknownCan be influenced by the sample matrix[9][10]The interaction of Cholesterol Hydrogen Phthalate with complex biological matrices is yet to be thoroughly investigated.

Discussion and Conclusion: A Promising but Unverified Alternative

Cholesterol Hydrogen Phthalate presents a compelling theoretical case as a primary reference standard for enzymatic cholesterol assays. Its crystalline nature offers a potential advantage in terms of handling and weighing accuracy over the traditional high-purity cholesterol. However, this guide highlights a critical gap in the scientific literature: the lack of comprehensive validation and direct comparative studies.

For researchers and scientists in drug development, the choice of a reference standard must be guided by rigorous scientific evidence and adherence to regulatory guidelines. While high-purity cholesterol, particularly NIST SRM 911c, remains the established and traceable standard, Cholesterol Hydrogen Phthalate warrants further investigation.

Future studies should focus on:

  • Comprehensive solubility and stability testing of Cholesterol Hydrogen Phthalate in various enzymatic assay buffers.

  • Direct, head-to-head comparative validation studies against NIST SRM 911c, assessing all key performance parameters.

  • Investigation of potential matrix effects when using Cholesterol Hydrogen Phthalate with complex biological samples.

Until such data becomes available, the use of Cholesterol Hydrogen Phthalate as a reference standard in regulated environments should be approached with caution and would require extensive in-house validation. For routine research applications, it may serve as a cost-effective alternative, provided its performance is thoroughly characterized against a traceable standard.

References

  • Association of Urinary Phthalate and Phthalate Replacement Metabolite Concentrations with Serum Lipid Biomarker Levels among Pregnant Women Attending a Fertility Center. MDPI. Available at: [Link]

  • A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. PMC. Available at: [Link]

  • Interlaboratory proficiency survey of cholesterol and high-density lipoprotein cholesterol measurement. PubMed. Available at: [Link]

  • Enzymatic Reactions in a Lab-on-Valve System: Cholesterol Evaluations. PubMed Central. Available at: [Link]

  • Matrix effects and the accuracy of cholesterol analysis. PubMed. Available at: [Link]

  • Analytical methods for cholesterol quantification. PMC. Available at: [Link]

  • Synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Standard Reference Material® 911c Cholesterol - CERTIFICATE OF ANALYSIS. NIST. Available at: [Link]

  • Calibration of High-Density Lipoprotein Cholesterol Values From the Korea National Health and Nutrition Examination Survey Data, 2008 to 2015. PMC - NIH. Available at: [Link]

  • Enzymatic Assay for Cholesterol Ester Hydrolase Activity. PubMed. Available at: [Link]

  • A reference method laboratory network for cholesterol: a model for standardization and improvement of clinical laboratory measurements. PubMed. Available at: [Link]

  • Enzymatic rate method for measuring cholesterol in serum. ResearchGate. Available at: [Link]

  • 911b.pdf. National Institute of Standards and Technology. Available at: [Link]

  • Validation of a reference method for total cholesterol measurement in human serum and assignation of reference values to proficiency testing samples. ResearchGate. Available at: [Link]

  • HDL CHOLESTEROL. Labtest. Available at: [Link]

  • Cholesterol SRM 911b. NIST Digital Archives. Available at: [Link]

  • Assay instrument-dependent matrix effects in standardization of cholesterol measurements. PubMed. Available at: [Link]

  • Certificate of Analysis - Standard Reference Material® 1951a. NIST. Available at: [Link]

  • Analytical methods for cholesterol quantification. ScienceOpen. Available at: [Link]

  • Cholesterol LDL HDL Calibrator, Elitech. Ideal Medical Solutions. Available at: [Link]

Sources

benchmarking a new synthesis method for Cholesterol Hydrogen Phthalate against established protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) (CAS: 6732-01-0) is a critical sterol derivative utilized in liquid crystal formulations and as an amphiphilic excipient in liposomal drug delivery systems. Historically, the synthesis of CHP has relied on the Pyridine/DMAP-mediated acylation , a protocol established in the mid-20th century. While effective, this method suffers from significant drawbacks: high solvent toxicity, laborious workup (acid washing), and moderate yields (typically ~50-60%).

This guide benchmarks the established protocol against a Modern Organocatalytic Method utilizing a Triphenylphosphine-Sulfur Trioxide adduct (


). This "Challenger" protocol offers a solvent-minimized, high-yield alternative that aligns with Green Chemistry principles, significantly reducing the E-factor (waste-to-product ratio) while improving purity profiles.

The Established Standard: Pyridine/DMAP Protocol

The industry benchmark for decades, relying on nucleophilic catalysis in a basic solvent.

Mechanistic Logic

This reaction operates via Nucleophilic Acyl Substitution . Pyridine serves a dual role as both the solvent and the base to neutralize the carboxylic acid generated. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst.

  • Activation: DMAP attacks Phthalic Anhydride to form a highly reactive N-acylpyridinium salt.

  • Acylation: The steric bulk of the cholesterol secondary hydroxyl group (

    
    ) is overcome by the high electrophilicity of the intermediate.
    
  • Regeneration: The catalyst is released upon ester formation.

Experimental Protocol (Benchmark)

Reagents: Cholesterol (10 mmol), Phthalic Anhydride (12 mmol), Pyridine (20 mL), DMAP (1 mmol).

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cholesterol (3.87 g) and Phthalic Anhydride (1.78 g) in anhydrous Pyridine (20 mL).

  • Initiation: Add DMAP (0.12 g) in one portion.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 12–24 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Quench: Pour the reaction mixture into ice-cold 10% HCl (100 mL) to neutralize pyridine (exothermic).

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Acetone.
    

Typical Output:

  • Yield: 55–65%

  • Purity: >95% (after recrystallization)

  • Appearance: White crystalline powder[1][2]

The Challenger: Organocatalytic Protocol ( )

A modern, high-efficiency approach minimizing toxic waste.

Mechanistic Logic

The


 complex acts as a mild Lewis acid-like activator. Unlike the basic pyridine method, this protocol activates the anhydride oxygen, increasing the electrophilicity of the carbonyl carbon without requiring a stoichiometric base solvent. The reaction can often be run in neutral solvents like Toluene or Xylene, or even under solvent-free conditions for high-speed synthesis.
Experimental Protocol (New Method)

Reagents: Cholesterol (10 mmol), Phthalic Anhydride (10 mmol),


 (0.5 mmol), Toluene (15 mL).
  • Setup: Charge a 50 mL reaction vial with Cholesterol (3.87 g), Phthalic Anhydride (1.48 g), and

    
     (0.17 g). Add Toluene (15 mL).
    
  • Reaction: Heat to 100°C with vigorous stirring. The heterogeneous mixture becomes clear as the reaction proceeds.

  • Duration: Reaction typically reaches completion in 1–3 hours (significantly faster than pyridine method).

  • Workup: Cool the mixture to room temperature. The catalyst (

    
    ) often precipitates or can be removed by a short filtration through a silica pad.
    
  • Isolation: Evaporate the solvent. The product is precipitated by adding cold Methanol.

  • Purification: Simple filtration and washing with cold Methanol is usually sufficient.

Typical Output:

  • Yield: 85–92%

  • Purity: >98% (often requires no recrystallization)

  • Appearance: Fine white needles

Comparative Analysis & Visualization

Performance Metrics

The following table summarizes the experimental data comparing the two methods.

MetricEstablished Protocol (Pyridine)New Protocol (

)
Advantage
Reaction Time 12 – 24 Hours1 – 3 Hours8x Faster
Isolated Yield 55 – 65%85 – 92%+30% Yield
Atom Economy Low (Solvent is reagent)High (Catalytic)Green Profile
Toxicity Profile High (Pyridine is hepatotoxic)Low (Toluene/Solid Catalyst)Safety
Workup Complexity High (Acid wash/Extraction)Low (Filtration/Precipitation)Scalability
Melting Point 162–165°C164–166°CComparable
Mechanistic Pathway Diagram

The diagram below illustrates the divergent pathways. The Red path represents the established toxic route, while the Green path represents the modern catalytic route.

CHP_Synthesis_Comparison Start Substrates: Cholesterol + Phthalic Anhydride Pyridine_Step1 Activation via DMAP (Acyl Pyridinium Intermediate) Start->Pyridine_Step1 Pyridine Solvent Cat_Step1 Activation via Ph3P-SO3 (O-Activation) Start->Cat_Step1 Toluene/Cat. Pyridine_Step2 Nucleophilic Attack (Steric Hindrance) Pyridine_Step1->Pyridine_Step2 Pyridine_End Workup: Acid Wash + Extraction Pyridine_Step2->Pyridine_End Product Product Pyridine_End->Product Yield: ~60% Cat_Step2 Rapid Esterification (100°C, 2h) Cat_Step1->Cat_Step2 Cat_End Workup: Filtration + MeOH Ppt Cat_Step2->Cat_End Cat_End->Product Yield: ~90%

Figure 1: Comparative workflow showing the streamlined efficiency of the organocatalytic route (Green) versus the multi-step established route (Red).

Critical Analysis for R&D Applications

Causality of Yield Improvement

The substantial yield increase in the organocatalytic method is attributed to the suppression of side reactions . In the pyridine method, the basic environment can promote the ionization of the free carboxylic acid group on the product, potentially leading to the formation of di-cholesteryl phthalate (a common impurity) or promoting hydrolysis during the aqueous acid wash. The


 method operates under neutral-to-mildly acidic conditions, favoring the mono-ester formation and preventing the formation of the di-ester byproduct.
Scalability and Safety

For drug development professionals, the elimination of pyridine is the primary driver for adoption. Pyridine is difficult to remove below ppm levels required for pharmaceutical excipients (ICH Q3C guidelines). The "Challenger" method uses Toluene (Class 2 solvent) which is easier to purge, or can be adapted to solvent-free melt conditions, offering a direct path to GMP compliance.

Self-Validating Quality Control

To validate the success of the synthesis without full HPLC analysis, researchers can utilize Melting Point and Solubility checks:

  • Melting Point: Pure CHP melts sharply at 164–166°C . A broad range (e.g., 155–160°C) indicates residual phthalic acid or di-ester impurities.

  • Solubility: The product should be soluble in Chloroform but show turbidity in cold Methanol. If the product dissolves completely in Methanol, it likely contains unreacted Phthalic Anhydride.

References

  • Yildirim, A. et al. (2022). A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P[3]·SO3 as a versatile organocatalyst.[3] Steroids, 183, 109011.[3] Retrieved from [Link]

  • Xu, S. et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study.[4] Chemistry - A European Journal, 11(16), 4751-7. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 111235, Cholesteryl hydrogen phthalate. Retrieved from [Link][5]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Cholesterol Hydrogen Phthalate (CHP) (CAS: 84366-81-4 or related derivatives like 6732-01-0) is frequently utilized in drug delivery formulations, liquid crystal research, and as a lipophilic standard.[1] While the cholesterol moiety is biologically benign, the phthalate ester component necessitates strict environmental stewardship.

Although CHP is often not classified as "Acutely Hazardous" (P-Listed) under RCRA, it must be managed to prevent aquatic toxicity and endocrine disruption risks associated with the phthalate class.[1] This guide mandates a "Zero-Drain" policy.

Chemical Profile Table
PropertyDataOperational Implication
Physical State Solid (Crystalline Powder)Dust control measures required during transfer.[1]
Solubility Insoluble in water; Soluble in Chloroform, Ethanol, THFSolvent determines waste stream (Halogenated vs. Non-Halogenated).[1][2]
Flash Point High (>100°C estimated)Low flammability risk, but combustible.
RCRA Status Non-Listed (unless exhibiting characteristics)Treat as Non-Regulated Chemical Waste (Incineration recommended).[1]
Environmental Phthalate EsterPotential Endocrine Disruptor; Strictly prohibited from sewer disposal.

Hazard Assessment & Regulatory Logic (The "Why")

The Phthalate Precaution

While specific SDS data for CHP often lists it as a mild irritant, the phthalic acid backbone triggers environmental scrutiny. The EPA and REACH (EU) closely monitor phthalates for bioaccumulation and aquatic toxicity.

  • Causality: We incinerate CHP not because it poses an immediate lethal threat to the researcher, but to break the ester bond thermally, preventing the release of phthalic acid into municipal water systems where it persists.

RCRA Compliance (40 CFR 261)

CHP does not carry a specific EPA Waste Code (like U088 for Diethyl Phthalate).[1] However, under the "Cradle-to-Grave" principle:

  • If Pure: It is generally "Non-Hazardous Chemical Waste."

  • If Contaminated: If dissolved in Chloroform, the mixture becomes a D022 (Chloroform) hazardous waste.

  • Self-Validating Step: Always assume the mixture adopts the hazards of the most toxic solvent present.

Operational Disposal Protocols (The "How")

Scenario A: Disposal of Solid CHP (Powder/Crystals)

Use this workflow for expired reagents, spill cleanup residues, or excess weighing powder.[1]

  • Containment: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to chemical leaching and impact.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Cholesterol Hydrogen Phthalate (Solid)."

    • Hazard Checkbox: Select "Toxic" (due to environmental toxicity) or "Non-Regulated" depending on local site permit. Recommendation: Tag as "Non-Regulated Chemical Waste" for Incineration.

  • Segregation: Do not mix with strong oxidizers (e.g., perchlorates) in the solid waste bin to prevent exothermic reactions.

Scenario B: Disposal of Liquid CHP (Solutions)

Use this workflow for mother liquors, reaction mixtures, or HPLC waste.[1]

CRITICAL DECISION: You must identify the solvent carrier.

  • Pathway 1: Non-Halogenated Solvents (Ethanol, Methanol, DMSO) [1]

    • Container: Black or White Carboy (Site dependent).

    • Label: "Non-Halogenated Organic Waste."[3][4]

    • Code: D001 (Ignitable) if solvent flashpoint <60°C.

  • Pathway 2: Halogenated Solvents (Chloroform, Dichloromethane) [1]

    • Container: Yellow or Red Carboy (Site dependent).

    • Label: "Halogenated Organic Waste."[3][4]

    • Code: D022 (Chloroform) or F002 (Spent Halogenated Solvents).[1]

    • Reasoning: Halogenated waste is significantly more expensive to dispose of (requires higher temperature incineration/scrubbing). Never dilute halogenated waste with non-halogenated solvents to "save money"—this cross-contaminates the bulk volume.

Visualized Workflows

Disposal Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream.

CHP_Disposal_Flow Start CHP Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Solid Chemical Waste Bin (Incineration) Solid->BinSolid Label: Non-Regulated Organic SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br, I NonHalo Non-Halogenated (Ethanol, DMSO) SolventCheck->NonHalo C, H, O only BinHalo Halogenated Waste Carboy (High Temp Incineration) Halo->BinHalo BinNonHalo Organic Solvent Carboy (Fuel Blending) NonHalo->BinNonHalo

Caption: Figure 1. Decision matrix for segregating Cholesterol Hydrogen Phthalate waste based on physical state and solvent carrier.

Cradle-to-Grave Lifecycle

Understanding the downstream path validates the need for segregation.[1]

Waste_Lifecycle Lab Laboratory Bench (Generation) SAA Satellite Accumulation Area (SAA) Lab->SAA Tag & Cap Central Central Waste Storage (90-Day) SAA->Central Weekly Pickup Truck Licensed Hauler (Manifested) Central->Truck DOT Transport Facility TSDF Incinerator (Final Destruction) Truck->Facility Thermal Oxidation

Caption: Figure 2. The Chain of Custody for chemical waste.[3] "TSDF" stands for Treatment, Storage, and Disposal Facility.[1]

Emergency Procedures (Spill Response)

In the event of a spill of solid CHP:

  • PPE: Wear Nitrile gloves, safety glasses, and a lab coat. Respiratory protection (N95) is recommended if dust is visible.

  • Containment: Do not dry sweep if dust generation is high. Use a wet wipe or damp paper towel to capture the powder.

  • Cleanup: Place all contaminated wipes into the Solid Chemical Waste bin (Scenario A).

  • Verification: Wipe the area with ethanol to ensure no sticky residue (cholesterol esters can be tacky) remains.

References

  • PubChem. (n.d.). Cholesteryl hydrogen phthalate | C35H50O4. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link][1]

Sources

Personal protective equipment for handling Cholesterol Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Cholesterol Hydrogen Phthalate Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cholesterol Hydrogen Phthalate (CHP) is widely utilized in liquid crystal formulations and as a pharmaceutical intermediate. While often classified as a GHS Category 2 Irritant (H315/H319) rather than a high-toxicity acute poison, its handling requires rigorous adherence to safety protocols to prevent sensitization and cross-contamination.

Crucial Insight: The primary safety risk with CHP often shifts during the workflow. While the solid powder presents an inhalation and contact irritant risk, the solubilized form (typically in Chloroform or THF) introduces volatile organic solvent hazards that dictate the highest level of PPE required.

Part 1: Immediate Action Card (PPE Specifications)

The following table summarizes the mandatory PPE based on the specific state of the material.

Protection ZonePPE RequirementTechnical Specification & Rationale
Hand Protection Nitrile Rubber (NBR) Spec: Minimum thickness 0.11 mm.[1] Why: Phthalate esters can act as plasticizers, potentially degrading vinyl or latex barriers over time. Nitrile offers superior chemical resistance to the organic solvents (e.g., Chloroform) used to dissolve CHP.
Eye Protection Safety Goggles Spec: ANSI Z87.1 compliant with side shields. Why: CHP is a crystalline powder (H319). Fine particulates can bypass standard safety glasses. If handling >10g or using volatile solvents, upgrade to unvented chemical splash goggles .
Respiratory N95 / P2 Mask Spec: NIOSH N95 or EN 149 FFP2. Why: To prevent inhalation of airborne particulates during weighing. If dissolved in Chloroform, all work must occur inside a Fume Hood; a mask alone is insufficient for solvent vapors.
Body Defense Lab Coat (Cotton/Poly) Spec: Long-sleeved, buttoned to collar. Why: Prevents dermal absorption and clothing contamination.[2][3][4] Synthetic fibers (100% polyester) should be avoided if using flammable solvents due to static discharge risks.
Part 2: Risk Assessment & Handling Logic
The "Solvent Multiplier" Effect

As a Senior Application Scientist, it is critical to note that CHP is rarely used in isolation. It is hydrophobic and typically dissolved in halogenated solvents (e.g., Chloroform) or ethers (THF).

  • Solid State Risk: Mechanical irritation to respiratory tract and mucus membranes.

  • Solution State Risk: The solvent acts as a carrier, significantly increasing the rate of dermal absorption of the phthalate derivative.

Protocol Rule: Always default your PPE selection to the most hazardous component in your mixture. If dissolving CHP in Chloroform, you must wear PPE rated for Chloroform (Double Nitrile or PVA gloves), not just the solid powder.

Part 3: Operational Workflows (Visualized)

The following diagram outlines the critical decision nodes and safety barriers during the CHP experimental lifecycle.

CHP_Safety_Workflow Start Start: CHP Container Retrieval RiskCheck Risk Assessment: Is Solvent Involved? Start->RiskCheck SolidPath Solid Handling (Weighing) RiskCheck->SolidPath No (Powder only) SolventPath Dissolution (e.g., Chloroform) RiskCheck->SolventPath Yes (Solution prep) SolidPPE PPE: Nitrile Gloves + N95 Mask Control: Static-Free Spatula SolidPath->SolidPPE Weighing Action: Weigh in Analytical Balance Enclosure SolidPPE->Weighing Disposal Disposal Protocol Weighing->Disposal SolventPPE PPE: Double Nitrile/PVA + Fume Hood Control: Sash height < 18 inches SolventPath->SolventPPE Mixing Action: Vortex/Sonication (Closed Vessel Only) SolventPPE->Mixing Mixing->Disposal End End Workflow Disposal->End

Figure 1: Decision logic for PPE selection based on the state of Cholesterol Hydrogen Phthalate (Solid vs. Solution).

Part 4: Step-by-Step Experimental Protocols
Protocol A: Safe Weighing of CHP (Solid)

Objective: Transfer solid CHP without generating airborne dust or static scattering.

  • Preparation:

    • Don Nitrile gloves and N95 mask.

    • Place an anti-static gun or ionizer near the balance. Cholesterol derivatives are waxy and prone to static charge, which causes powder to "jump" and contaminate the bench.

  • Transfer:

    • Use a stainless steel spatula (avoid plastic which generates static).

    • Open the vial inside a balance enclosure or fume hood to capture micro-particulates.

    • Expert Tip: If the powder is clumped, do not crush it in the open air. Cap the vial and vortex gently to loosen before opening.

  • Decontamination:

    • Wipe the balance area with a lint-free wipe dampened with 70% Ethanol immediately after weighing to remove invisible residues.

Protocol B: Solubilization & Spill Management

Objective: Dissolving CHP in Chloroform/THF safely.

  • Engineering Control:

    • Move operations to a certified Chemical Fume Hood.

    • Ensure sash is at the recommended working height.

  • Dissolution:

    • Add solvent to the CHP powder, not vice versa, to prevent "puffing" of the powder.

    • Cap the vessel immediately. Phthalate esters are stable, but the solvents are volatile.

  • Spill Response (Solid):

    • Do not dry sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel) to prevent dust generation.

  • Spill Response (Solution):

    • Evacuate the immediate area if the solvent volume is >500mL.

    • Use universal absorbent pads . Do not use standard paper towels if the solvent is an oxidizer (unlikely with CHP, but good practice).

Part 5: Disposal & Waste Management[5]

Proper disposal is legally mandated and environmentally critical. Phthalates are monitored environmental pollutants.[5]

Waste StreamClassificationDisposal Action
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste drum labeled "Solid Organic Waste (Phthalate Ester)." Do not trash.
Liquid Waste Halogenated Organic (if Chloroform used)Segregate into "Halogenated Solvent Waste." Do not mix with aqueous acids.
Contaminated PPE Hazardous DebrisGloves and wipes used to clean spills must be bagged and tagged as hazardous waste.
References
  • TCI Chemicals. (2025).[6][7] Safety Data Sheet: Cholesterol Hydrogen Phthalate (Product No. C0692). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Cholesterol Hydrogen Phthalate (CAS 6732-01-0).[8] Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Standard Reference Materials & Safety Data. Retrieved from [6]

  • St. Olaf College. (2023). Personal Protective Equipment (PPE); Personal Attire and Hygiene.[9] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesterol Hydrogen Phthalate
Reactant of Route 2
Reactant of Route 2
Cholesterol Hydrogen Phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.